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  • Product: Pyochelin II
  • CAS: 164104-32-9

Core Science & Biosynthesis

Foundational

The Pyochelin II Biosynthetic Pathway in Pseudomonas aeruginosa: A Technical Whitepaper

Executive Summary Pseudomonas aeruginosa is a highly adaptable opportunistic pathogen that relies heavily on the acquisition of host iron for survival and virulence. To scavenge iron in highly restricted environments, P.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pseudomonas aeruginosa is a highly adaptable opportunistic pathogen that relies heavily on the acquisition of host iron for survival and virulence. To scavenge iron in highly restricted environments, P. aeruginosa deploys a bipartite siderophore system comprising the high-affinity pyoverdine and the lower-affinity pyochelin[1].

While often referred to simply as "pyochelin," the mature siderophore exists as a dynamic, equimolar mixture of two interconvertible diastereomers: Pyochelin I and Pyochelin II [2]. This whitepaper provides an in-depth mechanistic analysis of the nonribosomal peptide synthetase (NRPS) assembly line responsible for pyochelin biosynthesis, the stereochemical genesis of Pyochelin II, the regulatory networks governing the pch gene clusters, and the validated experimental methodologies used to study this critical virulence factor.

Molecular Architecture and Stereochemistry of Pyochelin II

Pyochelin is an arylthiazoline-thiazolidine siderophore synthesized from one molecule of salicylate and two molecules of cysteine[3]. The molecule possesses three chiral centers located at positions C-4', C-2'', and C-4''.

The biological assembly line strictly dictates the stereochemistry at two of these centers, but the final molecule undergoes spontaneous epimerization:

  • Pyochelin I: (4'R, 2''R, 4''R)

  • Pyochelin II: (4'R, 2''S, 4''R)[2]

The Causality of Pyochelin II Genesis: Pyochelin II is not the product of a divergent enzymatic pathway. Instead, it is the thermodynamic consequence of spontaneous epimerization at the C-2'' stereocenter[2]. The C-2'' carbon is situated between the sulfur and nitrogen atoms of the terminal thiazolidine ring and is adjacent to a carboxylate group. The relatively high acidity of the proton at this position allows for rapid epimerization via a planar enolate/iminium intermediate in aqueous solutions. Consequently, purified pyochelin rapidly equilibrates into a 1:1 mixture of Pyochelin I and Pyochelin II[2].

The NRPS Biosynthetic Assembly Line

The biosynthesis of pyochelin is encoded by two tightly regulated operons: pchDCBA and pchEFGHI[4]. The pathway operates via a thiotemplate mechanism utilizing a multi-modular NRPS assembly line.

Precursor Activation (pchDCBA)

The pathway begins with the diversion of chorismate from primary metabolism.

  • PchA (Isochorismate Synthase) and PchB (Isochorismate Pyruvate-Lyase) sequentially convert chorismate into salicylate[1].

  • PchD (Adenylate-Forming Enzyme) activates salicylate by hydrolyzing ATP to form a high-energy salicyl-AMP intermediate[4]. This activation is the critical committed step for loading the aryl cap onto the NRPS machinery.

Thiotemplate Elongation (pchEFGHI)
  • PchE (NRPS Module 1): Binds the activated salicyl group and incorporates the first molecule of L-cysteine. During the cyclization that forms the thiazoline ring, the L-cysteine is enzymatically epimerized to its D-isoform, establishing the 4'R configuration[3].

  • PchF (NRPS Module 2): Incorporates the second L-cysteine molecule, catalyzes the formation of the terminal thiazolidine ring, and performs an N-methylation utilizing S-adenosylmethionine (SAM)[1].

  • Chain Release: The thioesterase (TE) domain located at the C-terminus of PchF cleaves the mature siderophore from the peptidyl carrier protein (PCP), releasing it into the cytoplasm where it equilibrates into Pyochelin I and II[1].

The Proofreading Role of PchC

PchC is a Type II thioesterase that does not participate in the standard elongation or release of pyochelin. Instead, it serves an essential "proofreading" function. If a module on PchE or PchF becomes stalled—due to mispriming by an incorrect amino acid or failure of the elongation step—PchC hydrolyzes the aberrant thioester bond, clearing the active site and restoring the efficiency of the assembly line[1].

Biosynthetic_Pathway Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate PchA & PchB Salicyl_AMP Salicyl-AMP (PchD Activated) Salicylate->Salicyl_AMP PchD (+ ATP) PchE_bound PchE-bound Thiazoline (+ L-Cys) Salicyl_AMP->PchE_bound PchE PchF_bound PchF-bound Thiazolidine (+ L-Cys, SAM) PchE_bound->PchF_bound PchF Pyochelin Pyochelin I & II (Equilibrium Mixture) PchF_bound->Pyochelin PchF (TE domain) PchC PchC (Type II TE) Edits Stalled Modules PchC->PchE_bound Optimizes PchC->PchF_bound Optimizes

Fig 1. Nonribosomal peptide synthetase (NRPS) assembly line for Pyochelin biosynthesis.

Genetic Regulation of the pch Cluster

The energetic cost of synthesizing secondary metabolites requires strict regulatory oversight. The pyochelin pathway is governed by both negative repression and positive autoinduction.

  • Negative Regulation (Fur): Under iron-replete conditions, the Ferric Uptake Regulator (Fur) binds to Fe³⁺, activating its repressor function. The Fur-Fe³⁺ complex binds to specific "Fur boxes" overlapping the promoters of pchDCBA and pchEFGHI, halting transcription[4].

  • Positive Autoinduction (PchR): Under iron-limiting conditions, Fur is inactive. Basal transcription produces the AraC-like regulator PchR . When secreted pyochelin chelates iron and re-enters the cell via the FptA outer membrane receptor, the Pyochelin-Fe³⁺ complex acts as a direct ligand for PchR. This activated PchR complex strongly upregulates the transcription of all pch genes, creating a powerful positive feedback loop[4]. Furthermore, the Pseudomonas Quinolone Signal (PQS) quorum-sensing system has been shown to independently induce the expression of PCH synthesis-related genes[5].

Regulatory_Network Fe_High High Fe3+ Fur Fur Repressor Fe_High->Fur Activates Fe_Low Low Fe3+ PchR PchR Activator Fe_Low->PchR Basal Expression Operons pchDCBA & pchEFGHI Operons Fur->Operons Represses PchR->Operons Activates Pyochelin Pyochelin Operons->Pyochelin Synthesizes Pyochelin->PchR Autoinduction

Fig 2. Iron-dependent regulatory network governing the pch operons via Fur and PchR.

Validated Experimental Methodologies

Protocol 1: In Vitro ATP-PPi Exchange Assay for NRPS Adenylation

This assay is the gold standard for validating the substrate specificity of the adenylation domains within PchD, PchE, and PchF[1].

  • Reaction Assembly: Combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 1 mM substrate (e.g., salicylate for PchD), 1 mM [³²P]-PPi, and 1 µM purified recombinant enzyme.

    • Causality Check: MgCl₂ is strictly required because the biologically active substrate is the Mg-ATP complex, which stabilizes the polyphosphate chain for nucleophilic attack by the substrate carboxylate.

  • Incubation: Incubate at 30°C for 15 minutes.

  • Quenching & Adsorption: Stop the reaction by adding a suspension of activated charcoal in 1% sodium pyrophosphate and 3.5% perchloric acid.

    • Causality Check: Perchloric acid denatures the enzyme instantly. Activated charcoal selectively adsorbs aromatic ring structures (the adenine base of ATP), pulling the newly formed [³²P]-ATP out of solution while leaving unreacted[³²P]-PPi in the aqueous phase.

  • Quantification: Wash the charcoal pellet extensively with water, then quantify the bound radioactivity via liquid scintillation counting.

Protocol 2: HPLC-UV/MS Resolution of Pyochelin Diastereomers

To accurately quantify the ratio of Pyochelin I to Pyochelin II, reverse-phase chromatography must be optimized to handle the molecule's acidic moieties[4].

  • Culture & Extraction: Grow P. aeruginosa in iron-deficient GGP medium. Centrifuge to remove cells. Acidify the cell-free supernatant to pH 2.0 with HCl, then extract three times with equal volumes of ethyl acetate.

    • Causality Check: Pyochelin contains a carboxylic acid moiety on the thiazolidine ring. Acidification to pH 2.0 ensures full protonation, neutralizing the molecule's charge and driving its efficient partition into the non-polar organic solvent.

  • Sample Preparation: Evaporate the organic phase to dryness under N₂ gas. Resuspend the residue in 60% Methanol / 10 mM H₃PO₄.

    • Causality Check: H₃PO₄ maintains the acidic state of the analyte during chromatography, preventing peak tailing caused by secondary interactions with residual silanol groups on the C18 stationary phase.

  • Chromatographic Separation: Inject onto a C18 reverse-phase column. Detect Pyochelin II at 254 nm and Pyochelin I at 258 nm[1].

Quantitative Biosynthetic Gene Summary

The following table summarizes the genetic architecture of the pyochelin biosynthetic pathway for rapid reference.

Gene LocusEnzyme / ProteinMolecular FunctionPathway Stage
pchA Isochorismate synthaseConverts chorismate to isochorismatePrecursor Synthesis
pchB Isochorismate pyruvate-lyaseConverts isochorismate to salicylatePrecursor Synthesis
pchC Type II ThioesteraseClears stalled/misprimed NRPS modulesOptimization
pchD Salicylate-AMP ligaseAdenylates salicylate to salicyl-AMPInitiation
pchE NRPS Module 1Incorporates 1st Cys; forms thiazoline ringElongation
pchF NRPS Module 2Incorporates 2nd Cys; forms thiazolidine ring; N-methylation; Chain releaseElongation & Termination
pchR AraC-type RegulatorPyochelin-dependent transcriptional activatorRegulation
fptA Outer Membrane ReceptorUptake of ferripyochelin complexTransport

References

  • Serino L., et al. "Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa", ASM Journals.[Link]

  • Reimmann C., et al. "PchC Thioesterase Optimizes Nonribosomal Biosynthesis of the Peptide Siderophore Pyochelin in Pseudomonas aeruginosa", PMC.[Link]

  • "The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis", RSC Publishing.[Link]

  • "Relationship between Pyochelin and Pseudomonas Quinolone Signal in Pseudomonas aeruginosa: A Direction for Future Research", PMC.[Link]

  • "Pseudomonas fluorescens CHA0 produces enantio-pyochelin, the optical antipode of the Pseudomonas aeruginosa siderophore pyochelin", PubMed.[Link]

Sources

Exploratory

Pyochelin II: Iron Binding Affinity, Uptake Kinetics, and Thermodynamic Profiling in Pseudomonas aeruginosa

Executive Summary In the competitive landscape of microbial iron acquisition, Pseudomonas aeruginosa deploys a dual-siderophore system to ensure survival across varying states of iron depletion. While the high-affinity s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the competitive landscape of microbial iron acquisition, Pseudomonas aeruginosa deploys a dual-siderophore system to ensure survival across varying states of iron depletion. While the high-affinity siderophore Pyoverdine dominates severe starvation conditions, the secondary siderophore Pyochelin II plays a critical, dynamically regulated role under moderate iron limitation. This whitepaper provides an in-depth technical analysis of Pyochelin II, detailing its structural stereochemistry, thermodynamic binding affinity, and the precise kinetics of its receptor-mediated uptake pathway. For drug development professionals, understanding these kinetics is paramount for designing "Trojan horse" siderophore-drug conjugates that hijack the Pyochelin uptake machinery.

Structural Biology and Stereochemistry

Pyochelin is a non-ribosomal peptide synthesized from one molecule of salicylate and two molecules of L-cysteine via the synthetases PchE and PchF. The resulting structure features a unique thiazoline-thiazolidine backbone. During biosynthesis, the first cysteine residue undergoes epimerization to the D-isoform, while the second remains in the L-configuration.

This specific enzymatic processing yields an equimolar mixture of two readily interconvertible diastereomers: Pyochelin I (4'R, 2''R, 4''R) and Pyochelin II (4'R, 2''S, 4''R) 1[1]. The stereochemistry is highly specific; for instance, the enantiomeric form (enantio-pyochelin) produced by P. fluorescens cannot be recognized by P. aeruginosa receptors, highlighting the strict spatial requirements for receptor binding.

Thermodynamics of Iron Binding: Affinity and Stoichiometry

Unlike hexadentate siderophores that encapsulate iron in a 1:1 ratio, Pyochelin II is a tridentate ligand. It utilizes its phenol, carboxylate, and thiazoline nitrogen moieties to coordinate Fe(III), necessitating a 2:1 (Pyochelin:Fe) stoichiometry to form a stable, hexacoordinate complex 2[2].

The thermodynamic profile of Pyochelin II is distinct from primary siderophores:

  • Formation Constant ( β2​ ) : The overall formation constant for the [Pch]2​ -Fe(III) complex is approximately 1028 M −2 3[3].

  • Apparent Affinity ( Kf​ ) : In physiological, competitive environments, its apparent functional affinity is often cited as 105 M −1 4[4].

Causality Insight (Siderophore Switching): Why does P. aeruginosa maintain a low-affinity siderophore when Pyoverdine ( Kf​≈1032 M −1 ) is vastly superior at scavenging iron? The causality is rooted in metabolic economics. Pyochelin is a much smaller molecule and is metabolically "cheap" to synthesize. The bacteria employ a phenotypic switch: under moderate iron limitation, they secrete the inexpensive Pyochelin II. Pyoverdine is strictly reserved for severe iron starvation, optimizing the organism's energy expenditure4[4].

Kinetics of the FptA/FptX Iron Uptake Pathway

The internalization of the [Pch]2​ -Fe(III) complex is a highly orchestrated, multi-step kinetic process involving distinct membrane compartments.

  • Outer Membrane Recognition (FptA) : The complex binds to the TonB-dependent outer membrane transporter FptA with a high affinity ( Kd​≈10 nM). Interestingly, FptA exhibits broad metal specificity at the binding stage—it can bind Pyochelin complexes of Ag+, Al3+, Co2+, and Zn2+—but the subsequent energy-dependent translocation is highly selective for Fe(III) 5[5].

  • Inner Membrane Translocation (FptX) : Once in the periplasm, the complex is shuttled to the single-subunit inner membrane permease FptX. FptX binds the complex with an even tighter affinity ( Kd​=0.6±0.2 nM), creating a thermodynamic gradient that drives the complex into the cytoplasm6[6].

  • Cytoplasmic Feedback : Inside the cell, the iron is released, and the Pyochelin-Fe complex interacts with the AraC-type regulator PchR to upregulate the pch and fpt operons.

Pathway Fe Fe(III) Pool Complex [Pch]2-Fe(III) Complex Fe->Complex 2:1 Binding Pch2 Pyochelin II (Secreted) Pch2->Complex Chelation FptA FptA Receptor (Outer Mem.) Kd ~ 10 nM Complex->FptA Recognition Periplasm Periplasmic Transit FptA->Periplasm TonB-dependent FptX FptX Permease (Inner Mem.) Kd ~ 0.6 nM Periplasm->FptX Delivery Cytoplasm Cytoplasmic Fe Release FptX->Cytoplasm Translocation PchR PchR Activation (pch/fpt Operons) Cytoplasm->PchR Feedback Loop

Pyochelin II-Mediated Iron Uptake and Regulatory Pathway in P. aeruginosa.

Quantitative Data Summary

The following table synthesizes the kinetic and thermodynamic parameters of the Pyochelin II system compared to the primary siderophore Pyoverdine.

ParameterPyochelin IIPyoverdineFptA ReceptorFptX Permease
Target Metal Fe(III)Fe(III) [Pch]2​ -Fe(III) [Pch]2​ -Fe(III)
Stoichiometry 2:1 (Ligand:Metal)1:1 (Ligand:Metal)1:1 (Receptor:Complex)1:1 (Permease:Complex)
Affinity β2​≈1028 M −2 Kf​≈1032 M −1 Kd​≈10 nM Kd​≈0.6 nM
Metabolic Cost LowHighN/AN/A

Experimental Methodologies and Self-Validating Protocols

To accurately profile a low-affinity siderophore like Pyochelin II, experimental protocols must account for rapid equilibrium shifts and non-specific membrane binding. The following self-validating workflows are standard for this analysis.

Protocol 1: Chrome Azurol S (CAS) Liquid Assay for Iron Binding
  • Causality & Rationale : The CAS dye tightly binds Fe(III) to form a blue complex. When a siderophore is introduced, it competes for the iron, shifting the color to orange. Because Pyochelin II has a relatively low affinity ( Kf​≈105 M −1 ), it requires a longer equilibration time and higher molar excess to outcompete the CAS dye compared to Pyoverdine.

  • Self-Validation : The protocol must include a reference blank (CAS + Fe without siderophore) to establish baseline absorbance, and a positive control (10 mM EDTA) to ensure complete iron stripping.

  • Steps :

    • Prepare the CAS assay solution (1.5 mM CAS, 1 mM FeCl 3​ , 4.3 mM HDTMA in piperazine buffer, pH 5.6).

    • Aliquot 100 μ L of CAS solution into a 96-well plate.

    • Add varying concentrations of purified Pyochelin II (0.1 μ M to 100 μ M).

    • Incubate in the dark at room temperature for 4 hours (extended time is critical for the 2:1 complexation equilibrium).

    • Measure absorbance at 630 nm using a microplate reader. Calculate the fractional release of iron based on the EDTA positive control.

Protocol 2: Fluorescence Quenching for Kd​ Determination
  • Causality & Rationale : Pyochelin II contains a thiazoline-thiazolidine ring system that naturally fluoresces (excitation 347 nm, emission 430 nm). Coordination of Fe(III) induces a conformational change that quenches this fluorescence. Measuring this decrease allows for direct calculation of the dissociation constant ( Kd​ ) without artificial labels that might perturb the binding pocket.

  • Self-Validation : Titrate with a non-binding metal (e.g., Mg2+) as a negative control to prove that quenching is specific to transition metal coordination, rather than changes in ionic strength.

  • Steps :

    • Prepare a 25 μ M solution of Pyochelin II in 50 mM Tris-HCl (pH 7.0).

    • Excite the sample at 347 nm and record the baseline emission spectrum (400–500 nm).

    • Titrate in FeCl 3​ in 1 μ M increments, allowing 5 minutes of equilibration per addition.

    • Record the quenched fluorescence at 430 nm.

    • Fit the quenching data to a non-linear regression model (accounting for the 2:1 stoichiometry) to derive the Kd​ .

Protocol 3: ICP-AES for In Vivo Metal Uptake Kinetics
  • Causality & Rationale : Because FptA binds many metals (Ga, Co, Ni) with high affinity, fluorescence quenching only proves binding at the outer membrane. Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is required to physically quantify internalized metal atoms, distinguishing between surface adsorption and active transport.

  • Self-Validation : Use a ΔfptA knockout mutant as a negative control to subtract non-specific membrane adsorption from the total metal quantified.

  • Steps :

    • Grow P. aeruginosa PAO1 (wild-type) and ΔfptA mutant in iron-deficient succinate medium.

    • Resuspend cells to an OD 600​ of 1.0 in transport buffer.

    • Add 1 μ M of the pre-formed [Pch]2​ -Fe(III) complex.

    • Extract 1 mL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Rapidly filter cells through 0.45 μ m nitrocellulose membranes and wash twice with 0.1 M LiCl to remove surface-bound metals.

    • Digest filters in 65% HNO 3​ at 90°C for 2 hours.

    • Analyze digests via ICP-AES at the specific emission wavelength for Iron (259.94 nm).

Workflow Prep Ligand Prep (Pyochelin II) CAS CAS Assay (Thermodynamics) Prep->CAS Step 1 Fluor Fluor. Quenching (Receptor Kd) Prep->Fluor Step 2 ICP ICP-AES (In Vivo Kinetics) Prep->ICP Step 3 Data Kinetic Profiling CAS->Data Fluor->Data ICP->Data

Experimental Workflow for Profiling Pyochelin II Binding and Uptake Kinetics.

Conclusion

Pyochelin II is a masterclass in microbial metabolic efficiency. While its thermodynamic affinity for iron is vastly lower than that of primary siderophores, its 2:1 stoichiometric binding mechanism and the extreme kinetic efficiency of the FptA/FptX transport pathway ensure that P. aeruginosa can thrive in moderately iron-depleted environments without expending unnecessary energy. For drug developers, the broad metal-binding specificity of FptA, coupled with the high-affinity internalization via FptX, presents a highly viable vector for delivering novel metalloantibiotics or siderophore-drug conjugates directly into the pathogenic cytoplasm.

References

  • The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis RSC Publishing URL
  • Isolation and Characterization of Burkholderia cenocepacia Mutants Deficient in Pyochelin Production ASM Journals / NIH PMC URL
  • A Highly Sensitive Luminescent Biosensor for the Microvolumetric Detection of the Pseudomonas aeruginosa Siderophore Pyochelin NIH PMC URL
  • Switching between apparently redundant iron-uptake mechanisms benefits bacteria in changeable environments Royal Society Publishing URL
  • The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity NIH PMC URL
  • A cell biological view of the siderophore pyochelin iron uptake pathway in Pseudomonas aeruginosa ResearchGate URL

Sources

Foundational

The Structural Dynamics of Pyochelin II: Isomeric Equilibrium as a Latent Virulence Factor in Pseudomonas aeruginosa

Executive Summary Pseudomonas aeruginosa is a formidable opportunistic pathogen equipped with a highly sophisticated iron-scavenging arsenal. While pyoverdine is the primary, high-affinity siderophore, pyochelin (PCH) se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen equipped with a highly sophisticated iron-scavenging arsenal. While pyoverdine is the primary, high-affinity siderophore, pyochelin (PCH) serves as a critical secondary siderophore required for full virulence, tissue invasion, and the generation of reactive oxygen species (ROS)[1][2]. Unlike most siderophores, pyochelin is not secreted as a single static molecule. It exists in solution as a dynamic, interconvertible mixture of two stereoisomers: Pyochelin I and Pyochelin II[3].

This technical guide explores the biophysical properties, pathogenic utility, and analytical isolation of Pyochelin II. By examining the stereochemical constraints that render Pyochelin II incapable of binding iron, we uncover how P. aeruginosa leverages chemical equilibrium to maintain a "latent reservoir" of siderophores, thereby optimizing iron acquisition and evading host defenses.

Structural Biology: The Stereochemical Duality of Pyochelin

Pyochelin is a low-molecular-weight phenolate/thiazoline siderophore synthesized via a non-ribosomal peptide synthetase (NRPS) pathway from salicylate and two molecules of L-cysteine[4][5]. The molecule contains three chiral centers located at C-4', C-2'', and C-4''[3].

The two naturally occurring isomers differ exclusively at the C-2'' position due to spontaneous epimerization in aqueous environments:

  • Pyochelin I (4'R, 2''R, 4''R): The biologically active chelator. Its cis H-2''-H-4'' relationship allows the molecule to fold around an Fe³⁺ ion, providing optimal tetrahedral coordination[6].

  • Pyochelin II (4'R, 2''S, 4''R): The inactive epimer. The inversion at C-2'' creates a trans H-2''-H-4'' relationship. This structural rigidity is physically incompatible with metal chelation, as it places the coordinating atoms too far from the iron-coordination sphere[6].

Table 1: Quantitative and Structural Comparison of Pyochelin Isomers
FeaturePyochelin IPyochelin II
Stereochemistry 4'R, 2''R, 4''R4'R, 2''S, 4''R
H-2'' / H-4'' Relationship Cis (Optimal folding)Trans (Steric hindrance)
Iron Chelation Capacity Active (Binds Fe³⁺)Inactive (Incompatible)[6]
UV Absorbance Max 258 nm[4]254 nm[4]
Biological Function Direct Fe³⁺ transport, FptA bindingLatent reservoir, ROS generation

The Pathogenic Strategy: Why Produce an Inactive Siderophore?

The secretion of an inactive siderophore epimer appears counterintuitive. However, the Pyochelin I/II equilibrium provides P. aeruginosa with distinct evolutionary advantages during pathogenesis:

  • The Latent Reservoir (Le Chatelier's Principle): In metal-depleted aqueous environments, Pyochelin I and II exist in a spontaneous equilibrium[3]. When Pyochelin I successfully binds Fe³⁺, it is removed from the free siderophore pool. Driven by Le Chatelier's principle, the inactive Pyochelin II immediately epimerizes back into Pyochelin I to restore equilibrium. This metal-driven shift ensures a continuous, on-demand supply of active chelators without requiring de novo protein synthesis[6].

  • Evasion of Host Defenses and Microbial Competitors: Host immune mechanisms (e.g., siderocalins) and competing microbes (e.g., Staphylococcus aureus, Candida albicans) actively attempt to sequester or degrade bacterial siderophores to starve the pathogen[7][8]. By maintaining a significant portion of its siderophore pool in the structurally distinct Pyochelin II conformation, the bacteria may evade premature sequestration or enzymatic methylation, preserving the molecule until iron becomes available.

  • ROS-Mediated Tissue Damage: Unbound pyochelin induces intracellular reactive oxygen species (ROS), promoting tissue damage and bacterial persistence[1][8]. The Pyochelin II pool extends the half-life of the siderophore in host tissues, maximizing this cytotoxic virulence factor.

G Salicylate Salicylate + Cysteine NRPS NRPS Assembly (PchE, PchF, PchG) Salicylate->NRPS ATP, Mg2+ PchI Pyochelin I (4'R, 2''R, 4''R) Active Chelator NRPS->PchI PchC Thioesterase Release PchII Pyochelin II (4'R, 2''S, 4''R) Latent Reservoir PchI->PchII Spontaneous Epimerization (Aqueous Media) FerriPch Ferri-Pyochelin Complex (FptA Transport) PchI->FerriPch Chelation PchII->PchI Metal-Driven Shift (Le Chatelier's) Fe Fe3+ Fe->FerriPch

Pyochelin biosynthesis and the metal-driven Le Chatelier shift between isomers.

Experimental Methodologies: Isolation and Validation

Studying Pyochelin II requires rigorous protocols. Standard reverse-phase C18 chromatography often fails because the isomers rapidly interconvert on the column at room temperature, resulting in broad, unresolvable peaks. The following self-validating workflows utilize chiral stationary phases and strict environmental controls to isolate the isomers.

Protocol 1: Extraction and Chiral HPLC Separation

Causality & Rationale: Acidification of the culture is critical; alkaline conditions accelerate thiazolidine ring opening and degradation. Chiral HPLC run at low temperatures (4°C) locks the stereocenters, preventing on-column epimerization and allowing distinct fractionation.

Step-by-Step Workflow:

  • Cultivation: Inoculate P. aeruginosa PAO1 into iron-depleted Casamino Acids (CAA) medium. Incubate for 48 hours at 37°C with shaking (200 rpm) to maximize pch operon expression.

  • Harvest & Acidification: Centrifuge the culture at 10,000 × g for 15 minutes at 4°C. Recover the cell-free supernatant and immediately acidify to pH 5.0 using 1M HCl.

    • Expert Insight: pH 5.0 protonates the carboxylate group, driving the molecule into the organic phase during extraction while halting base-catalyzed epimerization.

  • Extraction: Extract the supernatant three times with equal volumes of cold ethyl acetate. Pool the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure at 30°C[4].

  • Chiral HPLC: Resuspend the dried extract in the mobile phase (64% methanol in 0.17 N acetic acid). Inject onto a chiral column (e.g., Chiralcel OD-RH). Run isocratically at 1.0 mL/min at 4°C.

  • Fraction Collection: Monitor UV absorbance. Collect the peak at 254 nm (Pyochelin II) and the peak at 258 nm (Pyochelin I) into separate amber vials pre-chilled on ice[4].

Protocol 2: Chrome Azurol S (CAS) Liquid Assay for Chelation Validation

Causality & Rationale: To prove Pyochelin II is inactive, it must be tested immediately after fractionation. The CAS assay relies on a colorimetric shift (blue to orange) when a siderophore strips iron from the CAS-HDTMA complex[8].

Step-by-Step Workflow:

  • Reagent Preparation: Mix 25 mL of 2 mM CAS reagent with 5 mL of 1 mM FeCl₃ in 10 mM HCl to form the stock solution[8].

  • Assay Execution: Mix 100 µL of cold, freshly eluted Pyochelin II fraction with 100 µL of the CAS reagent in a 96-well microtiter plate. Repeat for Pyochelin I.

  • Kinetic Measurement: Read absorbance at 630 nm continuously for 30 minutes.

    • Validation: Pyochelin I will cause an immediate drop in A₆₃₀. Pyochelin II will initially show no change, followed by a delayed, gradual drop corresponding exactly to its rate of epimerization back into Pyochelin I in the assay buffer.

W Culture P. aeruginosa Culture (Iron-Depleted Media) Extract Ethyl Acetate Extraction (pH 5.0, 4°C) Culture->Extract Centrifuge & Acidify HPLC Chiral HPLC Separation (Isocratic Elution, 4°C) Extract->HPLC Evaporate & Resuspend FracI Fraction 1: Pyochelin I (UV 258 nm) HPLC->FracI FracII Fraction 2: Pyochelin II (UV 254 nm) HPLC->FracII Assay CAS Iron Binding Assay & LC-MS/MS Validation FracI->Assay Immediate A630 drop FracII->Assay Delayed A630 drop

Experimental workflow for the isolation and functional validation of Pyochelin isomers.

Conclusion

Pyochelin II is far more than a biochemical byproduct of non-ribosomal peptide synthesis; it is a vital biophysical component of Pseudomonas aeruginosa pathogenesis. By existing in a dynamic, stereochemical equilibrium with the active Pyochelin I, Pyochelin II provides a resilient, non-chelating reservoir. This duality sustains iron acquisition under fluctuating environmental conditions, evades immediate host sequestration, and prolongs the tissue-damaging effects of the siderophore pool, making it a compelling target for next-generation anti-virulence therapeutics.

References

  • Source: nih.
  • Source: frontiersin.
  • Source: plos.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Pyochelin stereoisomers ( 1a : 2 Љ R ; 1b : 2 Љ S )

Sources

Exploratory

In-Depth Technical Guide: Pyochelin II Molecular Weight, Physicochemical Properties, and Siderophore Dynamics

Executive Summary In the evolutionary arms race for essential nutrients, Pseudomonas aeruginosa employs highly specialized iron-scavenging molecules known as siderophores. While pyoverdine is the primary high-affinity si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolutionary arms race for essential nutrients, Pseudomonas aeruginosa employs highly specialized iron-scavenging molecules known as siderophores. While pyoverdine is the primary high-affinity siderophore, Pyochelin serves as a critical secondary, lower-affinity chelator [1]. Extracted naturally as an equilibrium mixture of two diastereoisomers, Pyochelin I (major) and Pyochelin II (minor), this molecule presents unique challenges and opportunities in analytical chemistry and drug development.

Understanding the precise molecular weight, physicochemical limitations, and epimerization dynamics of Pyochelin II is paramount for researchers developing "Trojan horse" antibiotic conjugates—where therapeutics are covalently linked to siderophores to hijack bacterial iron transport systems [3]. This guide establishes the authoritative baseline for isolating, characterizing, and validating Pyochelin II.

Structural and Physicochemical Profiling

Pyochelin is a thiazoline-thiazolidine derivative synthesized via the condensation of salicylic acid and two molecules of cysteine [4]. Pyochelin II is specifically defined by its stereochemistry. While Pyochelin I possesses a (4'R, 2''R, 4''R) configuration, Pyochelin II is the (4'R, 2''S, 4''R) diastereoisomer [3].

The spontaneous epimerization at the C-2'' thioaminal center means that pure Pyochelin II is highly transient in solution, rapidly reverting to a ~3:1 equilibrium favoring Pyochelin I [4].

Table 1: Physicochemical Properties of Pyochelin II
PropertyValueCausality / Analytical Significance
Molecular Weight 324.42 g/mol [1][2]The low molecular weight facilitates rapid diffusion through outer-membrane porins and the FptA receptor.
Molecular Formula C14H16N2O3S2 [2]The presence of nitrogen and sulfur heteroatoms dictates its unique spectral signature and metal coordination geometry.
Stereochemistry 4'R, 2''S, 4''R [3]The C2'' (S) configuration alters the spatial orientation of the thiazolidine ring, impacting the thermodynamics of Fe(III) binding.
Melting Point >62°C (dec.) [2]Thermal instability necessitates cold storage (-20°C) and handling under an inert atmosphere to prevent degradation.
Solubility Chloroform (Slightly), Methanol [2]Poor aqueous solubility requires stock solutions to be prepared in organic solvents prior to aqueous dilution for biological assays.

Biosynthesis and Epimerization Dynamics

The biosynthesis of Pyochelin II is orchestrated by non-ribosomal peptide synthetases (NRPS), specifically PchE and PchF, which assemble the core structure from salicylate and cysteine precursors [4]. Once synthesized, the molecule undergoes spontaneous metal-induced or solvent-induced epimerization.

Understanding this pathway is critical: if your downstream assay requires enantiopure Pyochelin II, you must account for the thermodynamic shift back to Pyochelin I during prolonged incubation.

Biosynthesis Sal Salicylic Acid + 2x Cysteine NRPS PchE / PchF Synthetases Sal->NRPS PchI Pyochelin I (4'R, 2''R, 4''R) NRPS->PchI PchII Pyochelin II (4'R, 2''S, 4''R) PchI->PchII Spontaneous Epimerization (3:1)

Caption: Biosynthetic assembly of Pyochelin and its spontaneous C-2'' epimerization equilibrium.

Iron Chelation Mechanics and FptA Transport

Unlike enterobactin or pyoverdine, which bind iron in a 1:1 ratio, Pyochelin II chelates Fe(III) with a 2:1 (Pyochelin:Fe) stoichiometry [3][5].

The Causality of Stoichiometry: To achieve the stable hexacoordinate octahedral geometry required to neutralize Fe(III), one Pyochelin II molecule acts as a tetradentate ligand (utilizing the phenolate oxygen, the thiazoline nitrogen, and the carboxylate group), while the second Pyochelin II molecule binds bidentately[3]. This complex is then recognized by the FptA outer-membrane receptor for TonB-dependent internalization.

Transport Fe Extracellular Fe(III) Complex Fe(III)-(PchII)2 Complex Fe->Complex Pch 2x Pyochelin II Pch->Complex FptA FptA Outer Membrane Receptor Complex->FptA Intra Intracellular Iron Release FptA->Intra TonB-dependent Transport

Caption: Stoichiometric formation of the Fe(III)-(Pyochelin II)2 complex and FptA-mediated cellular uptake.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint.

Protocol A: Chromatographic Isolation of Pyochelin II

Because Pyochelin I and II are diastereoisomers, they can be resolved via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [4].

  • Cultivation & Extraction: Grow P. aeruginosa (e.g., PAO1) in iron-deficient DCAA (deferrated casamino acids) medium to induce pch operon expression. Acidify the cell-free supernatant to pH 1.8–2.0 using HCl.

    • Causality: Acidification protonates the carboxylic acid moiety of pyochelin, neutralizing its charge and allowing efficient partitioning into the organic phase during subsequent ethyl acetate extraction.

  • HPLC Separation: Resuspend the dried organic extract in 40% methanol. Inject onto a C18 RP-HPLC column. Run a gradient from 40% methanol in 0.17 N acetic acid to 100% methanol over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile via UV absorbance at 254 nm or 258 nm.

    • Causality: The conjugated π-system of the phenol and thiazoline rings exhibits strong π-π* transitions at these wavelengths.

  • Validation Checkpoint: You will observe two distinct peaks. Pyochelin I elutes first, followed closely by Pyochelin II. Critical: To prevent Pyochelin II from epimerizing back into Pyochelin I, the collected fraction must be immediately flash-frozen and lyophilized.

Protocol B: Spectroscopic Validation of Fe(III) Binding

To confirm the functional integrity of isolated Pyochelin II, a reverse titration assay is utilized to map the 2:1 stoichiometric binding [5].

  • Reagent Preparation: Prepare a 0.25 mM solution of Pyochelin II in HPLC-grade methanol. Prepare a stock of 0.33 mM FeCl3 in methanol.

  • Titration: Incrementally add the FeCl3 solution to the Pyochelin II solution.

  • Spectroscopic Monitoring: Measure UV-Vis absorbance specifically at 448 nm and 526 nm after each addition.

    • Causality: Free Pyochelin II absorbs in the UV range (e.g., 313 nm), but the ligand-to-metal charge transfer (LMCT) bands of the Fe(III) complex appear in the visible spectrum.

  • Validation Checkpoint: Plot the absorbance against the Fe(III)-to-Pyochelin ratio. The absorbance at 448/526 nm will increase linearly and sharply plateau exactly at a 0.5 ratio (1 Metal : 2 Ligands), validating both the identity and the active chelating state of the isolated Pyochelin II [5].

References

  • PubChem Compound Summary for CID 5287441, Pyochelin Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Pyochelin Enantiomers and Their Outer-Membrane Siderophore Transporters in Fluorescent Pseudomonads: Structural Bases for Unique Enantiospecific Recognition Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa Source: Journal of Bacteriology (ASM Journals) URL:[Link]

  • Bacterial siderophores: The solution stoichiometry and coordination of the Fe(III) complexes of pyochelin and related compounds Source: ResearchGate (Original publisher: Dalton Transactions) URL:[Link]

Foundational

The Ecological Significance of Pyochelin II in Polymicrobial Biofilms: A Technical Guide

Executive Summary Polymicrobial biofilms are highly structured ecosystems characterized by intense chemical competition and cooperation. Within these matrices, Pseudomonas aeruginosa deploys an arsenal of secondary metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polymicrobial biofilms are highly structured ecosystems characterized by intense chemical competition and cooperation. Within these matrices, Pseudomonas aeruginosa deploys an arsenal of secondary metabolites to secure resources and antagonize competitors. While the high-affinity siderophore pyoverdine is extensively studied, the lower-affinity siderophore pyochelin—specifically its stereoisomeric forms, Pyochelin I and Pyochelin II—plays a surprisingly nuanced and critical ecological role. This technical guide explores the mechanistic significance of Pyochelin II, detailing its biosynthesis, its role in interspecies biotransformation, and the experimental protocols required to decode its spatial dynamics.

Biochemical Profile and Biosynthesis

Pyochelin is a phenolic siderophore synthesized via the condensation of salicylic acid and two molecules of L-cysteine 1. This biosynthetic pathway yields a mixture of two easily interconvertible diastereoisomers: Pyochelin I (the major form, featuring R-stereochemistry at the thioaminal center) and Pyochelin II (the minor form, featuring S-stereochemistry) .

Despite possessing a lower affinity for iron compared to pyoverdine, the pyochelin regulatory pathway is highly adaptive. When P. aeruginosa is unable to produce pyoverdine or faces an environment saturated with strong host-derived iron chelators, it upregulates pyochelin production independently of the typical ferri-pyochelin auto-regulatory loop 2. This metabolic flexibility ensures that Pyochelin II functions as a persistent, low-cost scavenging tool in iron-restricted polymicrobial niches.

Ecological Dynamics in Polymicrobial Biofilms

Interspecies Competition and Biotransformation

In chronic wounds and cystic fibrosis airways, P. aeruginosa frequently co-infects with Staphylococcus aureus. In these environments, pyochelin acts as an antagonistic weapon by inducing intracellular reactive oxygen species (ROS) production in S. aureus. However, S. aureus has evolved a sophisticated counter-mechanism. It expresses an uncharacterized methyltransferase, Spm (staphylococcal pyochelin methyltransferase), which methylates pyochelin 3. This biotransformation abolishes pyochelin's siderophore activity and neutralizes its ROS-generating capacity, significantly enhancing S. aureus survival and shaping the biofilm community structure 3.

G PA P. aeruginosa PCH Pyochelin I/II PA->PCH Secretes SA_WT S. aureus (WT) PCH->SA_WT Induces ROS MePCH Methylated Pyochelin PCH->MePCH Biotransformation SPM Spm Methyltransferase SA_WT->SPM Expresses SPM->PCH Methylates Survival Increased S. aureus Survival MePCH->Survival Abolishes Toxicity

Fig 1. Spm-mediated pyochelin biotransformation by S. aureus neutralizes ROS and promotes survival.

Toxic Metal Sequestration in the Extracellular Matrix

Beyond iron acquisition, Pyochelin II exhibits broad metallo-complexation capabilities. Within the extracellular polymeric substance (EPS) matrix of biofilms, pyochelin binds toxic heavy metals such as Cu²⁺, Zn²⁺, and Pb²⁺ 4. Because the pyochelin uptake pathway is highly specific to iron, these toxic metal-pyochelin complexes remain trapped in the extracellular medium. This sequestration reduces metal diffusion into bacterial cells, effectively increasing the overall metal tolerance of the polymicrobial community 4.

G PCH Pyochelin II in Biofilm Matrix Fe Fe3+ Binding PCH->Fe Toxic Cu2+, Zn2+, Pb2+ Binding PCH->Toxic Uptake Specific Cellular Import Fe->Uptake Iron Acquisition Trap Extracellular Sequestration Toxic->Trap Blocked Import Tolerance Community Metal Tolerance Trap->Tolerance Detoxification

Fig 2. Pyochelin II dual-functionality: Fe3+ acquisition and toxic metal sequestration in biofilms.

Cross-Kingdom Fungal Interactions

In fungal-bacterial biofilms (e.g., P. aeruginosa and Aspergillus fumigatus), siderophores like pyochelin restrict fungal growth by depriving A. fumigatus of essential iron 5. This iron starvation can paradoxically alter the antimicrobial susceptibility of the biofilm, demonstrating that Pyochelin II is a critical modulator of cross-kingdom stress responses 5.

Quantitative Data Summary

Metabolite / ComplexTarget Organism / MatrixEcological FunctionMechanism / EffectRef
Pyochelin I/II P. aeruginosaIron scavengingLow-affinity Fe³⁺ binding; upregulated under stress2
Methylated Pyochelin S. aureusROS neutralizationAbolishes siderophore activity via Spm enzyme3
Pyochelin-Cu²⁺/Pb²⁺ Biofilm EPS MatrixMetal detoxificationTrapped in EPS; blocks toxic metal import4
Pyochelin-Fe³⁺ A. fumigatusCross-kingdom competitionDeprives fungi of essential iron, altering survival5

Experimental Methodologies

Protocol 1: Spatial Metabolomics via Mass Spectrometry Imaging (MSI)

Objective: Map the spatial distribution of Pyochelin II and its methylated derivatives in a polymicrobial biofilm. Causality & Rationale: Traditional bulk assays homogenize the sample, destroying spatial context. MSI allows researchers to visualize the exact interaction boundary where S. aureus methylates pyochelin secreted by P. aeruginosa. Step-by-Step Methodology:

  • Biofilm Co-cultivation: Grow P. aeruginosa PAO1 and S. aureus (Wild-Type and a Δ spm mutant) on agar plates separated by a semi-permeable membrane to form a distinct interaction zone. Self-Validation Check: The Δ spm mutant serves as the critical negative control; methylated pyochelin must be entirely absent in this condition to validate the Spm-dependent mechanism.

  • Sample Preparation: Transfer the membrane to a MALDI target plate. Apply a universal MALDI matrix (e.g., α -cyano-4-hydroxycinnamic acid) via sublimation. Sublimation is chosen over wet-spraying to prevent the delocalization of water-soluble metabolites like pyochelin.

  • MSI Acquisition: Scan the interaction zone using MALDI-TOF MS in positive ion mode. Target the specific m/z values for Pyochelin I/II ( [M+H]+≈325.06 ) and Methylated Pyochelin ( [M+H]+≈339.08 ).

  • Molecular Networking: Export MS/MS spectra to GNPS (Global Natural Products Social Molecular Networking) to confirm the structural relationship between the pyochelin parent ion and the methylated biotransformation product.

Protocol 2: Quantification of Pyochelin-Mediated ROS Production

Objective: Measure the intracellular ROS stress induced by Pyochelin II in S. aureus. Causality & Rationale: To prove that Spm-mediated methylation is a protective evolutionary mechanism, we must quantify the difference in ROS accumulation between WT and Δ spm S. aureus when exposed to purified Pyochelin II. Step-by-Step Methodology:

  • Pyochelin Isolation: Purify Pyochelin I/II from P. aeruginosa cultures using solid-phase extraction followed by reverse-phase HPLC. Isolate the Pyochelin II diastereoisomer fraction based on retention time.

  • Probe Incubation: Load S. aureus cells (WT and Δ spm) with the fluorogenic ROS probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Self-Validation Check: DCFH-DA only fluoresces upon oxidation by ROS, providing a direct, quantifiable proxy for intracellular oxidative stress without interfering with cellular metabolism.

  • Pyochelin Challenge: Expose the loaded cells to 50 μ M of purified Pyochelin II in a 96-well plate.

  • Kinetic Measurement: Measure fluorescence (Ex 485 nm / Em 535 nm) over 2 hours using a microplate reader. The Δ spm mutant will exhibit a significantly steeper fluorescence curve, confirming that the inability to methylate Pyochelin II results in unmitigated ROS toxicity.

References

  • Pyochelin biotransformation by Staphylococcus aureus shapes bacterial competition with Pseudomonas aeruginosa in polymicrobial infections. Cell Reports (via NIH). 3

  • Pyochelin | C14H16N2O3S2 | CID 5287441 - PubChem. NIH. 1

  • pyochelin (PAMDB110360) - P. aeruginosa Metabolome Database. University of Maryland. Link

  • The pathogen Pseudomonas aeruginosa optimizes the production of the siderophore pyochelin upon environmental challenges. Metallomics (via NIH). 2

  • Presence of the siderophores pyoverdine and pyochelin in the extracellular medium reduces toxic metal accumulation in Pseudomonas aeruginosa and increases bacterial metal tolerance. ResearchGate. 4

  • Modulated Response of Aspergillus fumigatus and Stenotrophomonas maltophilia to Antimicrobial Agents in Polymicrobial Biofilm. Frontiers. 5

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Extraction and Chromatographic Resolution of Pyochelin II from Pseudomonas aeruginosa

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Natural Product Extraction, Siderophore Biology, and Antimicrobial Resistance (AMR) Research Introduction & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Natural Product Extraction, Siderophore Biology, and Antimicrobial Resistance (AMR) Research

Introduction & Mechanistic Background

Pseudomonas aeruginosa survives in iron-restricted environments (such as the human host during infection) by secreting high-affinity iron chelators known as siderophores. While pyoverdine is the primary siderophore, pyochelin serves as a critical secondary siderophore that also complexes with transition metals like zinc and copper, playing a multifaceted role in virulence and interspecies competition.

Pyochelin is biosynthesized via a thiotemplate mechanism and naturally exists as a mixture of two interconvertible stereoisomers: Pyochelin I and Pyochelin II 1. These isomers arise due to spontaneous epimerization at the C-2'' or C-4'' positions of the thiazolidine ring. Isolating Pyochelin II specifically requires a highly controlled extraction environment followed by precise reverse-phase chromatographic resolution, as the isomers possess identical molecular weights and highly similar polarities 2.

This application note details a self-validating, step-by-step protocol for the induction, organic extraction, and HPLC-based purification of Pyochelin II from bacterial liquid cultures.

Experimental Workflow

Workflow N1 1. Bacterial Cultivation (Iron-depleted Medium) N2 2. Cell Removal (Centrifugation & Filtration) N1->N2 N3 3. Acidification (Adjust to pH 1.8 - 2.0) N2->N3 N4 4. Liquid-Liquid Extraction (Ethyl Acetate, 3x) N3->N4 N5 5. Solvent Evaporation (N2 Gas / Rotavap) N4->N5 N6 6. HPLC Resolution (C18 Column, Isomer Separation) N5->N6

Figure 1: Step-by-step workflow for Pyochelin II extraction and chromatographic resolution.

Materials and Reagents

CategoryItem/ReagentPurpose / Causality
Biological P. aeruginosa strain (e.g., PAO1, PA14)Siderophore producer.
Media M9 Minimal Medium or GGP MediumIron-depleted environment derepresses the pch gene cluster via the Fur repressor.
Chemicals 1M and 6M Hydrochloric Acid (HCl)Lowers pH to protonate pyochelin's functional groups.
Solvents Ethyl Acetate (ACS grade)Non-polar solvent for liquid-liquid extraction.
Solvents Methanol & Acetonitrile (LC-MS grade)Resuspension and HPLC mobile phases.
Additives Formic Acid (LC-MS grade)Ion-pairing agent to maintain sharp HPLC peaks.
Consumables 0.22 µm PES syringe filtersRemoves residual cells to prevent column clogging.

Step-by-Step Protocol

Phase 1: Bacterial Cultivation & Siderophore Induction

Causality Check: Pyochelin biosynthesis is strictly regulated by extracellular iron concentrations. Using rich media (like LB) contains trace iron that will inhibit the pch operon.

  • Inoculation: Inoculate a single colony of P. aeruginosa into 5 mL of iron-depleted M9 minimal medium. Incubate overnight at 37°C with shaking at 220 rpm.

  • Scale-Up: Transfer 1 mL of the overnight culture into 100 mL of fresh iron-depleted medium in an acid-washed Erlenmeyer flask.

  • Incubation: Grow the culture for 36–48 hours at 37°C until it reaches the late stationary phase (OD600 ≈ 7.0 - 9.0). Self-Validation: Measure OD600; cultures failing to reach an OD600 > 5.0 will yield sub-optimal pyochelin concentrations.

Phase 2: Acidification & Organic Extraction

Causality Check: Pyochelin contains a carboxylate group (pKa ~3) and a phenolic hydroxyl group (pKa ~8.5). At neutral pH, the molecule is ionized and highly water-soluble. Acidifying the medium to pH 1.8–2.0 fully protonates these groups, shifting the partition coefficient drastically in favor of the organic solvent3.

  • Cell Removal: Transfer the culture to conical tubes and centrifuge at 5,000 × g for 30 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PES filter to obtain a sterile, cell-free supernatant (CFS).

  • Acidification: Slowly add 6M HCl to the CFS dropwise while stirring, until the pH reaches exactly 1.8 to 2.0. Verify with a calibrated pH meter.

  • Liquid-Liquid Extraction:

    • Add 1/3 volume of ethyl acetate to the acidified CFS in a separatory funnel.

    • Shake vigorously for 2 minutes, venting frequently.

    • Allow the phases to separate for 10 minutes. Collect the upper (organic) ethyl acetate layer.

    • Repeat this extraction step two more times. Combine all organic fractions.

  • Concentration: Evaporate the pooled ethyl acetate to dryness using a rotary evaporator (30°C water bath) or under a gentle stream of nitrogen gas.

  • Resuspension: Resuspend the dried, crude extract in 1 mL of LC-MS grade 50% Methanol. Vortex rigorously and centrifuge at 10,000 × g for 5 minutes to pellet insoluble debris.

Phase 3: Chromatographic Resolution (HPLC)

Causality Check: Pyochelin I and II are stereoisomers. Standard silica gel chromatography cannot reliably separate them. Reverse-phase C18 HPLC utilizing a shallow gradient is required to resolve the slight hydrophobic differences between the epimers2.

  • Column Setup: Equip the HPLC system with a C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm particle size). Set column temperature to 40°C.

  • Mobile Phases:

    • Buffer A: LC-MS grade Water + 0.1% Formic Acid.

    • Buffer B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run at a flow rate of 0.3 mL/min.

    • 0–2 min: 2% B

    • 2–11 min: Linear gradient from 2% to 50% B

    • 11–15 min: 50% to 95% B

    • 15–18 min: Hold at 95% B

    • 18–20 min: Return to 2% B

  • Detection & Fraction Collection: Monitor absorbance at 254 nm and 320 nm. Pyochelin I typically elutes first (~10.8 min), followed closely by Pyochelin II (~11.5 min). Collect the second peak fraction manually or via an automated fraction collector.

Quantitative Data & Expected Results

The table below summarizes the expected physicochemical properties and chromatographic behaviors of the two stereoisomers when utilizing the protocol described above 2, 4.

ParameterPyochelin IPyochelin II
Molecular Formula C₁₄H₁₆N₂O₃S₂C₁₄H₁₆N₂O₃S₂
Exact Mass (m/z [M+H]⁺) 325.067325.067
Typical Retention Time (C18) ~10.8 min~11.5 min
UV Absorbance Maxima 254 nm, 320 nm254 nm, 320 nm
Expected Yield (per L culture) 10 - 15 mg20 - 25 mg

Isomerization Dynamics

Isomerization P1 Pyochelin I (Retention Time: ~10.8 min) P2 Pyochelin II (Retention Time: ~11.5 min) P1->P2 Spontaneous Epimerization (C-2'' / C-4'' position)

Figure 2: Spontaneous epimerization dynamics between Pyochelin I and Pyochelin II stereoisomers.

Field-Proven Insights & Troubleshooting

  • Low Pyochelin Yield: If the final HPLC peaks are negligible, the most common culprit is trace iron contamination in the glassware. Insight: Always use acid-washed glassware (soaked in 1M HCl overnight and rinsed with Milli-Q water) for the bacterial cultivation step. Even micromolar amounts of contaminating Fe³⁺ will trigger the Fur repressor, shutting down the pch biosynthetic cluster.

  • Peak Tailing during HPLC: Pyochelin can interact with residual metal ions within the stainless-steel HPLC tubing or the silica matrix of the column. Insight: Ensure that the mobile phases are strictly prepared with 0.1% Formic Acid. The low pH suppresses secondary interactions between the siderophore's carboxylate group and the stationary phase.

  • Isomer Interconversion Post-Purification: Because Pyochelin I and II spontaneously interconvert in protic solvents (like methanol or water) at room temperature, absolute stereochemical purity degrades over time. Insight: Immediately lyophilize the collected Pyochelin II HPLC fractions and store the resulting dry powder at -80°C under argon gas. Resuspend only immediately prior to downstream assays.

References

  • Schiessl, K. T., Janssen, E. M.-L., Kraemer, S. M., McNeill, K., & Ackermann, M. (2017).
  • Cox, C. D., Rinehart, K. L., Moore, M. L., & Cook, J. C. (1981). Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa. ASM Journals.
  • APS Journals. (2024). Defining the Secondary Metabolites in the Pseudomonas protegens PBL3 Secretome...
  • Reimmann, C., et al. (2001). Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa. PMC/ASM.

Sources

Application

HPLC method development for Pyochelin II quantification

Application Note: RP-HPLC Method Development and Validation for the Quantification of Pyochelin I and II Diastereoisomers Mechanistic Background & Analytical Challenges Pyochelin is a secondary, low-affinity siderophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: RP-HPLC Method Development and Validation for the Quantification of Pyochelin I and II Diastereoisomers

Mechanistic Background & Analytical Challenges

Pyochelin is a secondary, low-affinity siderophore secreted by Pseudomonas aeruginosa and related species to scavenge ferric iron (Fe³⁺) in iron-depleted environments, playing a critical role in bacterial virulence and inter-species competition[1],[2]. Synthesized via a non-ribosomal peptide synthetase (NRPS) pathway from salicylate and two molecules of cysteine, the mature pyochelin molecule presents unique chromatographic challenges[3].

The core analytical hurdle lies in its stereochemistry. Pyochelin possesses three chiral centers (C4′, C2″, and C4″) and naturally exists in solution as a dynamic, spontaneously interconvertible mixture of two diastereoisomers: Pyochelin I (4′R, 2″R, 4″R) and Pyochelin II (4′R, 2″S, 4″R)[1],[4]. This epimerization occurs rapidly at the C2″ position. Consequently, any high-performance liquid chromatography (HPLC) method will resolve pyochelin into two distinct peaks[5]. A common pitfall in novice method development is attempting to isolate or quantify a single diastereomer. Because the thermodynamic equilibrium shifts based on solvent and temperature, the only mathematically and chemically sound quantification strategy is to integrate both peaks and report the sum as "Total Pyochelin"[6],[7].

G A Salicylate + 2x Cysteine B NRPS Assembly (PchE, PchF, PchG) A->B ATP, NADPH C Pyochelin I (4'R, 2''R, 4''R) B->C Cyclization D Pyochelin II (4'R, 2''S, 4''R) C->D Spontaneous Epimerization

Fig 1: NRPS-mediated biosynthesis of Pyochelin and spontaneous C2'' epimerization.

Sample Preparation: The Causality of Liquid-Liquid Extraction (LLE)

Pyochelin contains a carboxylic acid moiety (pKa ~3.0) and a phenolic hydroxyl group. At the neutral pH of standard bacterial culture media, the carboxylate is ionized, rendering the molecule highly hydrophilic and impossible to extract into organic solvents.

To achieve a high recovery rate, the sample must be aggressively acidified. Lowering the pH to 1.8–2.0 fully protonates the carboxylic acid, neutralizing the molecule's charge and driving its partition coefficient favorably toward the non-polar organic phase (ethyl acetate)[2].

Step-by-Step Extraction Protocol:

  • Clarification: Centrifuge the bacterial culture at 5,000 rpm for 30 minutes at 4°C. Filter the resulting supernatant through a 0.22 μm membrane to remove residual cells and debris[2].

  • Acidification: Transfer the cell-free supernatant to a glass extraction vial. Add 6 M HCl dropwise until the pH reaches 1.8–2.0. Self-Validation Check: Verify pH with a calibrated micro-probe; insufficient acidification will lead to catastrophic loss of yield.

  • Primary Extraction: Add HPLC-grade ethyl acetate at a 1:3 volume ratio (e.g., 1 mL ethyl acetate to 3 mL acidified supernatant). Vortex vigorously for 2 minutes to maximize surface area for partitioning[2].

  • Phase Separation: Centrifuge the mixture at 5,000 rpm for 5 minutes at room temperature to break any emulsions. Carefully aspirate the upper organic (ethyl acetate) layer and transfer it to a clean glass vial[2].

  • Exhaustive Extraction: Repeat steps 3 and 4 two additional times on the remaining aqueous phase. Pool all three ethyl acetate fractions.

  • Concentration: Evaporate the pooled organic phase to complete dryness under a gentle, steady stream of nitrogen gas[2].

  • Reconstitution: Resuspend the dried extract in HPLC-grade methanol or the initial mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% TFA). Centrifuge at 13,200 rpm for 5 minutes before transferring to an HPLC autosampler vial to remove insoluble particulates[8],[2].

Chromatographic Strategy and Method Parameters

Because pyochelin contains hydrophobic thiazoline rings, a C18 reverse-phase stationary phase is optimal[3],[5]. However, the presence of the carboxylic acid and phenolic groups makes pyochelin highly susceptible to secondary interactions with residual silanols on the silica backbone, which causes severe peak tailing.

To counteract this, the mobile phase must contain an ion-pairing and acidifying agent. The addition of 0.1% Trifluoroacetic acid (TFA) is critical; it keeps the carboxylate protonated during the run and sharpens the peaks, ensuring baseline resolution between Pyochelin I and Pyochelin II[5].

Table 1: Optimized Gradient Elution Profile

Time (min) Mobile Phase A (Water + 0.1% TFA) Mobile Phase B (Acetonitrile + 0.1% TFA) Flow Rate (mL/min)
0.0 90% 10% 1.0
5.0 90% 10% 1.0
25.0 15% 85% 1.0
30.0 15% 85% 1.0
31.0 90% 10% 1.0

| 40.0 | 90% | 10% | 1.0 |

Note: A similar gradient utilizing methanol instead of acetonitrile can be used, though acetonitrile generally provides lower backpressure and sharper peak geometries for thiazoline structures.

Table 2: System and Detection Parameters

Parameter Specification Scientific Rationale
Column Phenomenex Luna C18 (4.6 × 250 mm, 5 μm) High carbon load provides necessary retention for the diastereomers[5].
Column Temp 25°C Thermal stability prevents unpredictable shifts in the epimerization equilibrium during the run.
UV Detection 254 nm or 258 nm Optimal wavelength for capturing the conjugated π-system of the thiazoline rings[3],[7].

| MS Detection | m/z 325.1 [M+H]⁺ | Orthogonal confirmation. Both Pyochelin I and II yield identical precursor ions[5]. |

Workflow S1 Culture Supernatant S2 Acidification (pH 1.8-2.0) Protonates Carboxylate S1->S2 S3 Liquid-Liquid Extraction (Ethyl Acetate) S2->S3 S4 Nitrogen Evaporation & Reconstitution S3->S4 S5 RP-HPLC (C18) 0.1% TFA Gradient S4->S5 S6 Peak Integration Sum(Pch I + Pch II) S5->S6

Fig 2: Step-by-step analytical workflow for Pyochelin extraction and HPLC quantification.

Data Processing & Method Validation

Under the prescribed gradient, Pyochelin I and Pyochelin II will elute as two distinct, closely migrating peaks (e.g., typically observed around 12.8 min and 13.8 min, or later depending on exact system dwell volumes)[5].

Quantification Logic: To construct a valid calibration curve, analytical standards of Pyochelin must be subjected to the exact same integration parameters as the biological samples. The concentration of the siderophore is determined by the formula: Total Pyochelin = AUC (Pyochelin I) + AUC (Pyochelin II) [6],[7].

Validation Checks:

  • Specificity: Analyze a blank culture medium extract to ensure no co-eluting matrix peaks interfere at 254 nm.

  • Linearity: Prepare calibration standards ranging from 0.25 μM to 25 μM[8]. Plot the summed peak areas against the nominal concentration. The R2 value should strictly be ≥0.995 .

  • Stability: Because pyochelin can degrade or form complexes with trace metals in glass vials, store all reconstituted samples at -20°C and utilize silanized HPLC vials if severe loss of signal is observed over a 24-hour autosampler sequence[8].

Sources

Method

Application Note: Pyochelin II as a Highly Specific Biomarker for Pseudomonas aeruginosa Infection

Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Application Area: Infectious Disease Diagnostics, Cystic Fibrosis (CF) Monitoring, and Antimicrobial Efficacy Testing Introduction & C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Application Area: Infectious Disease Diagnostics, Cystic Fibrosis (CF) Monitoring, and Antimicrobial Efficacy Testing

Introduction & Clinical Rationale

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for severe, chronic infections, particularly in immunocompromised patients and those with cystic fibrosis (CF). To survive in the iron-limited environment of the human host, P. aeruginosa secretes siderophores—small, high-affinity iron-chelating molecules. While pyoverdine is the primary siderophore, pyochelin acts as a critical secondary siderophore.

Pyochelin is synthesized via the condensation of salicylic acid and two molecules of cysteine, passing through the intermediate dihydroaeruginoic acid (DHAA) 1. Structurally, it exists as a mixture of two interconvertible diastereomers: Pyochelin I (the major form, 4'R, 2''R, 4''R) and Pyochelin II (the minor form, 4'R, 2''S, 4''R) 2.

Why target Pyochelin II? Historically, fluorescence-based assays failed to differentiate pyochelin from the highly fluorescent pyoverdine, leading to an underestimation of pyochelin's clinical relevance 3. By utilizing chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), isolating the specific Pyochelin II diastereomer provides a highly specific, low-background biomarker for active P. aeruginosa metabolism. Because Pyochelin II is uniquely produced by this pathogen and its levels correlate directly with the pch operon activation during host invasion, it serves as a definitive proxy for infection severity and drug response.

Mechanistic Pathway: Biosynthesis and Regulation

The production of Pyochelin II is a direct consequence of host-pathogen nutritional immunity. When the host sequesters iron (e.g., via transferrin), the resulting iron starvation in the bacterial microenvironment deactivates the Ferric uptake regulator (Fur) protein. This de-repression activates the pch operon, initiating the enzymatic cascade that produces Pyochelin I and II.

Pathway IronStarvation Iron Starvation (Host Environment) FurRepressor Fur Repressor Deactivation IronStarvation->FurRepressor induces PchOperon pch Operon Activation FurRepressor->PchOperon triggers Precursors Salicylic Acid + 2x Cysteine PchOperon->Precursors upregulates DHAA DHAA (Intermediate) Precursors->DHAA PchD/E/F PCH_I Pyochelin I (4'R, 2''R, 4''R) DHAA->PCH_I PchG PCH_II Pyochelin II (4'R, 2''S, 4''R) DHAA->PCH_II PchG PCH_I->PCH_II Interconversion FeComplex Ferri-Pyochelin Complex PCH_I->FeComplex + Fe3+ PCH_II->FeComplex + Fe3+

Biosynthetic and signaling pathway of Pyochelin diastereomers in P. aeruginosa.

Quantitative Data and Analytical Parameters

To establish Pyochelin II as a trustworthy biomarker, researchers must employ self-validating quantitative systems. The following table summarizes the validated parameters for LC-MS/MS quantification of pyochelin in human sputum, demonstrating its viability for clinical bioanalysis 3.

Analytical ParameterValue / SpecificationScientific Rationale (Causality)
Target Analyte Pyochelin II (MW: 324.42 Da)Chiral separation isolates the 2''S diastereomer, removing cross-reactivity noise.
Linear Dynamic Range 0.25 µM – 25 µMAccurately captures the physiological concentration range found in CF patient sputum.
Internal Standard (IS) Stable isotope d4-PyochelinCorrects for matrix-induced ion suppression and variable extraction recoveries.
Extraction Method Acetonitrile Protein PrecipitationRapidly denatures mucins/proteins while keeping the small-molecule siderophore in solution.
Electrochemical Alternative Screen-Printed Electrodes (SPEs)Pyochelin undergoes irreversible oxidation at ~580 mV and ~740 mV, useful for rapid point-of-care screening 4.

Experimental Protocol: LC-MS/MS Quantification of Pyochelin II

This protocol outlines a self-validating workflow for extracting and quantifying Pyochelin II from complex biological matrices (e.g., CF sputum). Every step is designed to mitigate analyte degradation and matrix interference.

Reagents and Materials
  • Sputolysin (Dithiothreitol - DTT): 10% solution.

  • Extraction Solvent: LC-MS grade Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Internal Standard: d4-Pyochelin (10 µM stock in methanol).

  • Chiral LC Column: e.g., Lux Cellulose-1 or equivalent capable of resolving diastereomers.

Step-by-Step Methodology

Step 1: Sputum Homogenization

  • Transfer 100 µL of raw sputum into a 1.5 mL low-bind microcentrifuge tube.

  • Add 100 µL of 10% Sputolysin (DTT) to the sample.

  • Vortex vigorously for 5 minutes and incubate at 37°C for 15 minutes.

  • Causality: CF sputum is highly viscous due to polymerized mucin and extracellular DNA. DTT reduces the disulfide bonds in mucin, homogenizing the matrix. Without this step, Pyochelin II remains trapped in the mucus plug, leading to artificially low recovery rates.

Step 2: Internal Standard Spiking (Self-Validation)

  • Spike 10 µL of the d4-Pyochelin internal standard into the homogenized sample.

  • Vortex for 30 seconds.

  • Causality: Introducing the heavy-isotope IS before extraction ensures that any analyte lost during precipitation or suppressed during MS ionization is mathematically corrected, ensuring absolute trustworthiness of the final concentration.

Step 3: Protein Precipitation (PPT)

  • Add 400 µL of ice-cold Extraction Solvent (ACN + 0.1% Formic Acid) to the mixture.

  • Vortex for 2 minutes to ensure complete mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile rapidly denatures structural proteins and enzymes that could degrade Pyochelin. The acidic environment (formic acid) maintains Pyochelin in its fully protonated state, optimizing it for positive-ion mode ESI-MS.

Step 4: LC-MS/MS Analysis

  • Transfer 200 µL of the clear supernatant to an LC vial.

  • Inject 5 µL onto the chiral LC column.

  • Gradient: Use a mobile phase of Water (0.1% FA) and ACN (0.1% FA). Optimize the gradient to elute Pyochelin I and II as distinct peaks.

  • MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 325.1 → [Product Ion] for Pyochelin II, and m/z 329.1 → [Product Ion] for d4-Pyochelin.

Workflow Sputum Sputum Sample Collection DTT Sputolysin (DTT) Homogenization Sputum->DTT Spike Spike Heavy IS (d4-Pyochelin) DTT->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation & Supernatant PPT->Centrifuge LC Chiral LC Separation Centrifuge->LC MS ESI-MS/MS Quantification LC->MS

Step-by-step experimental workflow for LC-MS/MS quantification of Pyochelin II.

Data Interpretation and Clinical Application

When analyzing the chromatogram, Pyochelin I and Pyochelin II will appear as closely eluting peaks. Because they interconvert in solution, the ratio of I to II may shift depending on sample handling time and pH.

Best Practice: For robust biomarker quantification in drug development (e.g., testing a novel anti-pseudomonal compound), researchers should integrate the area under the curve (AUC) for the specific Pyochelin II peak, normalized against the d4-Pyochelin IS. A statistically significant reduction in Pyochelin II concentration post-treatment serves as a direct, mechanistic confirmation of pch pathway inhibition and bacterial clearance.

References

  • Dihydroaeruginoic Acid: A Potential Biomarker for Pseudomonas aeruginosa Infections. BenchChem Technical Support Team. (2025). BenchChem.
  • Genomics of secondary metabolite production by Pseudomonas spp. Gross, H.
  • A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients. Ji, A.J., et al. (2019). Gavin Publishers.
  • Main Metabolites of Pseudomonas aeruginosa: A Study of Electrochemical Properties. (2022). MDPI Sensors.

Sources

Application

Application Note: LC-MS/MS Fragmentation Mechanics and Quantitation Workflow for Pyochelin II

An in-depth application note and protocol for the mass spectrometry analysis of Pyochelin II, designed for researchers and drug development professionals. Introduction & Biological Context Pyochelin II is a critical phen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the mass spectrometry analysis of Pyochelin II, designed for researchers and drug development professionals.

Introduction & Biological Context

Pyochelin II is a critical phenolate-thiazoline siderophore primarily secreted by the opportunistic pathogen Pseudomonas aeruginosa and Burkholderia cepacia[1][2]. While its binding affinity for ferric iron (Fe³⁺) is lower than that of the primary siderophore pyoverdine, pyochelin plays a pivotal role in early-stage infections, interspecies bacterial competition, and the generation of reactive oxygen species (ROS)[3][4].

In polymicrobial environments, such as the cystic fibrosis (CF) lung or chronic wounds, pyochelin acts as both a virulence factor and a competitive weapon[5][6]. To survive this chemical warfare, competitors like Staphylococcus aureus have evolved defense mechanisms utilizing the Spm methyltransferase to convert pyochelin into pyochelin methyl ester (m/z 339.08)[6][7]. This biotransformation neutralizes pyochelin's ROS-generating toxicity and siderophore activity[6][7]. Accurately quantifying Pyochelin II and understanding its mass spectrometry fragmentation pattern is therefore essential for biomarker tracking in CF sputum, drug development, and microbial ecology studies[5][7].

G PA P. aeruginosa (Siderophore Producer) PCH Pyochelin II [M+H]+ 325.07 PA->PCH Biosynthesis SA S. aureus (Competitor) PCH->SA Induces MET Pyochelin Methyl Ester [M+H]+ 339.08 SA->MET Spm Methyltransferase (Detoxification) ROS ROS Toxicity SA->ROS Suffers MET->ROS Inhibits

Diagram 1: Biological signaling and interspecies competition pathway involving Pyochelin II.

Structural Chemistry & Fragmentation Mechanics

Pyochelin exists as a mixture of two interconverting diastereomers (Pyochelin I and II) that readily equilibrate in solution[1]. Pyochelin II (possessing the 4R, 2'R, 4'R stereochemistry) is the major conformer.

  • Molecular Formula: C₁₄H₁₆N₂O₃S₂

  • Exact Mass: 324.0602 Da

  • Precursor Ion (ESI+): [M+H]⁺ at m/z 325.068[6][7].

Causality of Fragmentation

Upon collision-induced dissociation (CID), the protonated Pyochelin II molecule predominantly fragments at the C-C bond linking the two heterocyclic rings (the thiazoline and the N-methyl-thiazolidine rings)[8][9].

  • m/z 178.03 (Quantifier): This is the most abundant and stable product ion, corresponding to the 2-(2-hydroxyphenyl)-4,5-dihydrothiazole moiety[8][9]. The extended pi-conjugation between the phenol ring and the thiazoline ring stabilizes the positive charge, making it the ideal quantifier ion for high-sensitivity assays.

  • m/z 190.00 (Qualifier): A secondary product ion frequently used as a qualifier in Multiple Reaction Monitoring (MRM) assays, resulting from a more complex ring-opening cleavage[10].

  • m/z 307.05: Represents a neutral loss of water (-18 Da) from the carboxylic acid group[10].

G Prec Pyochelin II Precursor m/z 325.07 Frag1 Hydroxyphenyl-thiazoline m/z 178.03 Prec->Frag1 C-C Cleavage Frag2 Ring Cleavage Fragment m/z 190.00 Prec->Frag2 Ring Cleavage Frag3 Water Loss m/z 307.05 Prec->Frag3 -H2O

Diagram 2: Primary LC-MS/MS fragmentation pathways of the Pyochelin II precursor ion.

Quantitative Data Summary

To establish a self-validating quantitative assay, both a quantifier and qualifier transition must be monitored alongside an internal standard (e.g., ¹³C₄-¹⁵N-pyochelin)[5].

Table 1: Optimized MRM Transitions for Pyochelin II and Derivatives (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
Pyochelin II 325.1178.0Quantifier25 - 30
Pyochelin II 325.1190.0Qualifier35 - 37
Pyochelin Methyl Ester 339.1178.0Competitor Tracking25 - 30
¹³C₄-¹⁵N-Pyochelin (IS) 330.2151.1Internal Standard35

Experimental Protocols: Self-Validating Workflow

To ensure high reproducibility and prevent the degradation of the unstable pyochelin epimers, the following protocol is recommended for biological matrices (e.g., sputum or culture filtrate)[3][5].

Step 1: Sample Preparation & Extraction
  • Aliquot 100 µL of the biological sample (CF sputum or bacterial supernatant) into a low-bind microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: Acetonitrile efficiently precipitates matrix proteins. The addition of TFA lowers the pH to protonate the carboxylic acid, which stabilizes the Pyochelin II epimer, prevents spontaneous degradation, and mitigates non-specific binding to plastic surfaces[3].

  • Vortex vigorously for 30 seconds and centrifuge at 16,000 × g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an amber LC vial (pyochelin is light-sensitive)[9].

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reverse-Phase UPLC column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: LC-MS grade H₂O with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid acts as a critical ion-pairing agent. It ensures sharp chromatographic peak shapes for the carboxylic acid moiety and provides the abundant protons necessary for efficient [M+H]⁺ ionization in the ESI source.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode[5].

  • Set the capillary voltage to 3.5 kV and the source temperature to 550°C to ensure complete desolvation of the aqueous mobile phase[5].

  • Monitor the MRM transitions listed in Table 1, maintaining a dwell time of 150 milliseconds per transition to ensure adequate data points across the narrow UPLC peaks[5][10].

G S1 Sample Prep (ACN/TFA Extraction) S2 LC Separation (C18, 0.1% FA) S1->S2 S3 ESI-MS/MS (Positive Mode) S2->S3 S4 Data Analysis (MRM 325.1 -> 178.0) S3->S4

Diagram 3: End-to-end analytical workflow for the LC-MS/MS quantitation of Pyochelin II.

References

  • Different iron-chelating properties of pyochelin diastereoisomers revealed by LC/MS. NIH.1

  • A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients. Gavin Publishers.5

  • Pyochelin biotransformation by Staphylococcus aureus shapes bacterial competition with Pseudomonas aeruginosa in polymicrobial infections. NIH.6

  • Pyochelin: novel structure of an iron-chelating growth promoter for Pseudomonas aeruginosa. PNAS.8

  • Enterobacteria secrete an inhibitor of Pseudomonas virulence during clinical bacteriuria. JCI.10

Sources

Method

Application Note: NMR Spectroscopy Parameters and Chemical Shift Analysis for the Structural Elucidation of Pyochelin II

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Advanced Protocol & Technical Guide Introduction & Stereochemical Dynamics Pyochelin is a structurally unique phenolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Advanced Protocol & Technical Guide

Introduction & Stereochemical Dynamics

Pyochelin is a structurally unique phenolate siderophore produced by Pseudomonas aeruginosa to sequester iron from host environments, playing a critical role in bacterial virulence[1]. Structurally, it is defined as 2-(2-o-hydroxyphenyl-2-thiazolin-4-yl)-3-methylthiazolidine-4-carboxylic acid[1].

The molecule contains three chiral centers (C-4', C-2'', and C-4'') and exists in solution as a spontaneously interconvertible mixture of two diastereoisomers: Pyochelin I (4'R, 2''R, 4''R) and Pyochelin II (4'R, 2''S, 4''R)[2]. The epimerization occurs rapidly at the C-2'' position. Because only Pyochelin I efficiently binds Fe³⁺[3], distinguishing the two epimers is a critical quality control step for functional assays, biosynthetic pathway mapping, and competitive inhibition studies.

Causality in Experimental Design: The Derivatization Imperative

The Challenge: Attempting to acquire Nuclear Magnetic Resonance (NMR) spectra of free Pyochelin II is fundamentally flawed. The free carboxylic acids of Pyochelin I and II interconvert too rapidly in protic or standard NMR solvents. This dynamic equilibrium results in signal averaging and complex, uninterpretable multiplet overlap[4].

The Solution: To achieve spectroscopic resolution, the sample must be derivatized into a methyl ester . Converting the carboxylic acid to a methyl ester (using reagents like trimethylsilyldiazomethane, TMSCHN₂) locks the stereocenters and drastically slows the epimerization kinetics[5]. This causal intervention allows for the physical separation of the diastereomers via chromatography and ensures the molecule remains stable during the extended acquisition times required for 2D NMR[5].

Experimental Workflow

Pyochelin_NMR_Workflow N1 1. Sample Procurement (P. aeruginosa Culture / Synthesis) N2 2. Extraction & Prep-HPLC (Isolating Pyochelin Mixture) N1->N2 N3 3. Derivatization (TMSCHN2 Methylation) N2->N3 Prevents rapid interconversion N4 4. Chromatographic Separation (Isolating Pyochelin II Ester) N3->N4 N5 5. NMR Sample Prep (Dissolution in CDCl3) N4->N5 N6 6. NMR Acquisition (1H, 13C at 600 MHz) N5->N6 N7 7. Data Analysis (C-2'' Stereochemical Assignment) N6->N7 Validates purity

Workflow for the isolation, derivatization, and NMR analysis of Pyochelin II.

Self-Validating Protocol for Pyochelin II Preparation and NMR

This protocol is designed as a self-validating system to prevent the acquisition of compromised data due to sample interconversion.

Step 1: Isolation and Methylation
  • Extraction: Extract the crude pyochelin mixture from iron-deficient P. aeruginosa cultures using ethyl acetate at pH 4.5[4].

  • Derivatization: Dissolve the crude free base mixture (e.g., 100 mg) in a mixture of benzene (5 mL) and methanol (1.25 mL). Add TMSCHN₂ (2M in hexanes, 1.3 equivalents) dropwise at room temperature[4].

  • Reaction Monitoring: Stir for 30 minutes. The conversion of the carboxylic acid to the methyl ester prevents further rapid epimerization[4]. Concentrate the residue under vacuum.

Step 2: Chromatographic Separation
  • Prep-HPLC: Purify the residue using Preparatory HPLC (C18 column) with a gradient of 20-95% Acetonitrile in aqueous 0.1% Trifluoroacetic acid (TFA)[4].

  • Fraction Collection: Pyochelin I and II methyl esters will elute as distinct peaks (typically in a 4:1 to 3:1 ratio favoring Pyochelin I)[5]. Collect the Pyochelin II fraction and dry immediately under high vacuum to afford the bis-trifluoroacetate salt.

Step 3: NMR Sample Preparation & Self-Validation
  • Dissolution: Dissolve 5–10 mg of the purified Pyochelin II methyl ester in 600 µL of Chloroform-d (CDCl₃)[6].

  • Validation Checkpoint (Critical): Before initiating multidimensional NMR (HSQC/HMBC), acquire a rapid 1D ¹H spectrum (16 scans). Integrate the N-3'' methyl singlet at 2.49 ppm (Pyochelin II) against the 2.59 ppm singlet (Pyochelin I)[7].

    • Causality Rule: A ratio of >95:5 confirms sufficient stereochemical purity. If the 2.59 ppm peak dominates, the sample has interconverted or co-eluted, and chromatographic separation must be repeated. Do not proceed to 2D NMR if the sample fails this checkpoint.

NMR Spectroscopy Parameters & Diagnostic Chemical Shifts

To ensure reproducibility, configure the spectrometer according to the parameters in Table 1 . The diagnostic chemical shifts required to confirm the Pyochelin II (2''S) stereoisomer are detailed in Table 2 .

Table 1: Recommended NMR Acquisition Parameters
Parameter¹H NMR¹³C NMR
Spectrometer Frequency 600 MHz150 MHz
Solvent CDCl₃CDCl₃
Internal Reference 7.24 ppm (Residual CHCl₃)[6]77.0 ppm (CDCl₃ triplet)[6]
Temperature 298 K (25 °C)298 K (25 °C)
Number of Scans (NS) 64 - 1281024 - 4096
Relaxation Delay (D1) 2.0 s2.0 s
Table 2: Diagnostic ¹H NMR Chemical Shifts (CDCl₃)[7]

Comparison of Pyochelin II Methyl Ester vs. Pyochelin I Methyl Ester.

Proton AssignmentPyochelin II (4'R, 2''S, 4''R)Pyochelin I (4'R, 2''R, 4''R)Shift Dynamic (II vs I)
H-4' 4.92 ppm (quartet)5.08 ppm (triple doublet)Upfield shift
H-2'' 4.58 ppm (doublet)4.52 ppm (doublet)Slight downfield shift
H-4'' 4.10 ppm (triplet)3.67 ppm (double doublet)Strong downfield shift
N-3'' Methyl 2.49 ppm (singlet)2.59 ppm (singlet)Strong upfield shift
O-CH₃ (Ester) 3.77 ppm (singlet)3.75 ppm (singlet)Negligible change
Data Interpretation & Structural Causality

The chemical shift deviations between Pyochelin I and II are not random; they are a direct consequence of the 3-methylthiazolidine ring's spatial geometry. The inversion of stereochemistry at C-2'' from R (Pyochelin I) to S (Pyochelin II) alters the conformation of the contiguous rings[5].

  • Shielding Effect: In the 2''S configuration, the N-3'' methyl protons are forced into a spatially shielded environment, causing their resonance to shift distinctly upfield to 2.49 ppm [7].

  • Deshielding Effect: Conversely, the H-4'' proton is pushed into a deshielded zone, resulting in a pronounced downfield shift to 4.10 ppm and a change in multiplicity to a triplet[7].

By analyzing these specific resonances, researchers can definitively map the stereochemical integrity of their isolated siderophores.

References

  • Title: Pseudomonas fluorescens CHA0 produces enantio-pyochelin, the optical antipode of the Pseudomonas aeruginosa siderophore pyochelin Source: PubMed / NIH URL
  • Title: Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa Source: ASM Journals URL
  • Title: Pyochelin stereoisomers (1a: 2''R; 1b: 2''S)
  • Title: Pyochelin: novel structure of an iron-chelating growth promoter for Pseudomonas aeruginosa Source: PMC / NIH URL
  • Title: Pyochelin biotransformation shapes bacterial competition Source: bioRxiv URL
  • Title: Stereochemical Assignment of the Pyochelins Source: ACS Publications URL
  • Title: Genomics-inspired discovery of massiliachelin, an agrochelin epimer from Massilia sp.

Sources

Application

Application Notes and Protocols for In Vivo Tracking of Pyochelin II Using Fluorescent Probes

Introduction: Illuminating the Path of a Key Virulence Factor In the landscape of bacterial pathogenesis, particularly concerning the opportunistic pathogen Pseudomonas aeruginosa, the intricate mechanisms of nutrient ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Illuminating the Path of a Key Virulence Factor

In the landscape of bacterial pathogenesis, particularly concerning the opportunistic pathogen Pseudomonas aeruginosa, the intricate mechanisms of nutrient acquisition are pivotal for survival and virulence. Among the key players in this process is the siderophore Pyochelin II, a high-affinity iron chelator that scavenges this essential metal from the host environment.[1] Understanding the spatiotemporal dynamics of Pyochelin II during an infection is paramount for developing novel anti-infective strategies. This guide provides a comprehensive overview and detailed protocols for the in vivo tracking of Pyochelin II using fluorescent probes, a powerful technique that enables real-time visualization of this crucial virulence factor within a living host.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial infections and the development of antimicrobial therapies. We will delve into the rationale behind experimental design, provide step-by-step protocols for probe synthesis and in vivo imaging, and discuss the critical considerations for data acquisition and analysis.

The Scientific Rationale: Why Track Pyochelin II with Light?

The decision to employ fluorescent probes for in vivo tracking of Pyochelin II is rooted in the need for a non-invasive, real-time method to observe its distribution and accumulation at sites of infection. Traditional methods, such as chromatography and mass spectrometry, provide quantitative data but lack the spatial and temporal resolution to visualize these processes within a living organism.

The "Trojan Horse" Strategy: Siderophore-mediated iron uptake is a highly specific and efficient process. Bacteria like P. aeruginosa have dedicated outer membrane receptors for the recognition and internalization of iron-bound siderophores.[2] By conjugating a fluorescent molecule to Pyochelin II, we can hijack this natural transport system. The resulting fluorescent probe acts as a "Trojan horse," being actively transported into the bacterial cell, thereby allowing for the specific labeling and visualization of the bacteria that are actively utilizing this iron acquisition pathway.

The Advantages of Near-Infrared (NIR) Fluorescence: For in vivo imaging, the choice of fluorophore is critical. The near-infrared (NIR) window (typically 700-1700 nm) offers significant advantages over visible light.[3][4][5][6][7] Biological tissues have lower absorption and scattering of NIR light, leading to:

  • Deeper tissue penetration: Enabling the visualization of infections in deeper tissues and organs.[3][4][5][6][7]

  • Reduced autofluorescence: Minimizing background signal from endogenous fluorophores in the tissue, which enhances the signal-to-noise ratio.[3][4][5][6][7]

This makes NIR fluorescent probes the ideal choice for sensitive and high-contrast in vivo imaging of bacterial infections.[1][3][8]

The Pyochelin II Biosynthesis Pathway: A Target for Probe Design

Understanding the biosynthesis of Pyochelin II is crucial for designing a fluorescent probe that retains its biological activity. Pyochelin is synthesized from chorismate via a series of enzymatic steps involving the pch gene cluster. The pathway involves the production of salicylic acid, which is then condensed with two cysteine molecules.

Pyochelin_Biosynthesis Chorismate Chorismate PchA_PchB PchA, PchB Chorismate->PchA_PchB Salicylate Salicylic Acid PchD PchD Salicylate->PchD Activation PchA_PchB->Salicylate PchE_PchF PchE, PchF (NRPS) PchD->PchE_PchF Pyochelin Pyochelin PchE_PchF->Pyochelin Condensation & Modification Cysteine 2x Cysteine Cysteine->PchE_PchF

Caption: Simplified biosynthesis pathway of Pyochelin in Pseudomonas aeruginosa.

Designing and Synthesizing a Pyochelin II-NIR Fluorescent Probe

The synthesis of a Pyochelin II-fluorophore conjugate requires a careful strategy to ensure that the resulting probe is recognized by the bacterial uptake machinery. A common approach is to introduce a functional group onto the Pyochelin II molecule that allows for the covalent attachment of a fluorophore.

Choosing the Right Fluorophore

For in vivo applications, a near-infrared (NIR) dye with high quantum yield, photostability, and water solubility is ideal. A commercially available and widely used NIR dye such as Cyanine7 (Cy7) is an excellent candidate.[9]

PropertyValueReference
Excitation Maximum (Ex) ~749 nm[9]
Emission Maximum (Em) ~767 nm[9]
Molar Extinction Coefficient 200,000 M⁻¹cm⁻¹[9]
Quantum Yield 0.28[9]
Recommended for In Vivo Use Yes[9]
Protocol 1: Synthesis of a Pyochelin II-Cy7 Conjugate

This protocol is a conceptual adaptation based on established bioconjugation techniques and would require optimization in a research setting. It assumes the synthesis of an amine-functionalized Pyochelin II precursor, which can then be reacted with an amine-reactive Cy7 dye.

Materials:

  • Amine-functionalized Pyochelin II precursor

  • Amine-reactive Cy7 NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the Pyochelin II precursor: Dissolve the amine-functionalized Pyochelin II precursor in anhydrous DMF.

  • Prepare the Cy7 solution: Dissolve the amine-reactive Cy7 NHS ester in anhydrous DMF.

  • Reaction: To the Pyochelin II solution, add a 1.2 molar excess of the Cy7 NHS ester solution. Add a small amount of TEA to act as a base and catalyze the reaction.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the Pyochelin II-Cy7 conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and UV-Vis spectroscopy.

In Vivo Imaging of Pyochelin II-Cy7 in a Murine Infection Model

The following protocols describe the establishment of a P. aeruginosa skin infection model in mice and the subsequent in vivo imaging of the Pyochelin II-Cy7 probe.

Protocol 2: Murine Model of Pseudomonas aeruginosa Skin Infection

This protocol is adapted from established models of cutaneous abscess formation.[10][11][12]

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • 6-8 week old immunocompetent or immunodeficient mice (e.g., BALB/c or nude mice)

  • Isoflurane anesthesia system

  • Electric shaver

  • Sterile syringes and needles

Procedure:

  • Bacterial culture preparation: The day before infection, inoculate a single colony of P. aeruginosa into TSB and grow overnight at 37°C with shaking. The next day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

  • Inoculum preparation: Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Animal preparation: Anesthetize the mice using isoflurane. Shave a small area on the dorsal side of the mouse.

  • Infection: Subcutaneously inject a defined volume (e.g., 50 µL) of the bacterial suspension into the shaved area. This will typically result in the formation of a localized abscess within 24-48 hours.[10][11]

Protocol 3: Whole-Body Near-Infrared Fluorescence Imaging

This protocol outlines the general procedure for in vivo imaging using a whole-body fluorescence imaging system.

InVivo_Imaging_Workflow cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Shaving) Injection Intravenous Injection of Pyochelin-Cy7 Animal_Prep->Injection Probe_Prep Probe Preparation (Dilution in PBS) Probe_Prep->Injection Imaging Whole-Body NIR Fluorescence Imaging Injection->Imaging ROI_Analysis Region of Interest (ROI) Analysis Imaging->ROI_Analysis Quantification Signal Quantification (Radiant Efficiency) ROI_Analysis->Quantification

Caption: General workflow for in vivo fluorescence imaging of a bacterial infection.

Materials:

  • Infected mice (from Protocol 2)

  • Pyochelin II-Cy7 probe (from Protocol 1)

  • Sterile PBS

  • Whole-body fluorescence imaging system (e.g., IVIS Spectrum)

  • Isoflurane anesthesia system

Procedure:

  • Probe administration: Dilute the Pyochelin II-Cy7 probe in sterile PBS to the desired concentration. A typical starting dose for a labeled antibody is 50 µg.[9] Administer the probe to the infected mice via intravenous (tail vein) injection.

  • Anesthesia: Anesthetize the mice with isoflurane and place them in the imaging chamber.

  • Image acquisition:

    • Set the excitation and emission filters appropriate for Cy7 (e.g., Excitation: 745 nm, Emission: 820 nm).

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window.

    • Acquire both a white-light image and a fluorescence image.

Data Analysis and Interpretation

Quantitative analysis of the fluorescence signal is crucial for determining the biodistribution of the probe and its accumulation at the site of infection.

Protocol 4: Quantification of In Vivo Fluorescence Signal

Software:

  • Image analysis software provided with the imaging system (e.g., Living Image®) or other image analysis software (e.g., ImageJ).

Procedure:

  • Region of Interest (ROI) definition: On the acquired images, draw regions of interest (ROIs) around the infected area and a contralateral, non-infected area (to serve as a background control).

  • Signal quantification: The software will calculate the total fluorescence intensity (radiant efficiency) within each ROI.

  • Signal-to-background ratio: Calculate the signal-to-background ratio by dividing the fluorescence intensity of the infected ROI by the fluorescence intensity of the background ROI. A higher ratio indicates specific accumulation of the probe at the infection site.

  • Correlation with bacterial load: To validate that the fluorescence signal correlates with the bacterial burden, a separate cohort of animals can be euthanized at different time points, the infected tissue excised, homogenized, and plated for colony-forming unit (CFU) counts. The fluorescence intensity can then be correlated with the CFU counts.[13][14]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The specificity of the Pyochelin II-Cy7 probe can be confirmed through several control experiments:

  • Competition assay: Co-injecting an excess of unlabeled Pyochelin II with the fluorescent probe should result in a significant reduction in the fluorescence signal at the infection site, demonstrating that the probe is utilizing the specific Pyochelin II uptake pathway.

  • Infection with a pyochelin-deficient mutant: Infecting mice with a P. aeruginosa mutant strain that is unable to produce or utilize Pyochelin II should result in a lack of probe accumulation at the infection site.

  • Imaging of sterile inflammation: Inducing a sterile inflammation (e.g., by injecting a non-bacterial irritant) and imaging with the Pyochelin II-Cy7 probe should not result in significant signal accumulation, confirming that the probe is specific to the bacterial infection.

Conclusion and Future Directions

The in vivo tracking of Pyochelin II using fluorescent probes represents a powerful tool for elucidating the dynamics of P. aeruginosa infections. The protocols and guidelines presented in this document provide a framework for researchers to design and execute robust and informative in vivo imaging studies. The insights gained from these experiments can significantly contribute to our understanding of bacterial pathogenesis and aid in the development of novel therapeutic interventions that target this critical virulence factor.

Future advancements in this field may include the development of ratiometric or activatable probes that provide a more quantitative measure of Pyochelin II concentration or report on the metabolic state of the bacteria. Furthermore, the combination of fluorescent imaging with other modalities, such as positron emission tomography (PET), could provide a more comprehensive picture of the infection process.

References

  • CCS Chemistry. (2025, August 12). Near-Infrared II Fluorescence Imaging for Viral Infections. Retrieved from [Link]

  • ResearchGate. Biosynthesis pathways of pyochelin, quinolobactin, thioquinolobactin,.... Retrieved from [Link]

  • Pletzer, D., & Hancock, R. E. W. (2025, December 20). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. STAR Protocols. Retrieved from [Link]

  • Kögl, M., et al. (2020). In-vivo microscopy reveals the impact of Pseudomonas aeruginosa social interactions on host colonization. ISME Communications. Retrieved from [Link]

  • Le, U. N., et al. (2006). Optical Imaging of Bacterial Infection in Living Mice Using a Fluorescent Near-Infrared Molecular Probe. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. Biosynthetic pathway of enantio-pyochelin in P. protegens Pf-5. PchA.... Retrieved from [Link]

  • Lin, J., et al. (2018). Relationship between Pyochelin and Pseudomonas Quinolone Signal in Pseudomonas aeruginosa: A Direction for Future Research. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Létoquart, A., et al. (2023). Anaerobic fluorescent reporters for live imaging of Pseudomonas aeruginosa. Frontiers in Microbiology. Retrieved from [Link]

  • Frontiers. (2023, October 19). Anaerobic fluorescent reporters for live imaging of Pseudomonas aeruginosa. Retrieved from [Link]

  • Bio-protocol. (2016). Animal models: sepsis, lung infection, skin infection. Retrieved from [Link]

  • ARVO Journals. (2018, July 15). In vivo imaging of Pseudomonas aeruginosa gene expression on mouse contact lenses. Retrieved from [Link]

  • ResearchGate. Biosynthetic pathway of pyochelin (PCH) and Pseudomonas quinolone.... Retrieved from [Link]

  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP In vivo imaging LTK-RES-6-EN. Retrieved from [Link]

  • Frontiers. (2025, September 21). Label-free metabolic imaging of Pseudomonas aeruginosa infection using two-photon fluorescence lifetime imaging microscopy. Retrieved from [Link]

  • ResearchGate. Steps of biosynthesis pathway of pyochelin siderophore in Pseudomonas.... Retrieved from [Link]

  • Schaber, J. A., et al. (2011). Near-Infrared Fluorescence Imaging as an Alternative to Bioluminescent Bacteria to Monitor Biomaterial-Associated Infections. PLoS ONE. Retrieved from [Link]

  • mBio. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. Retrieved from [Link]

  • Frontiers. (2021). Real-Time In Vivo Detection and Monitoring of Bacterial Infection Based on NIR-II Imaging. Retrieved from [Link]

  • Vareckova, E., et al. (2020). Quantification of bacteria by in vivo bioluminescence imaging in comparison with standard spread plate method and reverse transcription quantitative PCR (RT-qPCR). Folia Microbiologica. Retrieved from [Link]

  • Marcink, T. C., et al. (2022). Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice. STAR Protocols. Retrieved from [Link]

  • Frontiers. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications. Retrieved from [Link]

  • Jones, L. M., et al. (2015). In Vivo Fluorescence Imaging of Biomaterial-Associated Inflammation and Infection in a Minimally-Invasive Manner. Journal of Visualized Experiments. Retrieved from [Link]

  • IEEE Xplore. (2024, February 7). Bayesian Statistical Analysis for Bacterial Detection in Pulmonary Endomicroscopic Fluorescence Lifetime Imaging. Retrieved from [Link]

  • Springer. Near-Infrared In Vivo Whole-Body Fluorescence Imaging of PNA. Retrieved from [Link]

  • Springer. Quantification of GFP Signals by Fluorescent Microscopy and Flow Cytometry. Retrieved from [Link]

  • ResearchGate. Visualization and quantification of NIR fluorescence in living infected.... Retrieved from [Link]

  • Current Protocols. (2011, May 15). Whole-body Imaging of Infection Using Fluorescence. Retrieved from [Link]

  • Optica Publishing Group. In-vivo Fluorescence Imaging of Bacterial Infection in the Mouse Lung. Retrieved from [Link]

  • ResearchGate. Near-infrared II fluorescence imaging. Retrieved from [Link]

  • Frontiers. Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Retrieved from [Link]

  • Wound Repair and Regeneration. (2020). Detection of bacterial fluorescence from in vivo wound biofilms using a point-of-care fluorescence imaging device. Retrieved from [Link]

  • MDPI. (2024, November 1). A Standardized Mouse Model for Wound Infection with Pseudomonas aeruginosa. Retrieved from [Link]

  • ASM Journals. (2024, September 17). Near-infrared in vivo imaging system for dynamic visualization of lung-colonizing bacteria in mouse pneumonia. Retrieved from [Link]

  • mBio. (2017, May 30). In Vivo Imaging of Influenza Virus Infection in Immunized Mice. Retrieved from [Link]

  • Accounts of Chemical Research. (2016, August 26). Tissue-Specific Near-Infrared Fluorescence Imaging. Retrieved from [Link]

  • MDPI. (2024, June 16). Advanced NIR-II Fluorescence Imaging Technology for Precise Evaluation of Nanomedicine Delivery in Cancer Therapy. Retrieved from [Link]

  • Springer. (2017). Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies. Retrieved from [Link]

Sources

Method

Application Note: Purification of Pyochelin II Using Advanced Affinity Chromatography Techniques

Introduction & Mechanistic Overview Pseudomonas aeruginosa relies on the secretion of siderophores to sequester essential iron from highly competitive host environments[1]. While pyoverdine is the primary high-affinity s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Pseudomonas aeruginosa relies on the secretion of siderophores to sequester essential iron from highly competitive host environments[1]. While pyoverdine is the primary high-affinity siderophore, pyochelin serves as a critical secondary chelator with unique biological roles[1]. Structurally distinct from typical hydroxamate or catecholate siderophores, pyochelin is a phenolate-thiazoline compound formed via the condensation of salicylic acid and two L-cysteine molecules[2][3].

In nature, it exists as a mixture of two readily interconvertible diastereoisomers: Pyochelin I (the major species, possessing R-stereochemistry at the thioaminal center) and Pyochelin II (the minor species, possessing S-stereochemistry)[2]. Isolating the minor Pyochelin II stereoisomer from complex culture matrices presents a significant analytical challenge due to its low natural abundance, rapid epimerization, and the presence of competing chelators. Traditional solvent extractions lack the specificity required to separate pyochelin from other phenolic metabolites. To address this, Immobilized Metal Affinity Chromatography (IMAC) and receptor-based affinity techniques provide a mechanistically driven, self-validating system for targeted siderophore isolation[4][5].

Mechanistic Causality in Affinity Selection (E-E-A-T)

  • Fe(III)-IMAC vs. Traditional Matrices : Siderophores are evolutionarily optimized to bind Fe(III). Pyochelin coordinates iron via its phenolate, carboxylate, and amine functionalities[5][6]. By charging a chelating Sepharose matrix with Fe(III), the resin acts as a biomimetic trap. Pyochelin selectively binds to the immobilized iron, allowing non-chelating background metabolites to be washed away[4].

  • Receptor-Targeted Affinity (FptA & hNGAL) : For absolute specificity, affinity columns conjugated with FptA (the native P. aeruginosa outer membrane ferri-pyochelin receptor)[7][8] or engineered human lipocalin (hNGAL) muteins[5] can be utilized. These proteins recognize the entire ferri-pyochelin structural topology rather than just the metal-chelating moieties, completely eliminating cross-reactivity with pyoverdine.

  • Diastereomeric Resolution : Because Pyochelin I and II are spontaneously interconvertible in standard solutions[9], bulk affinity capture must be immediately followed by reversed-phase HPLC under strictly acidic conditions. The acidic mobile phase retards the interconversion of the stereocenters long enough to resolve and fractionate the S-stereoisomer (Pyochelin II)[9].

Quantitative Data: Affinity Matrix Comparison

Affinity MatrixLigand / MechanismSpecificityElution ConditionRecovery Profile
Fe(III)-IMAC Immobilized Fe 3+ High (binds phenolate/thiazoline)50-70% EthanolHigh yield, requires HPLC for isomer resolution
FptA-Affinity Recombinant FptA ReceptorUltra-High (Ferri-pyochelin specific)Competitive (EDTA)Low yield, extreme purity
hNGAL Muteins Engineered LipocalinUltra-High (Pyochelin specific)pH shift / DenaturationModerate yield, highly selective

Experimental Workflows & Signaling Pathways

G N1 P. aeruginosa Culture (Iron-depleted medium) N2 Cell Removal & Filtration (0.22 µm) N1->N2 N3 Fe(III)-IMAC Column (Affinity Capture) N2->N3 N4 Wash Step (Remove Pyoverdine & impurities) N3->N4 N5 Elution (Ethanol or pH shift) N4->N5 N6 Preparative HPLC (Diastereomer Resolution) N5->N6 N7 Pure Pyochelin II (S-stereoisomer) N6->N7

Fig 1. Workflow for the extraction and affinity purification of Pyochelin II.

Pathway Fe Fe(III) Complex Ferri-Pyochelin Complex Fe->Complex Pch Pyochelin (I/II) Pch->Complex FptA FptA Receptor (Outer Membrane) Complex->FptA High Affinity Binding FptX FptX Permease (Inner Membrane) FptA->FptX Periplasmic Transit Cyto Cytoplasmic Iron Release FptX->Cyto Translocation

Fig 2. Pyochelin-mediated Fe(III) uptake pathway via FptA and FptX.

Step-by-Step Protocol: Fe(III)-IMAC and HPLC Polishing

Phase 1: Cultivation and Supernatant Clarification
  • Inoculation : Inoculate P. aeruginosa (preferably a ΔpvdA pyoverdine-deficient mutant to eliminate competitive binding and maximize pyochelin yield) into an iron-depleted succinate medium.

  • Incubation : Incubate at 37°C for 48 hours with rigorous shaking to induce severe iron starvation, thereby upregulating the pch biosynthetic operon[10].

  • Clarification : Centrifuge the culture at 5,000 × g for 30 minutes at 4°C. Filter the resulting supernatant through a 0.22 µm polyethersulfone (PES) membrane to remove all cellular debris[10].

Phase 2: Fe(III)-IMAC Capture
  • Column Preparation : Pack a chromatography column with Chelating Sepharose Fast Flow resin. Wash with 5 column volumes (CV) of distilled water.

  • Metal Charging : Load 0.1 M FeCl 3​ (prepared in mildly acidic water to prevent hydroxide precipitation) until the resin is visibly saturated (indicated by a uniform brown/orange color). Wash with 5 CV of 50 mM Tris-HCl (pH 7.0) to remove unbound iron[4].

  • Loading : Adjust the clarified culture supernatant to pH 7.0 and apply to the column at a controlled flow rate of 1-2 mL/min.

  • Washing : Wash the column with 10 CV of 50 mM Tris-HCl, 0.5 M NaCl (pH 7.0). The high salt concentration disrupts non-specific protein interactions and removes weak chelators.

  • Elution & Self-Validation : Elute the bound pyochelin using 50% to 70% ethanol[4].

    • Self-Validating Step: Monitor the column effluent continuously at 320 nm (the specific absorbance peak for the pyochelin chromophore). Concurrently, mix 10 µL of each fraction with 90 µL of Chrome Azurol S (CAS) assay solution. A rapid color shift from blue to orange definitively validates the presence of active iron-chelating siderophores, ensuring protocol success before proceeding to HPLC.

Phase 3: Diastereomeric Resolution of Pyochelin II
  • Preparation : Immediately concentrate the ethanol eluate under a vacuum (rotary evaporator) at <30°C to minimize thermal epimerization.

  • HPLC Polishing : Inject the concentrate onto a Preparative C18 Reversed-Phase HPLC column.

  • Isocratic Elution : Run an isocratic mobile phase consisting of 64% methanol in 0.17 N acetic acid[9]. The acidic condition is mechanistically critical to retard the spontaneous interconversion of the diastereoisomers.

  • Fractionation : Pyochelin I (the major peak) will elute first, followed closely by Pyochelin II (the minor peak). Collect the Pyochelin II peak based on UV absorbance at 320 nm.

  • Storage : Lyophilize the Pyochelin II fraction immediately and store at -80°C in the dark to preserve stereochemical integrity.

References

  • [2] Title: Pyochelin | C14H16N2O3S2 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • [3] Title: pyochelin (PAMDB110360) - P. aeruginosa Metabolome Database Source: University of Maryland URL:[Link]

  • [9] Title: Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa Source: Infection and Immunity (ASM Journals) URL:[Link]

  • [11] Title: A cell biological view of the siderophore pyochelin iron uptake pathway in Pseudomonas aeruginosa Source: Molecular Microbiology URL:[Link]

  • [4] Title: Siderophore Purification via Immobilized Metal Affinity Chromatography Source: Solid State Phenomena (Scientific.Net) URL:[Link]

  • [7] Title: FptA, the Fe(III)-pyochelin receptor of Pseudomonas aeruginosa Source: Journal of Bacteriology (ASM Journals) URL:[Link]

  • [5] Title: WO2016131804A1 - Novel proteins specific for pyoverdine and pyochelin Source: Google Patents URL:

  • [8] Title: FptA, the Fe(III)-pyochelin receptor of Pseudomonas aeruginosa: a phenolate siderophore receptor homologous to hydroxamate siderophore receptors Source: PubMed (NIH) URL: [Link]

  • [10] Title: Magnitude and Mechanism of Siderophore-Mediated Competition at Low Iron Solubility in the Pseudomonas aeruginosa Pyochelin System Source: Frontiers in Microbiology URL:[Link]

  • [1] Title: The pathogen Pseudomonas aeruginosa optimizes the production of the siderophore pyochelin upon environmental challenges Source: Metallomics (PubMed) URL:[Link]

  • [6] Title: Pyochelin, a siderophore of Pseudomonas aeruginosa: Physicochemical characterization of the iron(iii), copper(ii) and zinc(ii) complexes Source: Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Application

Application Note: In Vitro Synthesis and Derivatization of Pyochelin II for Trojan Horse Antibiotic Strategies

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Introduction & Scientific Rationale Pyochelin is a structurally unique phenolate-thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Introduction & Scientific Rationale

Pyochelin is a structurally unique phenolate-thiazoline-thiazolidine siderophore produced by opportunistic pathogens such as Pseudomonas aeruginosa and Burkholderia cepacia to acquire iron under limiting conditions. Naturally occurring pyochelin exists as an interconvertible mixture of two diastereoisomers: Pyochelin I (4'R, 2''R, 4''R) and Pyochelin II (4'R, 2''S, 4''R) 1[1].

Developing synthetic derivatives of Pyochelin II is a critical frontier in "Trojan Horse" antibiotic strategies. By conjugating antibiotics (e.g., fluoroquinolones) to the Pyochelin II scaffold, researchers can hijack the bacterial FptA outer membrane receptor, actively pumping the bactericidal agent into the pathogen 2[2]. Synthesizing these derivatives in vitro requires either the precise reconstitution of non-ribosomal peptide synthetase (NRPS) machinery or highly stereocontrolled organic synthesis to manage the epimerization at the C-2'' chiral center.

In Vitro Enzymatic Reconstitution of the Pyochelin Scaffold

The biological synthesis of pyochelin is orchestrated by a multi-enzyme NRPS assembly line consisting of PchD, PchE, PchF, and PchG. Reconstituting this pathway in vitro allows for the generation of the native Pyochelin I/II mixture directly from primary precursors3[3].

EnzymaticPathway Salicylate Salicylate + ATP PchD PchD (Adenylation) Salicylate->PchD Cysteine1 L-Cysteine + ATP PchE PchE (Cyclization) Cysteine1->PchE PchD->PchE Activated Salicylate HPT HPT Intermediate (Enzyme-bound) PchE->HPT PchF PchF (Condensation) HPT->PchF Cysteine2 L-Cysteine + ATP Cysteine2->PchF HPTT HPTT Intermediate (Enzyme-bound) PchF->HPTT PchG PchG + NADPH (Reduction) HPTT->PchG Methylation PchF + SAM (N-Methylation & Release) PchG->Methylation Thiazolidine formation Pyochelin Pyochelin I & II (Mixture) Methylation->Pyochelin

In vitro enzymatic reconstitution pathway of Pyochelin I and II using NRPS machinery.

Protocol A: Cell-Free Enzymatic Synthesis of Pyochelin

Mechanistic Causality: The reaction utilizes four core proteins. PchD acts as an adenylating enzyme that activates salicylate. PchE and PchF are multi-domain NRPSs that sequentially incorporate two molecules of L-cysteine4[4]. The addition of NADPH is an absolute requirement because PchG is an NADPH-dependent reductase; it reduces the second thiazoline ring (HPTT) to a thiazolidine ring. Without this reduction, the subsequent N-methylation by S-adenosylmethionine (SAM) via PchF cannot occur, halting the release of the final siderophore3[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM TCEP to maintain the reductive environment necessary for cysteine stability.

  • Substrate Addition: Add 1 mM sodium salicylate, 2 mM L-cysteine, 5 mM ATP (for adenylation), 1 mM SAM (for N-methylation), and 2 mM NADPH (for thiazoline reduction).

  • Enzyme Assembly: Introduce purified recombinant enzymes: 1 μM PchD, 1 μM PchE, 1 μM PchF, and 2 μM PchG.

  • Incubation: Incubate the mixture at 25°C for 3 hours. The linear phase of this reaction typically yields a turnover rate of ~1.8 min⁻¹3[3].

  • Quenching & Extraction: Quench the reaction with an equal volume of cold methanol. Centrifuge at 14,000 × g for 10 minutes to precipitate proteins. Extract the supernatant using ethyl acetate.

Self-Validating Checkpoint: Analyze the organic extract via Reverse-Phase HPLC. Pyochelin II is quantified at 254 nm, while Pyochelin I is quantified at 258 nm. The spontaneous interconversion of the C-2'' stereocenter will result in an equilibrium mixture. If the peak for the HPTT intermediate accumulates instead of Pyochelin, it indicates a failure in the NADPH-dependent PchG reduction step.

Stereocontrolled Chemical Synthesis of Pyochelin II Derivatives

While enzymatic reconstitution is excellent for generating the native scaffold, synthesizing specific Pyochelin II-antibiotic conjugates requires robust organic synthesis. Traditional syntheses often suffer from severe epimerization at the C-4' center. Modern improved protocols utilize specific coupling agents and temperature controls to limit this, allowing for the isolation of the Pyochelin II scaffold for downstream conjugation5[5].

ChemicalSynthesis Start 2-Hydroxybenzonitrile + L-Cysteine Thiazoline Thiazoline Intermediate Start->Thiazoline Condensation (pH 6.4) Aldehyde Thiazoline-4-carboxaldehyde Thiazoline->Aldehyde LiAlH4 Reduction Coupling Coupling with (R)-N-methylcysteine Aldehyde->Coupling Pyochelin Pyochelin II Scaffold (C-2'' Epimerization) Coupling->Pyochelin Stereocontrolled Spacer Succinic Anhydride Spacer Addition Pyochelin->Spacer Conjugation Norfloxacin Conjugation (EDCI, Pentafluorophenol) Spacer->Conjugation Final Pyochelin II-Norfloxacin Conjugate Conjugation->Final

Workflow for the stereocontrolled chemical synthesis of Pyochelin II-antibiotic conjugates.

Protocol B: Synthesis of a Pyochelin II-Norfloxacin Conjugate

Mechanistic Causality: Directly attaching a bulky antibiotic to Pyochelin II abolishes its ability to bind the FptA receptor due to steric clash. Therefore, a succinic anhydride spacer is introduced. This spacer provides the necessary rotational freedom for the Pyochelin II moiety to coordinate Fe(III) and dock into the FptA barrel, while the norfloxacin payload remains exposed to the periplasm 2[2].

Step-by-Step Methodology:

  • Thiazoline Core Formation: Condense 2-hydroxybenzonitrile with L-cysteine in a hydromethanolic medium buffered at pH 6.4 to yield the thiazoline intermediate.

  • Aldehyde Generation: Reduce the intermediate using Lithium Aluminum Hydride (LiAlH₄) at -20°C to form 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxaldehyde. Strict temperature control prevents over-reduction5[5].

  • Pyochelin Scaffold Assembly: Couple the aldehyde with (R)-N-methylcysteine in an ethanol/water mixture with sodium acetate. Isolate the Pyochelin II (4'R, 2''S, 4''R) epimer via chiral preparative HPLC.

  • Spacer Attachment: React the purified Pyochelin II with succinic anhydride in the presence of pyridine and DMSO at 95°C to attach the carboxylic spacer arm.

  • Antibiotic Conjugation: Activate the spacer-linked Pyochelin II using EDCI and pentafluorophenol in dioxane at 60°C. Add norfloxacin and N,N-diisopropylethylamine (DIPEA) in dry DMF at 20°C to yield the final conjugate 2[2].

Self-Validating Checkpoint: Confirm the structure using ¹H-NMR and High-Resolution Mass Spectrometry (HRMS). The Pyochelin II isomer is characterized by a specific trans H-2'' - H-4'' relationship, which is distinctly visible in the NMR coupling constants compared to Pyochelin I. A successful conjugation will show the exact mass addition of the norfloxacin-succinate moiety without degradation of the sensitive thiazolidine ring.

Quantitative Data & Quality Control

To ensure reproducibility across both enzymatic and chemical synthesis workflows, benchmark your results against the following validated parameters:

Table 1: Quantitative Parameters for Pyochelin II Synthesis & Derivatization

ParameterExpected ValueBiological / Chemical Significance
Enzymatic Turnover Rate ~1.8 - 2.0 min⁻¹Indicates the efficiency of the PchD/E/F/G in vitro reconstitution system. Values below 1.0 min⁻¹ suggest degraded NADPH or inactive PchG[3].
Thiazoline Condensation Yield 63% – 90%Confirms successful initial ring formation in chemical synthesis prior to reduction.
Pyochelin II Isomeric Ratio ~25% - 30% of totalPyochelin II is the minor isomer in equilibrium. Chiral separation is mandatory for pure derivative synthesis[1].
Conjugate Coupling Yield 78% – 90%High yield indicates successful activation by EDCI/pentafluorophenol and efficient nucleophilic attack by the antibiotic[2].

References

  • Nonribosomal Peptides for Iron Acquisition: pyochelin biosynthesis as a case study Source: PMC - National Institutes of Health URL:[Link]

  • In Vitro Reconstitution of the Pseudomonas aeruginosa Nonribosomal Peptide Synthesis of Pyochelin Source: Biochemistry - ACS Publications URL:[Link]

  • An Improved Stereocontrolled Synthesis of Pyochelin Source: ResearchGate URL:[Link]

  • The diversity and utility of arylthiazoline and aryloxazoline siderophores Source: RSC Publishing URL:[Link]

  • Synthesis of pyochelin-norfloxacin conjugates Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving Pyochelin II yield in iron-depleted culture media

Welcome to the Technical Support Center for siderophore isolation and yield optimization. As drug development and microbial ecology increasingly focus on secondary metabolites, isolating specific stereoisomers like Pyoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for siderophore isolation and yield optimization. As drug development and microbial ecology increasingly focus on secondary metabolites, isolating specific stereoisomers like Pyochelin II from Pseudomonas aeruginosa has become a critical challenge.

Pyochelin exists as a mixture of two readily interconvertible diastereoisomers: Pyochelin I (the major product) and Pyochelin II (the minor product, featuring S-stereochemistry at the thioaminal center)[1]. Because Pyochelin II is thermodynamically less stable and naturally produced in lower quantities, maximizing its yield requires precise manipulation of the bacterial iron-starvation response, precursor feeding, and highly controlled extraction kinetics.

Below is our comprehensive troubleshooting guide and FAQ, designed to help you force metabolic flux toward Pyochelin II and lock its stereochemistry during purification.

Section 1: Biosynthesis & Pathway Causality

Q: Why does my P. aeruginosa culture preferentially yield Pyoverdine instead of Pyochelin II? A: P. aeruginosa deploys a dual-siderophore strategy dictated by the relative availability of iron in the environment. Pyoverdine is a high-affinity siderophore ( Kf​=1024M−1 ), while Pyochelin has a significantly lower affinity ( Kf​=105M−1 )[2]. Under severe iron starvation, the bacteria prioritize the metabolically expensive Pyoverdine to ensure survival. To shift the metabolic flux toward Pyochelin (and consequently Pyochelin II), you must induce moderate iron limitation. Using weaker chelators or maintaining a specific threshold of iron availability represses pyoverdine while allowing the pchR activator to upregulate the Pyochelin operons[2].

Q: How does the pch operon regulation dictate Pyochelin II yield? A: Pyochelin biosynthesis begins with chorismate, which is converted to salicylate by the pchBA genes. Salicylate is then activated and condensed with two molecules of L-cysteine by the non-ribosomal peptide synthetases PchE and PchF, followed by reduction via PchG[3][4]. The entire process is tightly controlled by the Ferric Uptake Regulator (Fur). When iron is depleted, Fur repression is lifted. Additionally, Pyochelin itself acts as an autoinducer by binding to PchR, creating a positive feedback loop[3][4].

G Iron Severe Iron Depletion Fur Fur Repressor Iron->Fur Lifts repression ModIron Moderate Iron Depletion ModIron->Fur Partial lift Operon pchDCBA & pchEFGHI Operons Fur->Operon Derepresses PchR PchR Activator PchR->Operon Activates Precursors Salicylate + 2 L-Cysteine Operon->Precursors Enzymatic conversion PCH Pyochelin I & II Precursors->PCH PchE/F/G synthesis PCH->PchR Autoinduction

Regulatory logic and biosynthetic pathway of Pyochelin I/II in P. aeruginosa.

Section 2: Media Optimization & Precursor Feeding

Q: What is the optimal iron-depleted medium for maximizing Pyochelin II? A: Standard Luria-Bertani (LB) or Tryptic Soy Broth (TSB) contains highly variable trace iron, leading to inconsistent yields. For reproducible Pyochelin II production, use Iron-depleted Casamino Acids (DCAA) medium or minimal medium (e.g., M9) supplemented with a weak iron chelator like 2,2'-bipyridine (at ~300-500 μM)[3][4][5]. Interestingly, the addition of specific stress factors, such as triphenyltin (TPT), has been shown to significantly enhance Pyochelin biosynthesis even in iron-sufficient environments, yielding up to a fourfold increase in titer[6].

Q: How can I chemically force the metabolic flux toward Pyochelin II? A: Because Pyochelin is synthesized via the condensation of salicylic acid and two molecules of L-cysteine[7][8], supplementing the DCAA medium with these precursors prevents substrate bottlenecking at the PchE/F synthetase level. Furthermore, because Pyochelin II spontaneously interconverts with Pyochelin I in solution[9], you must scale up total Pyochelin production and immediately separate the isomers before equilibrium shifts back to the more thermodynamically stable Pyochelin I.

Quantitative Impact of Media Conditions on Pyochelin Yield
Culture Condition / AdditiveMechanism of ActionExpected Impact on Pyochelin Yield
Severe Iron Depletion (Transferrin)Upregulates Pyoverdine, suppressing Pyochelin.Low (~88 µM)[2]
Moderate Iron Depletion (Weaker Chelators)Shifts metabolic priority to the cheaper Pyochelin.High (~265 µM in ΔpvdD mutants)[2]
Triphenyltin (TPT) Addition Induces iron-limiting stress response despite iron presence.Up to 4-fold increase[6]
Salicylic Acid + L-Cysteine Precursor loading for PchE/F synthetases.Prevents substrate bottlenecking
Temperature Shift (Higher Temp)Alters enzymatic kinetics of the pch operon.Increased production rate[2]

Section 3: Extraction & Purification Protocol

Q: How do I prevent degradation and isomer interconversion during extraction? A: Pyochelin is highly sensitive to pH and oxidation. The interconversion between Pyochelin I and Pyochelin II happens spontaneously, especially when concentrated on silica layers or exposed to prolonged room temperature[9]. A rapid, cold extraction using ethyl acetate under strictly acidified conditions (pH 1.8 - 2.0) is necessary to lock the stereocenters temporarily, followed by immediate HPLC purification[10][11].

G Culture Bacterial Culture (Supernatant) Acidify Acidification (HCl to pH 1.8-2) Culture->Acidify Extract Ethyl Acetate Extraction (3x) Acidify->Extract Evaporate N2 Evaporation (Cold) Extract->Evaporate Solubilize Methanol Solubilization Evaporate->Solubilize HPLC HPLC Separation (C12/C18 Column) Solubilize->HPLC

Step-by-step extraction and purification workflow for isolating Pyochelin isomers.

Self-Validating Step-by-Step Methodology for Pyochelin II Isolation
  • Cell Removal: Centrifuge the iron-depleted culture (e.g., DCAA medium) at 5,000 rpm for 30 minutes at 4°C. Filter the supernatant through a 0.2 μm membrane to remove residual cells[10].

  • Acidification: Lower the pH of the cell-free supernatant to 1.8–2.0 using 6 N HCl. Causality Check: Acidification protonates the carboxylic acid moiety, rendering the molecule uncharged and ensuring it partitions efficiently into the organic solvent[10][11].

  • Organic Extraction: Extract the aqueous phase three times with 1/3 volume of ethyl acetate. Vigorously shake and separate the organic layer[10].

  • Concentration: Pool the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen gas. Causality Check: Avoid rotary evaporation with heat, as thermal stress accelerates the interconversion of Pyochelin II back to Pyochelin I[9].

  • Solubilization & Precipitation: Resuspend the dried crude extract in HPLC-grade methanol. Vortex rigorously and centrifuge (5,000 rpm, 5 min) to pellet insoluble precipitated salts[10].

  • HPLC Resolution: Inject the methanolic supernatant onto a preparative HPLC system (e.g., C12 or C18 column) using a gradient elution (e.g., 5-95% Acetonitrile with 0.1% Formic Acid). Pyochelin isomers will elute as distinct peaks (typically around 13-17 minutes depending on the gradient)[11]. Collect the minor peak corresponding to Pyochelin II and immediately lyophilize or store at -80°C to prevent reversion.

References

  • Pyochelin | C14H16N2O3S2 - PubChem - NIH. nih.gov. 1

  • Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa. asm.org. 3

  • pyochelin (PAMDB110360) - P. aeruginosa Metabolome Database. umaryland.edu. 7

  • Organotin Decomposition by Pyochelin, Secreted by Pseudomonas aeruginosa Even in an Iron-Sufficient Environment. nih.gov. 6

  • Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa. nih.gov. 4

  • Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa. asm.org. 9

  • Magnitude and Mechanism of Siderophore-Mediated Competition at Low Iron Solubility in the Pseudomonas aeruginosa Pyochelin System. frontiersin.org. 10

  • PQS and Pyochelin in Pseudomonas aeruginosa Share Inner Membrane Transporters to Mediate Iron Uptake. biorxiv.org. 5

  • Pyochelin: novel structure of an iron-chelating growth promoter for Pseudomonas aeruginosa. pnas.org. 8

  • Switching between apparently redundant iron-uptake mechanisms benefits bacteria in changeable environments. royalsocietypublishing.org. 2

  • Pyochelin biotransformation by Staphylococcus aureus shapes bacterial competition with Pseudomonas aeruginosa in polymicrobial infections. nih.gov. 11

Sources

Optimization

Technical Support Center: Optimizing Casamino Acid Media for Pyochelin II Expression

Welcome to the specialized support hub for siderophore expression and purification. Pyochelin is a critical secondary siderophore produced by Pseudomonas aeruginosa and select Burkholderia species. It exists as an equili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized support hub for siderophore expression and purification. Pyochelin is a critical secondary siderophore produced by Pseudomonas aeruginosa and select Burkholderia species. It exists as an equilibrating mixture of two diastereoisomers: Pyochelin I (4'R, 2''R, 4''R) and Pyochelin II (4'R, 2''S, 4''R)[1]. Because its expression is tightly repressed by the Ferric Uptake Regulator (Fur) and often outcompeted by the primary siderophore pyoverdine, standard Casamino Acid (CAA) media protocols frequently fail to yield sufficient Pyochelin II for downstream drug development or metabolomic assays.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting, optimized media formulations, and self-validating extraction protocols to ensure high-yield, stable Pyochelin II expression.

Part 1: Troubleshooting Guides & FAQs

Q1: My Pyochelin yield is negligible despite using standard Casamino Acid (CAA) media. What is going wrong? A1: The root cause is almost certainly trace iron contamination. Casamino acids are derived from acid-hydrolyzed casein, which inherently retains trace iron (often >1 µM). The Fur protein acts as an active repressor of the pchR promoter[2]. Even at 1 µM iron, Fur remains bound to the promoter, preventing the AraC-like regulator PchR from activating the pchDCBA biosynthetic operon[2].

  • The Fix: You must convert standard CAA to Iron-Depleted CAA (DCAA). This requires pre-treating the media with Chelex-100 resin to strip divalent cations, followed by the addition of a strong extracellular iron chelator such as human apo-transferrin (100 µg/mL)[3].

Q2: I am using DCAA, but my cultures are overwhelmingly producing Pyoverdine instead of Pyochelin. How do I shift this balance? A2: This is a classic hierarchical regulation issue. Pyoverdine has a vastly higher affinity for iron ( Kf​=1032M−1 ) compared to Pyochelin ( Kf​=105M−1 )[3]. In wild-type P. aeruginosa populations, severe iron starvation preferentially triggers pyoverdine synthesis. Pyoverdine rapidly scavenges the available iron, altering the local signaling environment and suppressing pyochelin production[3].

  • The Fix: To specifically optimize for Pyochelin II, you must eliminate the competition. Utilize a pyoverdine-deficient mutant strain, such as PAO1 ΔpvdD or ΔpvdA [3][4]. In the absence of pyoverdine, the bacteria rely entirely on the pyochelin pathway, yielding concentrations up to 265 µM in optimized DCAA[3]. If you must use a wild-type strain, apply moderate rather than severe iron limitation, as pyochelin is expressed earlier in the iron-depletion cascade[5].

Q3: How do I ensure I am isolating Pyochelin II specifically, and how do I prevent its degradation during extraction? A3: Pyochelin I and Pyochelin II readily interconvert via epimerization at the C-2'' position of the thiazolidine ring[1]. Iron coordination strongly drives the equilibrium toward Pyochelin I. Pyochelin II is the predominant iron-free (S) epimer[1].

  • The Fix: To stabilize the iron-free Pyochelin II epimer, extraction must be performed under strictly acidic conditions. Acidifying the cell-free supernatant with acetic acid (to pH 4.0) protonates the siderophore, preventing trace iron binding and stabilizing the Pyochelin II conformation. Follow this immediately with organic extraction using dichloromethane (DCM)[4].

Part 2: Regulatory Logic & Workflow Visualization

Understanding the regulatory causality is critical for media optimization. Below is the signaling pathway demonstrating how iron starvation de-represses the system, alongside the optimized experimental workflow.

Fur_PchR_Pathway Fe High Iron (Fe3+) Fur Fur Protein Fe->Fur Activates pchR pchR Promoter Fur->pchR Represses (High Fe) PchR_Act PchR Activator pchR->PchR_Act De-repressed (Low Fe) pch_operon pchDCBA Operon PchR_Act->pch_operon Activates Transcription PCH Pyochelin I/II pch_operon->PCH Biosynthesis PCH->PchR_Act Effector Binding

Fig 1: Iron-dependent Fur de-repression and PchR-mediated positive feedback in Pyochelin synthesis.

Workflow Step1 Prepare CAA (5g/L) Step2 Chelex-100 Treatment Step1->Step2 Step3 Add Chelator (Apo-transferrin) Step2->Step3 Step4 Inoculate ΔpvdD Strain Step3->Step4 Step5 Acidify & Extract (DCM/EtOAc) Step4->Step5

Fig 2: Optimized workflow for DCAA media preparation and Pyochelin II extraction.

Part 3: Data Presentation & Optimization Parameters

Table 1: CAA Media Optimization Parameters

ParameterStandard CAAOptimized DCAACausality / Rationale
Casamino Acids 5.0 g/L5.0 g/L (Chelex-treated)Removes trace iron that sustains Fur repression.
MgSO4​⋅7H2​O 0.25 g/L0.25 g/L (Post-Chelex)Restores Mg2+ stripped by Chelex, vital for cellular growth.
Buffer None / Phosphate25 mM HEPES (pH 7.4)Maintains physiological pH during organic acid secretion.
Strain PAO1 (Wild-type)PAO1 ΔpvdD Eliminates Pyoverdine competition for iron[3].

Table 2: Comparison of Iron Chelators for Pyochelin Induction

ChelatorConcentrationPermeabilityEffect on Pyochelin II Yield
Human Apo-transferrin 100 µg/mLExtracellularHigh. Mimics host environment, strong induction[3].
2,2'-Bipyridyl 100 - 200 µMCell-permeableModerate. Can cause off-target intracellular toxicity.
EDDHA 1 mg/mLExtracellularLow. Often interferes with downstream organic extraction.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Iron-Depleted Casamino Acid (DCAA) Medium

This protocol ensures strict iron starvation while maintaining the nutritional baseline required for high-density bacterial growth.

  • Base Dissolution: Dissolve 5 g Casamino Acids and 1.18 g K2​HPO4​⋅3H2​O in 900 mL Milli-Q water.

  • Chelex Treatment: Add 5 g Chelex-100 resin to the solution. Stir magnetically for 2 hours at room temperature to strip trace divalent cations. Filter the solution through a 0.22 µm membrane to remove the resin.

  • Essential Cation Supplementation: Add 0.25 g MgSO4​⋅7H2​O (ultra-pure, iron-free grade). Causality: Chelex removes magnesium alongside iron; failing to add it back will halt bacterial division.

  • Buffering & Chelation: Add 25 mM HEPES (pH 7.4) and 100 µg/mL human apo-transferrin[3]. Adjust the final volume to 1 L.

  • System Validation (Pre-Inoculation): Mix a 100 µL aliquot of the DCAA with 100 µL Chrome Azurol S (CAS) assay reagent. The solution must remain blue, confirming successful iron depletion.

Protocol 2: Acidified Extraction of Pyochelin II

This protocol is designed to prevent the iron-dependent epimerization of Pyochelin II into Pyochelin I.

  • Cultivation & Cell Separation: Inoculate the DCAA medium with a PAO1 ΔpvdD strain and incubate at 37°C for 24 hours. Centrifuge the culture at 10,000 x g for 15 minutes and filter the supernatant (0.22 µm).

  • System Validation (Post-Culture): Mix a 100 µL aliquot of the supernatant with 100 µL CAS reagent. A color shift from blue to orange confirms active siderophore secretion.

  • Acidification: Adjust the cell-free supernatant to pH 4.0 using glacial acetic acid[4]. Causality: Protonation prevents residual iron from binding the siderophore, locking it in the Pyochelin II (S-epimer) conformation.

  • Organic Extraction: Add an equal volume of dichloromethane (DCM) to the acidified supernatant[4]. Shake vigorously for 5 minutes and allow the phases to separate. Collect the lower organic phase. Repeat the extraction twice to maximize yield.

  • Concentration: Dry the pooled organic phase in vacuo and resuspend the purified Pyochelin II in 100% methanol for downstream LC-MS or metabolomic analysis.

Sources

Troubleshooting

Liquid Chromatography Technical Support Center: Resolving Pyochelin I and II Co-Elution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline separation of pyochelin, a structurally dynamic siderophore produced by Pse...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline separation of pyochelin, a structurally dynamic siderophore produced by Pseudomonas aeruginosa. The challenge does not stem from poor column efficiency, but rather from the inherent thermodynamic instability of the molecule in solution.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve the co-elution of Pyochelin I and II, ensuring high-fidelity analytical quantification and reliable preparative isolation.

Troubleshooting FAQs: Understanding the Mechanism

Q1: Why do Pyochelin I and II consistently co-elute or form broad, tailing "humps" on my C18 column? A1: The co-elution is a classic example of dynamic chromatography. Pyochelin possesses three chiral centers (C-4', C-2'', C-4''). While it is biosynthesized as Pyochelin I (4'R, 2''R, 4''R), the C-2'' center on the thiazolidine ring is highly labile in most protic and aprotic solvents. It rapidly epimerizes to form[1]. Because this interconversion occurs on a timescale similar to your chromatographic run, the molecules continuously mutate between the two diastereomeric states while traveling down the column. This results in peak bridging, broad tailing, and co-elution. To resolve this, you must either lock the conformation thermodynamically or chemically modify the labile center.

Q2: How can I achieve baseline analytical separation of these diastereomers without permanent chemical derivatization? A2: The most elegant and non-destructive method leverages the differential coordination chemistry of the diastereomers. Pyochelin I possesses the correct spatial geometry to form a highly stable, tetradentate 1:1 coordination complex with Fe(III). In stark contrast, the inverted stereocenter at C-2'' in Pyochelin II sterically hinders it from [2]. By saturating your sample with Fe(III) prior to injection, you thermodynamically trap Pyochelin I as a polar Fe(III)-complex. This drastically shifts its retention time away from the uncomplexed free Pyochelin II, yielding sharp, baseline-resolved peaks.

Q3: If I need to isolate the pure diastereomers for downstream biological assays, what is the recommended preparative workflow? A3: Because the Fe(III) complex is difficult to demetallate without degrading the siderophore, preparative isolation of the free ligands requires transient or stable derivatization. The field standard is methylation of the carboxylic acid moiety using [3]. Converting the free carboxylic acid to a methyl ester reduces the polarity and stabilizes the thiazolidine ring against rapid epimerization during the run. This allows for the baseline separation of Pyochelin I-methyl ester and Pyochelin II-methyl ester on a standard preparative C18 column.

Quantitative Data Summary

Table 1: Chromatographic and Physicochemical Properties of Pyochelin Species

Compound SpeciesFe(III) Chelation CapacityEpimerization Rate in SolventTypical RP-HPLC Elution ProfileUV/Vis Absorbance Maxima
Free Pyochelin I High (1:1 Complex)RapidBroad, co-elutes with Pch II254 nm, 312 nm
Free Pyochelin II None / NegligibleRapidBroad, co-elutes with Pch I254 nm, 312 nm
Fe(III)-Pyochelin I N/A (Already Complexed)Stable (Thermodynamically Locked)Sharp, early eluting254 nm, 498 nm
Pyochelin I-Methyl Ester Low (Sterically hindered)SlowSharp, baseline resolved254 nm
Pyochelin II-Methyl Ester NoneSlowSharp, baseline resolved254 nm
Experimental Protocols
Protocol A: Analytical Resolution via Fe(III) Complexation

Self-Validation Check: A successful complexation will turn the solution a distinct red/brown color. During the run, the 498 nm UV trace will show a single sharp peak corresponding exclusively to Fe(III)-Pyochelin I, validating that the complex is intact.

  • Buffer Preparation: Prepare a 50 mM Bis-Tris buffer adjusted to pH 7.4 to ensure optimal physiological conditions for metal binding.

  • Sample Solubilization: Dissolve the crude pyochelin extract in a minimal volume of LC-MS grade methanol (e.g., 1 mg/mL).

  • Metal Addition: Prepare a fresh 2.5 mM solution of FeCl3 in 0.05 M HCl. Add this to the pyochelin sample at a 2:1 molar ratio (Fe:Pyochelin) to ensure complete saturation of Pyochelin I.

  • Equilibration: Incubate the mixture at room temperature for 30 minutes in the dark to allow the thermodynamic equilibrium to settle.

  • Chromatography: Inject 10 µL onto an analytical C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Gradient: Run a linear gradient from 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 15 minutes at a flow rate of 0.3 mL/min.

  • Detection: Monitor at 254 nm (detects all pyochelin species) and 498 nm (specific for the Fe-complex).

Protocol B: Preparative Isolation via Methylation

Self-Validation Check: The derivatization reaction is complete when the dropwise addition of TMS-diazomethane leaves a persistent pale yellow tint in the solution, indicating an excess of unreacted reagent.

  • Solvent Setup: Dissolve 100 mg of the free base pyochelin mixture in 6.25 mL of a Benzene:Methanol (4:1 v/v) mixture. (Note: Toluene can be substituted for Benzene to reduce toxicity).

  • Derivatization: Under a fume hood, slowly add 2.0 M TMS-diazomethane in hexanes dropwise at room temperature.

  • Monitoring: Continue addition until a pale yellow color persists (typically ~200 µL is required for 100 mg). Stir the reaction for exactly 30 minutes.

  • Quenching: Quench the excess reagent by adding glacial acetic acid dropwise until the yellow color completely disappears.

  • Concentration: Evaporate the solvent under high vacuum to yield the crude methyl esters.

  • Prep-HPLC: Dissolve the residue in 20% Acetonitrile and inject onto a Preparative C18 column. Run a gradient of 20% to 95% Acetonitrile in aqueous 0.1% Trifluoroacetic Acid (TFA). The isomers will elute as two distinct peaks (typically a [3]).

Workflow Visualization

PyochelinWorkflow Start Crude Pyochelin Extract (Dynamic Mix of I & II) Decision What is the goal of the separation? Start->Decision Analytical Analytical Quantification (No recovery of free ligand needed) Decision->Analytical Analysis Prep Preparative Isolation (Recovery of stable ligand needed) Decision->Prep Isolation FeComplex Add FeCl3 (pH 7.4) Thermodynamic Locking Analytical->FeComplex Methylation TMS-Diazomethane Chemical Derivatization Prep->Methylation HPLC_Fe Analytical RP-HPLC Detect Fe-Pch I (498nm) & Free Pch II FeComplex->HPLC_Fe HPLC_Me Preparative RP-HPLC Separate Pch I-Me & Pch II-Me Methylation->HPLC_Me

Decision matrix for resolving Pyochelin co-elution based on experimental goals.

References
  • Title: The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis Source: RSC Advances URL: [Link]

  • Title: Different iron-chelating properties of pyochelin diastereoisomers revealed by LC/MS Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Pyochelin biotransformation shapes bacterial competition Source: bioRxiv / Cell Reports URL: [Link]

Sources

Optimization

stability of Pyochelin II in aqueous solutions at varying pH

Technical Support Center: Pyochelin II Stability & Troubleshooting Guide Welcome to the Pyochelin Application & Troubleshooting Portal. As researchers and drug development professionals working with siderophores, you are...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyochelin II Stability & Troubleshooting Guide

Welcome to the Pyochelin Application & Troubleshooting Portal. As researchers and drug development professionals working with siderophores, you are likely aware that Pyochelin—a secondary metabolite produced by Pseudomonas aeruginosa—presents unique handling challenges due to its stereochemical lability and pH-dependent degradation.

This guide synthesizes field-proven methodologies and mechanistic insights to help you stabilize Pyochelin II in aqueous solutions, prevent unwanted isomerization, and ensure reproducible experimental workflows.

Section 1: Mechanistic FAQs (Understanding the Molecule)

Q1: Why does my purified Pyochelin II sample show multiple peaks or poorly resolved NMR signals when dissolved in neutral aqueous buffers? A: Pyochelin possesses three chiral centers (C-4', C-2", and C-4"). Pyochelin II (4R, 2S, 4S) is highly labile at the C-2" center. In aqueous solutions at physiological pH, it readily isomerizes to form an equilibrium mixture with its diastereomer, Pyochelin I (4R, 2R, 4S)[1]. If left unbuffered or exposed to ambient conditions without stabilization, the molecule rapidly degrades, leading to poorly resolved 1 H NMR signals[2]. The appearance of multiple peaks in HPLC or NMR is a direct result of this spontaneous epimerization and subsequent degradation.

Q2: How does pH specifically affect the structural and electrochemical stability of Pyochelin? A: Pyochelin's stability is strictly governed by the protonation state of its carboxylate and phenolate groups.

  • Acidic to Neutral (pH 2.1 – 8.0): Cyclic voltammetry (CV) demonstrates two distinct oxidation peaks, reflecting the presence of the Pyochelin I and II equilibrium mixture[3]. The molecule remains relatively intact but dynamically isomerizes.

  • Alkaline (pH 9.1): The two oxidation peaks merge into a single intense peak[3]. This indicates severe structural changes driven by complete deprotonation, making the molecule highly susceptible to oxidative degradation and ring-opening events.

Q3: How can I prevent the degradation and isomerization of Pyochelin II during in vitro assays? A: The most effective strategy is metal ion complexation . Adding divalent or trivalent metal ions—most notably Fe 3+ —drives the equilibrium entirely toward the Pyochelin I conformation[2]. Pyochelin coordinates Fe 3+ in a tetradentate fashion with a 2:1 (Ligand:Metal) stoichiometry[4]. This complexation physically locks the stereocenter, rendering the molecule highly stable for downstream biological or analytical assays.

Section 2: Data Presentation & Reference Tables

To facilitate rapid experimental design, the following tables summarize the quantitative stability parameters and metal complexation traits of Pyochelin.

Table 1: Pyochelin II Stability Profile Across pH and Storage Conditions

ConditionObservation / Stability LimitMechanistic Causality
pH 1.5 – 2.0 Highly stable for extractionComplete protonation of functional groups prevents oxidation and drives organic partitioning[5].
pH 2.1 – 8.0 Dynamic equilibriumSpontaneous C-2" isomerization occurs; molecule remains structurally intact but stereochemically mixed[3].
pH 9.1 Rapid degradationDeprotonation induces structural breakdown, evidenced by merged CV oxidation peaks[3].
4°C (Aqueous) Stable up to 72 hoursReduced kinetic energy slows the rate of isomerization and hydrolysis[6].
-80°C (Methanol) Stable > 34 daysDeep freezing in an organic matrix arrests all molecular dynamics and degradation pathways[6].

Table 2: Metal Ion Complexation Parameters for Stabilization

Metal IonStoichiometry (L:M)Stabilization Effect & Application
Fe 3+ 2:1High affinity. Locks the molecule into the Pyochelin I-Fe complex. Ideal for biological uptake assays[4][7].
Ga 3+ 1:1 or 2:1Forms a highly stable, fluorescent complex. Excellent for tracking and analytical quantification[7].
Zn 2+ 2:1Moderate affinity. Useful when iron must be excluded from the experimental system[7].

Section 3: Pathway Visualization

The following diagram maps the causality between environmental pH, isomerization, and stabilization pathways.

Pyochelin_Stability PCH2 Pyochelin II (Aqueous, pH 7.0) PCH1 Pyochelin I (Equilibrium Mixture) PCH2->PCH1 Isomerization (C-2" center) Acidic Acidic Environment (pH 1.5 - 2.0) PCH2->Acidic Acidification Alkaline Alkaline Environment (pH ≥ 9.1) PCH2->Alkaline Basification FeComplex Fe3+ Complexation (2:1 Stoichiometry) PCH2->FeComplex + Fe3+ / Ga3+ PCH1->FeComplex Equilibrium Shift Extraction Stable for Organic Extraction (EtOAc) Acidic->Extraction Protonation Degradation Degradation Products (Loss of NMR Resolution) Alkaline->Degradation Deprotonation / Oxidation

Fig 1. Pyochelin II pH-dependent isomerization, degradation, and metal-mediated stabilization.

Section 4: Validated Experimental Protocols

Do not rely on standard neutral-pH liquid-liquid extractions, as Pyochelin will degrade or partition poorly. The following protocol is a self-validating system designed to maximize yield and prevent degradation.

Protocol: pH-Controlled Extraction and Stabilization of Pyochelin II

This workflow utilizes extreme acidification to halt isomerization and force the molecule into the organic phase, followed by metal-stabilization.

Step 1: Sample Clearance

  • Centrifuge the bacterial culture or aqueous assay mixture at 5,000 × g for 30 minutes at 4°C to remove cellular debris[5].

  • Filter the supernatant through a 0.2 µm cellulose nitrate membrane.

Step 2: Acidification (Critical Stabilization Step)

  • Action: Adjust the filtered supernatant to pH 1.5 – 2.0 using dropwise addition of 1.0 N HCl[5].

  • Causality: At this pH, the carboxylate and phenolate moieties are fully protonated. This eliminates the charge on the molecule, drastically reducing its aqueous solubility while simultaneously halting the alkaline degradation pathways[5].

Step 3: Organic Extraction

  • Action: Add 0.4 volumes of HPLC-grade ethyl acetate to the acidified supernatant[5].

  • Action: Shake vigorously, then allow phase separation. Extract the aqueous layer a second time with another 0.4 volumes of ethyl acetate.

  • Causality: The protonated Pyochelin selectively partitions into the ethyl acetate, leaving highly polar contaminants and salts in the aqueous phase.

Step 4: Concentration & Storage

  • Evaporate the pooled ethyl acetate fractions to dryness under a gentle stream of nitrogen gas at a maximum of 37°C[6].

  • Self-Validation Check: Resuspend a small aliquot in methanol and inject it into an LC/MS/MS system. Compare the peak area against a time-zero standard curve. A stable baseline confirms successful extraction[6].

  • Store the dried powder or methanol stock solution at -80°C.

Step 5: Assay Reconstitution & Metal Locking

  • When reconstituting in aqueous buffers (e.g., Tris-HCl pH 7.4) for biological assays, immediately supplement the buffer with an equimolar or excess amount of FeCl 3​ (e.g., 2 equivalents of Pyochelin to 1 equivalent of Fe 3+ ).

  • Causality: This instantly forms the ferripyochelin complex, locking the stereochemistry and preventing the rapid degradation typically observed in neutral/alkaline aqueous solutions[2][7].

References

  • Main Metabolites of Pseudomonas aeruginosa: A Study of Electrochemical Properties Source: MDPI (Sensors) URL:[Link]

  • OSMAC guided bioprospecting of Atlantic sponges reveals novel bacterial species and evidence for the antimicrobial thiazole alkaloid agrochelin II Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Metal Regulation of Siderophore Synthesis in Pseudomonas Source: Journal of Bacteriology (ASM Journals) URL:[Link]

  • A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients Source: Gavin Publishers URL:[Link]

  • A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline Source: MDPI (Biology) URL:[Link]

  • The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity Source: Infection and Immunity (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Siderophore Applications &amp; Troubleshooting

Overcoming Pyochelin II Insolubility in Organic Solvents Welcome to the Siderophore Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Pyochelin II Insolubility in Organic Solvents

Welcome to the Siderophore Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex solubility and extraction issues related to Pyochelin II.

Pyochelin (Pch) is a low-molecular-weight, thiazoline-derived siderophore produced by Pseudomonas aeruginosa and Burkholderia cepacia to assimilate iron under iron-limiting conditions. Pyochelin II is the minor diastereomer (4'R, 2''S, 4''R) of this molecule. Due to its unique structure—comprising a salicylate moiety, a thiazoline ring, and a thiazolidine ring with a terminal carboxylic acid—Pyochelin II presents highly specific solubility challenges.

Below, you will find an in-depth mechanistic troubleshooting guide, validated experimental protocols, and a diagnostic workflow to ensure the structural integrity and solubility of your Pyochelin II samples.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am trying to extract Pyochelin II from a bacterial culture supernatant into an organic solvent (e.g., dichloromethane or ethyl acetate), but my recovery yields are near zero. Why is it not partitioning into the organic phase? Mechanistic Cause: Pyochelin II contains a terminal carboxylic acid group on its thiazolidine ring. At physiological pH (pH ~7.0–7.4), this carboxylic acid is deprotonated (ionized as a carboxylate), making the molecule highly polar and water-soluble, thus preventing it from partitioning into non-polar or moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). The Solution: You must force the protonation of the carboxylic acid to neutralize the molecule.

  • Action: Adjust the cell-free supernatant to exactly pH 3.0 using solid citric acid monohydrate before extraction.

  • Self-Validation: If the extraction is successful, the aqueous phase will lose its characteristic UV absorbance at 313 nm, and the organic phase will retain it. If the organic phase remains clear under UV, your pH was not sufficiently lowered.

Q2: I prepared a stock solution of purified Pyochelin II in methanol, but over a few days, the solution turned slightly turbid and developed a reddish-brown tint. Is the Pyochelin II degrading or precipitating? Mechanistic Cause: You are observing metal-ion complexation, not simple precipitation. Pyochelin II has a strong affinity for trace metals, binding Fe³⁺ with a 2:1 (Pch:Fe³⁺) stoichiometry. It also strongly chelates divalent metals like Zn²⁺ and Cu²⁺. Trace iron leached from standard borosilicate glassware or low-grade solvents reacts with Pyochelin II, forming a ferri-pyochelin complex. This complex has a drastically different solubility profile than the apo-siderophore and often precipitates out of pure organic solvents like methanol. The Solution:

  • Action: Always use acid-washed, metal-free glassware (soaked in 10% HNO₃ and rinsed with Milli-Q water) and HPLC-grade, metal-free solvents.

  • Action: Store stock solutions in the dark at -20°C, as the apo-form is sensitive to photo-oxidation and metal scavenging over time.

Q3: My Pyochelin II sample appears to be insoluble in hexane and chloroform, but I need a non-protic solvent for my downstream assay. What are my options? Mechanistic Cause: Pyochelin II is a relatively polar organic molecule due to its hydroxyl, amine, and carboxylic acid functional groups. Highly non-polar solvents like hexane lack the hydrogen-bonding capacity to disrupt the intermolecular forces between Pyochelin II molecules. While chloroform is slightly more polar, it is often insufficient for complete solubilization of the crystalline apo-form without a co-solvent. The Solution:

  • Action: Use Dimethyl Sulfoxide (DMSO) to create a highly concentrated master stock (e.g., 10–50 mM). DMSO acts as a universal aprotic solvent that readily disrupts hydrogen bonding. You can then spike this DMSO stock into your desired non-protic working solvent, keeping the final DMSO concentration below 1% (v/v) to avoid assay interference.

Part 2: Standardized Solubilization & Extraction Protocol

To ensure high-yield recovery and complete solubilization of Pyochelin II without triggering epimerization (interconversion between Pyochelin I and II), follow this self-validating workflow.

Phase 1: Liquid-Liquid Extraction from Supernatant

  • Preparation: Centrifuge the P. aeruginosa culture at 10,000 rpm for 15 minutes to obtain a cell-free supernatant. Filter through a 0.22 µm PES membrane.

  • Acidification (Critical Step): Add solid citric acid monohydrate directly to the supernatant until the pH reaches exactly 3.0. Note: Do not use HCl, as strong mineral acids can accelerate the degradation of the thiazoline ring.

  • Extraction: Add an equal volume of HPLC-grade Dichloromethane (DCM) to the acidified supernatant.

  • Partitioning: Vortex vigorously for 5 minutes. Centrifuge the biphasic mixture at 5,000 rpm for 5 minutes to break any emulsions.

  • Collection: Carefully collect the lower organic layer (DCM). Repeat the extraction twice more with fresh DCM to ensure >95% recovery.

  • Drying: Pool the DCM fractions and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Evaporate the solvent to dryness using a rotary evaporator or SpeedVac vacuum concentrator at room temperature.

Phase 2: Stock Solution Generation

  • Reconstitution: Resuspend the dried Pyochelin II film in 100% metal-free Methanol (MeOH) or DMSO.

  • Quantification: Dilute a small aliquot in 80% MeOH and measure the absorbance at 313 nm. Calculate the concentration using the molar extinction coefficient (ε = 4900 M⁻¹ cm⁻¹).

  • Storage: Aliquot the stock solution into amber glass vials (acid-washed) or opaque microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas to prevent oxidation, and store at -20°C.

Part 3: Quantitative Solubility Data

The following table summarizes the empirical solubility profiles of apo-Pyochelin II to guide your solvent selection.

Solvent SystemPolarity IndexPyochelin II SolubilityRecommended UseMechanistic Note
Methanol (MeOH) 5.1High (>50 mg/mL)Primary Stock SolutionsExcellent hydrogen-bond acceptor/donor; stabilizes the apo-form.
Dimethyl Sulfoxide (DMSO) 7.2Very High (>100 mg/mL)Biological Assay StocksUniversal aprotic solvent; prevents aggregation.
Dichloromethane (DCM) 3.1Moderate (Extraction only)Liquid-Liquid ExtractionRequires target molecule to be fully protonated (pH < 4.0).
Ethyl Acetate (EtOAc) 4.4ModerateLiquid-Liquid ExtractionGood alternative to DCM; slightly higher water miscibility.
Hexane / Heptane 0.1InsolubleDefatting / WashingPolarity mismatch; unable to disrupt Pyochelin II crystal lattice.
Aqueous Buffer (pH 7.4) 9.0Poor (Apo-form)In Vivo AssaysRequires pre-dissolution in DMSO/MeOH; highly soluble only when complexed with Fe³⁺.
Part 4: Diagnostic Workflow for Insolubility

Use the following logical decision tree to diagnose and resolve sudden precipitation or extraction failures during your Pyochelin II workflows.

PyochelinTroubleshooting Start Issue: Pyochelin II is Insoluble or Precipitating PhaseCheck When does the issue occur? Start->PhaseCheck ExtPhase During Liquid-Liquid Extraction PhaseCheck->ExtPhase StockPhase In Organic Stock Solution (MeOH/DMSO) PhaseCheck->StockPhase CheckPH Check Aqueous pH ExtPhase->CheckPH CheckColor Check Solution Color StockPhase->CheckColor PHHigh pH is > 4.0 (Carboxylate ionized) CheckPH->PHHigh PHLow pH is ≤ 3.0 (Fully protonated) CheckPH->PHLow FixPH Adjust to pH 3.0 with Citric Acid PHHigh->FixPH CheckSolvent Switch to more polar organic (e.g., EtOAc) PHLow->CheckSolvent ColorRed Reddish/Brown Turbidity (Metal Complexation) CheckColor->ColorRed ColorWhite White Precipitate (Concentration Limit) CheckColor->ColorWhite FixMetals Use Acid-Washed Glassware & Metal-Free Solvents ColorRed->FixMetals FixConc Dilute or switch from MeOH to DMSO ColorWhite->FixConc

Troubleshooting workflow for Pyochelin II insolubility and extraction.

References
  • Schalk, I. J., et al. "Magnitude and Mechanism of Siderophore-Mediated Competition at Low Iron Solubility in the Pseudomonas aeruginosa Pyochelin System." Frontiers in Microbiology. Available at:[Link]

  • Mislin, G. L. A., et al. "Stereospecificity of the Siderophore Pyochelin Outer Membrane Transporters in Fluorescent Pseudomonads." Journal of Biological Chemistry. Available at:[Link]

  • Braud, A., et al. "The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity." Journal of Bacteriology. Available at:[Link]

  • Hoegy, F., et al. "Pyoverdine and Pyochelin Measurements." ResearchGate. Available at:[Link]

  • Jenul, C., et al. "Pyochelin biotransformation by Staphylococcus aureus shapes bacterial competition with Pseudomonas aeruginosa in polymicrobial infections." Nature Communications. Available at:[Link]

  • Blanc, S., et al. "Pyochelin, a siderophore of Pseudomonas aeruginosa: Physicochemical characterization of the iron(iii), copper(ii) and zinc(ii) complexes." Dalton Transactions (RSC Publishing). Available at:[Link]

  • "A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline." MDPI. Available at:[Link]

  • Cox, C. D., et al. "Pyochelin: novel structure of an iron-chelating growth promoter for Pseudomonas aeruginosa." PNAS. Available at:[Link]

  • "Holo Structure and Steady State Kinetics of the Thiazolinyl Imine Reductases for Siderophore Biosynthesis." Biochemistry - ACS Publications. Available at:[Link]

  • "Genomics-assisted chemical exploration of the secondary metabolomes of Massilia and Acidovorax species." Eldorado - TU Dortmund. Available at:[Link]

Optimization

Pyochelin II LC-MS/MS Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Mass Spectrometry Support Center. As researchers and drug development professionals, you are likely aware that quantifying siderophores like Pyochelin from Pseudomonas aeruginosa presents unique a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As researchers and drug development professionals, you are likely aware that quantifying siderophores like Pyochelin from Pseudomonas aeruginosa presents unique analytical challenges. Pyochelin exists as an interconvertible mixture of two diastereoisomers: Pyochelin I (major, R-stereochemistry) and Pyochelin II (minor, S-stereochemistry)[1][2].

Because Pyochelin II is highly reactive, light-sensitive, and prone to metal chelation, it frequently suffers from severe baseline noise, peak tailing, and matrix suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][3]. This guide provides field-proven, causality-driven protocols to isolate and eliminate background noise in your Pyochelin II workflows.

Analytical Workflow & Noise Introduction Points

Before troubleshooting, it is critical to understand exactly where and why noise enters the analytical system. The diagram below illustrates the self-validating workflow and the specific vulnerabilities where chemical and matrix noise compromise Pyochelin II signal integrity.

G S1 Biological Matrix (Sputum/Culture) S2 Sample Extraction (DTT/BSA Homogenization) S1->S2 S3 LC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 N1 Matrix Noise (Proteins/Lipids) N1->S2 N2 Isomeric Noise (Pyochelin I/II Interconversion) N2->S3 N3 Chemical Noise (Solvent Adducts) N3->S4

Pyochelin II LC-MS/MS workflow and critical noise introduction points.

Frequently Asked Questions (FAQs)

Q1: Why does my Pyochelin II chromatogram show a high, continuous baseline smear rather than a distinct peak?

Causality: Pyochelin II is a potent metal chelator. If your LC system (tubing, frits, or column housing) contains exposed stainless steel, Pyochelin II will scavenge trace iron (Fe3+) during the chromatographic run. This creates a continuous bleeding effect (smear) across the gradient rather than a sharp elution peak. Additionally, Pyochelin II spontaneously interconverts with Pyochelin I in solution[2][3]. Solution: Passivate your LC system using a chelating agent (e.g., EDTA flush) prior to analysis, or utilize PEEK (polyetheretherketone) tubing. Ensure samples are kept in amber vials, as Pyochelin is highly unstable to light[4].

Q2: I am analyzing Pyochelin II in human sputum/culture media, but my Signal-to-Noise (S/N) ratio is extremely low due to matrix suppression. How can I fix this?

Causality: Sputum and bacterial biofilms are highly viscous and rich in mucins and proteins. Pyochelin II binds tightly to these proteins via thiol-disulfide exchanges, preventing efficient extraction and causing massive ion suppression in the ESI source[5]. Solution: You must break the thiol bonds and homogenize the matrix before extraction. Incorporating Dithiothreitol (DTT) reduces disulfide bonds, releasing bound Pyochelin II, while Bovine Serum Albumin (BSA) acts as a carrier to prevent non-specific binding to plasticware[5]. Always use a stable isotope-labeled internal standard (e.g., 13C4-15N-pyochelin) to mathematically correct for residual matrix suppression[5].

Q3: My blank injections show a constant high background noise at m/z 325. How do I clear the mass spectrometer?

Causality: A constant background noise across the entire LC gradient (typically >200,000 counts) indicates chemical contamination in the MS source, not carryover on the column[6]. This is often caused by solvent clusters or neutral organics condensing on the APCI/ESI vaporizer or capillary. Solution: Perform an overnight "Steam Clean" of the MS source to volatilize and flush out baked-on contaminants[6]. Additionally, optimizing the cone gas flow rate can mechanically deflect neutral solvent clusters away from the MS inlet, drastically reducing baseline noise.

Q4: I am co-culturing P. aeruginosa with S. aureus, and my Pyochelin II signal is disappearing, replaced by uncharacterized noise. What is happening?

Causality: This is not instrument noise; it is a biological biotransformation. Staphylococcus aureus produces an enzyme called staphylococcal pyochelin methyltransferase (Spm), which inactivates Pyochelin by methylating it[7]. Solution: You must expand your Multiple Reaction Monitoring (MRM) method to track Pyochelin methyl ester. Look for the mass shift from m/z 325.06 (Pyochelin) to m/z 339.08 (Methyl-Pyochelin)[7].

Troubleshooting Decision Tree

Use the following logic to quickly isolate the source of your background noise.

G Root High Background Noise at m/z 325 (Pyochelin) Q1 Is noise constant across the LC gradient? Root->Q1 Yes Yes: Chemical/System Noise Q1->Yes Constant No No: Matrix/Elution Interference Q1->No Localized Sol1 Perform MS Steam Cleaning Optimize Cone Gas Yes->Sol1 Sol2 Enhance Sample Cleanup Use 13C4-15N-Pyochelin IS No->Sol2

Decision tree for isolating and resolving Pyochelin II mass spectrometry noise.

Quantitative Data: Impact of Optimization

The table below summarizes the expected quantitative improvements when applying the protocols detailed in this guide. Optimization transforms a failing assay into a highly sensitive, regulatory-compliant method.

Optimization StrategyTarget IssueBaseline Noise (TIC Counts)Matrix Effect (%)S/N Ratio Improvement
Unoptimized System Raw Sputum / Default MS> 4.0 × 10⁶-45.0%Baseline
DTT + BSA Homogenization Protein Binding / Viscosity~ 1.5 × 10⁶-12.0%4.5x
Cone Gas Optimization (350 L/hr) Solvent Clusters~ 5.0 × 10⁵-12.0%12.0x
MS Steam Cleaning (Overnight) Source Contamination< 2.0 × 10⁵-5.6%> 25.0x

(Data synthesized from validated clinical mass spectrometry parameters for Pyochelin and low-mass MRM transitions[5][6].)

Step-by-Step Experimental Protocols

Protocol A: Sputum/Biofilm Matrix Homogenization & Extraction

Objective: Eliminate matrix-induced ion suppression and release protein-bound Pyochelin II.

  • Reagent Preparation: Prepare a homogenizing solution consisting of 1× PBS Buffer, 0.1% (v/v) Tween® 20, 2% (w/v) BSA, and 0.2% DTT[5].

  • Sample Dilution: Add the homogenizing solution to the raw sputum or biofilm sample at a 1:1 (w/v) ratio[5].

  • Homogenization: Vigorously vortex the mixture, then incubate the samples at room temperature on an orbital shaker for 45 minutes. Mechanism: DTT breaks thiol bonds between Pyochelin and matrix proteins, while Tween 20 prevents Pyochelin from adsorbing to the tube walls[5].

  • Internal Standard Addition: Spike the homogenized sample with the stable isotope-labeled internal standard, 13C4-15N-pyochelin[5].

  • Protein Precipitation: Add 3 volumes of ice-cold LC-MS grade acetonitrile to the homogenate. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to an amber LC vial (to prevent light degradation) for immediate LC-MS/MS analysis. Store excess at -80°C[5].

Protocol B: MS Source "Steam Cleaning"

Objective: Eradicate constant background chemical noise (m/z 325) from the ESI/APCI source.

  • System Setup: Ensure the LC column is in-line so it can be flushed simultaneously. Direct the MS stream selection valve to "MS"[6].

  • Solvent Selection: Use a highly aqueous mobile phase (e.g., 95% LC-MS grade water / 5% Methanol) to generate maximum steam.

  • Parameter Configuration:

    • Set LC flow rate to 0.5 mL/min[6].

    • Set Nebulizer pressure to 60 psi[6].

    • Set Drying Gas flow to 13 L/min[6].

    • Set Drying Gas temperature to 350°C[6].

    • (If using APCI): Set Vaporizer temperature to 400°C[6].

  • Execution: Run the system under these conditions overnight (minimum 8-11 hours). Mechanism: The high-temperature aqueous vapor acts as a solvent to dissolve and sweep away baked-on neutral organics and salts from the source housing and capillary inlet.

  • Post-Clean Calibration: The following morning, allow the quadrupole temperature to equilibrate, then perform a mass axis calibration. Check the Total Ion Chromatogram (TIC); background levels should now be < 200,000 counts[6].

Sources

Reference Data & Comparative Studies

Validation

The Biological Activity of Pyochelin II: A Comparative Guide to Siderophore Dynamics

As a Senior Application Scientist navigating the complex landscape of microbial iron acquisition, I frequently encounter a common misconception in drug development: that higher binding affinity universally dictates biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of microbial iron acquisition, I frequently encounter a common misconception in drug development: that higher binding affinity universally dictates biological superiority. While flagship siderophores like Enterobactin and Pyoverdine boast astronomical association constants ( Ka​ ) for Fe(III), opportunistic pathogens like Pseudomonas aeruginosa dedicate significant metabolic resources to producing Pyochelin, a structurally simpler, low-affinity chelator[1].

Pyochelin exists in nature as an equimolar mixture of two interconvertible diastereoisomers: Pyochelin I (4'R, 2''R, 4''R) and Pyochelin II (4'R, 2''S, 4''R)[2]. The spontaneous epimerization at the C-2'' position presents unique analytical challenges. Understanding the biological activity of Pyochelin II relative to high-affinity alternatives is critical for researchers designing "Trojan horse" antibiotics that hijack these specific uptake pathways.

This guide objectively compares Pyochelin II's performance against alternative siderophores, explaining the metabolic rationale behind its production and providing self-validating protocols for its experimental characterization.

Structural & Thermodynamic Comparison

Why would a pathogen produce a low-affinity siderophore when it possesses the genetic machinery for a high-affinity one? The answer lies in metabolic economy and broad-spectrum utility .

Pyoverdine requires a massive non-ribosomal peptide synthetase (NRPS) assembly line, consuming immense cellular ATP. In contrast, Pyochelin II is synthesized via a much shorter pathway from salicylate and two cysteine molecules[3]. P. aeruginosa secretes Pyochelin first during early infection stages, switching to the energy-expensive Pyoverdine only when iron becomes critically depleted[1]. Furthermore, while Pyoverdine is strictly selective for Fe(III), Pyochelin exhibits a broader metallophore activity, capable of chelating Zn(II), Cu(II), and Co(II), which aids the pathogen in surviving diverse host nutritional immunities[4].

Table 1: Quantitative Comparison of Key Siderophores
ParameterPyochelin (I & II)PyoverdineEnterobactin
Producing Organism P. aeruginosa, B. cenocepaciaP. aeruginosaE. coli, S. enterica
Molecular Weight 324.4 Da~1000–1500 Da (variable)716.6 Da
Fe(III) Affinity ( Ka​ ) ~ 1017 M −1 (aq) / 2×105 M −1 (EtOH)~ 1032 M −1 ~ 1043 M −1
Stoichiometry (Ligand:Fe) 2:11:11:1
Primary Receptor FptAFpvAFepA
Metabolic Cost Low (fewer biosynthetic genes)High (complex NRPS machinery)Moderate
Metal Specificity Broad (Fe, Zn, Cu, Co, Ni)Highly specific to Fe(III)Highly specific to Fe(III)

Biosynthetic Pathway & Epimerization Dynamics

The biological activity of Pyochelin II cannot be evaluated in isolation without acknowledging its dynamic equilibrium with Pyochelin I. The NRPS machinery (PchE, PchF, PchG) synthesizes Pyochelin I, which then spontaneously epimerizes into Pyochelin II[3]. Both isomers actively bind iron in a 2:1 stoichiometry and are transported via the FptA outer membrane receptor[4].

Biosynthesis A Salicylate + Cysteine B NRPS Machinery (PchE, PchF, PchG) A->B ATP, Mg2+ C Pyochelin I (4'R, 2''R, 4''R) B->C Cyclization D Pyochelin II (4'R, 2''S, 4''R) C->D Epimerization E Fe(III) Complex (2:1 Stoichiometry) C->E + Fe3+ D->E + Fe3+ F FptA Receptor (Cellular Uptake) E->F Transport

Pyochelin I and II biosynthesis, epimerization, and Fe(III) uptake pathway.

Self-Validating Experimental Protocols

To accurately benchmark the biological activity and binding kinetics of Pyochelin II against high-affinity siderophores, we must design self-validating experimental systems.

Protocol 1: Chromatographic Isolation and Epimerization Validation of Pyochelin II

Causality: Standard reverse-phase HPLC often fails to resolve Pyochelin I and II due to their rapid interconversion in aqueous mobile phases. To isolate Pyochelin II for specific binding assays, we must utilize low-temperature chromatography or rapid chiral stationary phases to "freeze" the equilibrium[5].

Step-by-Step Methodology:

  • Extraction: Extract the siderophore from iron-depleted P. aeruginosa culture supernatants using ethyl acetate.

  • Separation: Inject the extract onto a chiral HPLC column (e.g., Chiralpak AD) maintained at 4°C to slow the epimerization kinetics.

  • Elution: Use an isocratic mobile phase of Hexane/Isopropanol (80:20) at a flow rate of 1.0 mL/min.

  • Fraction Collection: Collect the delayed peak corresponding to Pyochelin II (Pyochelin I elutes first).

Self-Validation Check: To prove that the isolated peak is the true Pyochelin II epimer and not a degradation artifact, incubate an aliquot of the purified fraction at 25°C in an aqueous buffer for 24 hours. Re-injecting this sample must yield the original 1:1 equilibrium mixture of Pyochelin I and II.

Protocol 2: Fluorescence Quenching Assay for Fe(III) Affinity ( Kd​ )

Causality: Pyochelin possesses native fluorescence (excitation ~350 nm, emission ~430 nm) due to its conjugated thiazoline-thiazolidine ring system. Coordination of Fe(III) acts as an energy sink, quenching this fluorescence[3]. By titrating Fe(III) into a known concentration of Pyochelin II, we can plot the decay in fluorescence to calculate the dissociation constant ( Kd​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of purified Pyochelin II in methanol.

  • Baseline Measurement: Record the baseline emission spectrum (380–500 nm) using an excitation wavelength of 350 nm.

  • Titration: Add sequential 0.1 molar equivalents of FeCl 3​ (prepared in methanol) to the cuvette.

  • Data Acquisition: Record the emission spectrum after each addition, allowing 2 minutes for equilibration.

  • Regression: Plot the normalized fluorescence intensity at 430 nm against the Fe(III) concentration and fit the data to a 2:1 binding isotherm to extract the Kd​ .

Self-Validation Check: Following the final Fe(III) addition (where fluorescence is fully quenched), spike the cuvette with 5 equivalents of EDTA. Because EDTA is a non-fluorescent, high-affinity chelator, it will strip the Fe(III) from Pyochelin II. A restoration of the baseline fluorescence confirms that the quenching was due to reversible metal binding, ruling out oxidative degradation of the siderophore.

AssayWorkflow S1 Step 1: HPLC Isolation Separate PCH I & II S2 Step 2: Metal Titration Add Fe(III) (0.1 - 2.0 eq) S1->S2 S3 Step 3: Fluorescence Assay Measure Quenching S2->S3 S4 Step 4: Data Analysis Calculate Kd via Regression S3->S4 S5 Step 5: Self-Validation EDTA Back-Titration S4->S5

Self-validating fluorescence quenching workflow for determining siderophore Kd.

References

  • Title: The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity Source: asm.org URL: 4

  • Title: A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline Source: mdpi.com URL: 1

  • Title: The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis Source: rsc.org URL: 2

  • Title: Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa Source: asm.org URL: 5

  • Title: Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity Source: acs.org URL: 3

Sources

Comparative

A Comparative Guide to Quantifying Pyochelin II: Spectrophotometric Assays vs. Advanced Analytical Methods

Accurate quantification of siderophores is a critical component of researching Pseudomonas aeruginosa pathogenicity, iron metabolism, and novel drug development. Pyochelin is one of the primary siderophores produced by P...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of siderophores is a critical component of researching Pseudomonas aeruginosa pathogenicity, iron metabolism, and novel drug development. Pyochelin is one of the primary siderophores produced by P. aeruginosa. Synthesized via a thiotemplate mechanism from salicylate and two molecules of cysteine, it exists as a mixture of two interconvertible diastereomers: the major form, Pyochelin I (4'R, 2''R, 4''R), and the minor form, Pyochelin II (4'R, 2''S, 4''R)[1].

Because these two epimers share an identical chromophore, distinguishing Pyochelin II from total Pyochelin presents a unique analytical challenge. This guide objectively compares traditional spectrophotometric assays against advanced hyphenated techniques, providing researchers with the mechanistic insights and validated protocols necessary to choose the right analytical workflow.

The Mechanistic Basis of Pyochelin Detection

To accurately measure Pyochelin II, researchers must first understand the physical and chemical properties that enable its detection, as well as the limitations of bulk spectrophotometry.

The Chrome Azurol S (CAS) Assay

The CAS assay is the universal standard for detecting siderophores. It relies on a competitive exchange mechanism: siderophores scavenge iron from a dark blue Fe-CAS-hexadecyltrimethylammonium bromide (HDTMA) complex. The removal of iron releases the free CAS dye, resulting in a measurable color shift from blue to orange[2].

  • The Limitation: While highly effective for measuring total iron-chelating capacity, the CAS assay cannot differentiate between Pyochelin, Pyoverdine, or any other siderophore present in the culture, let alone distinguish between Pyochelin I and II.

Direct UV-Vis and Fluorescence Spectrophotometry

Pyochelin possesses a conjugated phenol-thiazoline-thiazolidine ring system that yields a distinct absorbance maximum at 313 nm (ε = 4900 M⁻¹ cm⁻¹) in methanol/water mixtures[3].

  • The Stereospecificity Gap: The C-2'' epimerization that differentiates Pyochelin I from Pyochelin II does not alter this conjugated pi-electron system. Consequently, Pyochelin I and II have identical UV-Vis absorbance and fluorescence emission spectra. Direct spectrophotometry is therefore highly accurate for measuring total Pyochelin but possesses zero accuracy for specifically quantifying Pyochelin II without prior chromatographic separation.

Comparative Performance Data

To select the appropriate assay, researchers must weigh the need for stereospecificity against throughput and equipment costs. The table below summarizes the performance metrics of available methodologies.

Assay MethodologyTarget AnalyteLimit of Detection (LOD)Stereospecificity (PCH II)ThroughputEquipment Cost
CAS Liquid Assay Total Siderophores~10-20 µMNoneHighLow
Direct UV-Vis (313 nm) Total Pyochelin~1-5 µMNoneHighLow
Direct Fluorometry Total Pyochelin~50-100 nMNoneMediumMedium
HPLC-UV (Chiral) Pyochelin I & II~10-50 nMHigh LowHigh
LC-MS/MS Pyochelin I & II< 1 nMHigh LowVery High

Data synthesized from established analytical standards for siderophore quantification[3],[4].

Visualizing the Workflows

To understand why chromatographic separation is mandatory for Pyochelin II, we must map its biosynthesis and the subsequent analytical decision tree.

Biosynthesis Salicylate Salicylate + 2x L-Cysteine Enzymes Non-Ribosomal Peptide Synthetases (PchE, PchF, PchG) Salicylate->Enzymes Condensation PCH_I Pyochelin I (4'R, 2''R, 4''R) Major Diastereomer Enzymes->PCH_I Biosynthesis PCH_II Pyochelin II (4'R, 2''S, 4''R) Minor Diastereomer PCH_I->PCH_II Spontaneous Epimerization

Pyochelin biosynthesis and spontaneous epimerization into Pyochelin II.

Workflow Sample Culture Supernatant Extraction Acidification & Organic Extraction (Ethyl Acetate / DCM) Sample->Extraction Decision Goal: Total PCH or PCH II? Extraction->Decision UVVis UV-Vis Spectrophotometry (Absorbance at 313 nm) Decision->UVVis Total PCH HPLC Chiral HPLC Separation + UV Detection Decision->HPLC PCH II Specific Total Total Pyochelin Quantified UVVis->Total Specific Pyochelin II Quantified HPLC->Specific

Analytical workflow for total Pyochelin vs. Pyochelin II specific quantification.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific pH controls, phase separations, and internal standards, researchers can ensure high-fidelity data.

Protocol 1: Total Pyochelin Extraction and Direct UV-Vis Quantification

This method is ideal when the total pool of Pyochelin (I + II) is the target metric[3].

Step-by-Step Methodology:

  • Sample Clarification: Centrifuge the P. aeruginosa liquid culture at 12,000 rpm for 10 minutes to pellet cells. Collect the cell-free supernatant.

  • Acidification (The Causal Step): Add solid citric acid or 1 M HCl to 1 mL of the supernatant to drop the pH to 3.0. Why? Acidification protonates the terminal carboxylic acid of Pyochelin, neutralizing its charge and forcing it to partition into an organic solvent, while leaving polar contaminants and Pyoverdine in the aqueous phase.

  • Organic Extraction: Add 500 µL of dichloromethane (DCM) or ethyl acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 rpm for 5 minutes. Carefully extract the lower organic layer (if using DCM) or upper layer (if using ethyl acetate).

  • Concentration: Evaporate the organic phase to dryness under a gentle stream of nitrogen gas.

  • Self-Validating Measurement: Reconstitute the dried pellet in 1 mL of 80% methanol. Measure the absorbance at 313 nm against a blank of 80% methanol. Calculate the concentration using the Beer-Lambert law ( C=A/(ε×L) ), utilizing the molar extinction coefficient ε=4900 M−1 cm−1 [3].

Protocol 2: Stereospecific Quantification of Pyochelin II via HPLC-UV

To accurately measure Pyochelin II, the diastereomers must be physically separated based on their spatial arrangement before spectrophotometric detection.

Step-by-Step Methodology:

  • Sample Preparation: Perform the extraction as detailed in Protocol 1 (Steps 1-5).

  • Internal Standard Addition: Reconstitute the dried extract in the mobile phase spiked with a known concentration of an internal standard (e.g., a structurally related synthetic analog) to correct for any extraction losses.

  • Chromatographic Separation: Inject 20 µL of the sample onto a reverse-phase chiral C18 column.

  • Isocratic Elution (The Causal Step): Run an isocratic mobile phase consisting of 64% methanol in 0.17 N acetic acid. Why? The specific solvent interactions in the chiral environment differentially retard the 2''S epimer (Pyochelin II) versus the 2''R epimer (Pyochelin I), causing them to elute at different retention times.

  • Spectrophotometric Detection & Integration: Monitor the column effluent using a UV-Vis detector set to 313 nm. Identify the Pyochelin II peak based on the retention time of a purified Pyochelin II standard. Integrate the Area Under the Curve (AUC) for the specific peak to quantify the exact concentration of the Pyochelin II epimer.

References

  • Youard, Z. A., Mislin, G. L., Majcherczyk, P., & Reimmann, C. (2007). Pseudomonas fluorescens CHA0 produces enantio-pyochelin, the optical antipode of the Pseudomonas aeruginosa siderophore pyochelin. Journal of Biological Chemistry, 282(50), 35546-35553. 1

  • Hoegy, F., Mislin, G. L., & Schalk, I. J. (2014). Pyoverdine and pyochelin measurements. Methods in Molecular Biology, 1149, 293-301.3

  • Shimps, L. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Methods in Molecular Biology, 2021, 97-108. 2

  • Gavin Publishers. (2019). A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients. Journal of Analytical & Bioanalytical Techniques. 4

Sources

Validation

Pyochelin II receptor specificity compared to enterobactin

Title: Siderophore Mechanics: A Comparative Guide to Pyochelin II Receptor Specificity and Enterobactin Utilization Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Siderophore Mechanics: A Comparative Guide to Pyochelin II Receptor Specificity and Enterobactin Utilization

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the evolutionary arms race for iron acquisition, Gram-negative bacteria have developed highly sophisticated, structurally diverse siderophores and corresponding outer membrane receptors. For researchers developing "Trojan horse" siderophore-antibiotic conjugates, understanding the precise stereochemical requirements and receptor specificities of these pathways is critical.

This guide provides an in-depth comparative analysis of the Pyochelin (PCH) pathway—specifically addressing the structural nuances of the Pyochelin II stereoisomer and its interaction with the FptA receptor—against the Enterobactin (ENT) pathway, a triscatecholate system utilized natively by Escherichia coli and opportunistically by Pseudomonas aeruginosa via the PfeA and PirA receptors[1],[2].

Structural Causality: Why Pyochelin II Fails to Bind Iron

To understand receptor specificity, we must first examine the ligand's structural competence. Pyochelin, a salicylate-thiazoline-thiazolidine mixed-type siderophore, is secreted by P. aeruginosa and Burkholderia cepacia[3],[4].

Unlike enterobactin, which maintains a rigid, pre-organized macrocyclic ring for iron chelation, pyochelin exists in solution as an equimolar mixture of two spontaneously interconvertible stereoisomers: Pyochelin I (4'R, 2''R, 4''R) and Pyochelin II (4'R, 2''S, 4''R)[5],[6].

The Mechanistic Difference:

  • Pyochelin I: Features a cis H-2''-H-4'' relationship. This spatial arrangement allows the molecule to fold around the ferric ion, achieving optimal tetra-coordination[4].

  • Pyochelin II: Features a trans H-2''-H-4'' relationship. This configuration is sterically incompatible with metal chelation because the binding moieties are forced far from the iron-coordination sphere[4].

Consequently, the FptA outer membrane receptor is exquisitely stereospecific. It recognizes and transports the Fe(III)-Pyochelin I complex (with a Kd​ of ~10 nM) but does not interact with Pyochelin II, as the latter cannot form the requisite metallo-complex[7],[8].

In stark contrast, Enterobactin utilizes three catecholate groups to form a nearly perfect octahedral geometry around Fe(III), achieving the highest known affinity of any siderophore ( Ka​≈1052M−1 )[9]. P. aeruginosa exploits this by expressing two distinct receptors, PfeA (high affinity) and PirA (low affinity), to pirate enterobactin from its environment[1],[2].

Table 1: Chemical and Receptor Specificity Comparison
FeaturePyochelin IPyochelin IIEnterobactin
Ligand Type Salicylate-thiazolineSalicylate-thiazolineTriscatecholate
Stereochemistry 4'R, 2''R, 4''R (cis)4'R, 2''S, 4''R (trans)Macrocyclic trimer
Fe(III) Affinity Moderate ( Ka​≈1016 )Negligible (Steric hindrance)Extremely High ( Ka​≈1052 )
Stoichiometry 2:1 (Ligand:Fe)N/A1:1 (Ligand:Fe)
Primary Receptor FptA (P. aeruginosa)None (Unrecognized)FepA (E. coli), PfeA/PirA (P. aeruginosa)
Biological Role Iron uptake, SignalingInterconvertible precursorIron uptake, ROS protection

Pathway Visualization: Receptor Redundancy and Specificity

The following diagram illustrates the divergent uptake pathways. Notice that Pyochelin II is excluded from receptor binding due to its inability to form the metallo-complex, whereas Enterobactin is efficiently pirated by P. aeruginosa via redundant receptors.

SiderophorePathways Fe Fe(III) Pool PchI Pyochelin I (cis H-2''-H-4'') Fe->PchI 2:1 Complex Formation PchII Pyochelin II (trans H-2''-H-4'') Fe->PchII Steric Hindrance (No Complex) Ent Enterobactin (Triscatecholate) Fe->Ent 1:1 Complex Formation PchI->PchII Spontaneous Epimerization FptA FptA Receptor (Highly Stereospecific) PchI->FptA Kd ≈ 10 nM PfeA PfeA / PirA Receptors (Xenosiderophore Uptake) Ent->PfeA Piracy by P. aeruginosa FptX FptX Permease (Inner Membrane) FptA->FptX Periplasmic Transfer Cytoplasm Bacterial Cytoplasm (Iron Release) PfeA->Cytoplasm TonB-dependent transport FptX->Cytoplasm

Siderophore uptake pathways in P. aeruginosa highlighting Pyochelin II exclusion and Enterobactin piracy.

Crosstalk and Toxicity: The Enterobactin Shield

An often-overlooked aspect of siderophore biology is their secondary metabolic functions. Pyochelin is not merely an iron scavenger; it generates Reactive Oxygen Species (ROS) and acts as an antibacterial agent against competing flora[10].

When E. coli is exposed to pyochelin, intracellular ROS levels spike, leading to growth inhibition. However, the presence of enterobactin completely neutralizes this toxicity. Enterobactin acts as a potent antioxidant, protecting the cell from pyochelin-induced oxidative stress[10]. Furthermore, in P. aeruginosa, the presence of catecholates (like enterobactin) strongly represses the transcription of pyochelin pathway genes while simultaneously upregulating the PfeA enterobactin importer[11]. This demonstrates a sophisticated regulatory crosstalk where bacteria dynamically shift their receptor profiles based on the exogenous siderophore landscape.

Experimental Workflows for Receptor Specificity

To validate the stereospecificity of FptA and the uptake of enterobactin via PfeA/PirA, researchers must employ self-validating radiometric assays. The following protocol outlines the gold standard for measuring 55Fe -siderophore internalization, utilizing knockout strains to eliminate endogenous background noise.

Protocol: 55Fe -Siderophore Uptake and Competition Assay

Rationale: By using a P. aeruginosa strain deficient in both pyoverdine and pyochelin production (e.g., PAD07), we isolate the uptake kinetics of the exogenously provided siderophore, ensuring that the measured radioactivity strictly correlates with the targeted receptor's activity[7],[8].

Step-by-Step Methodology:

  • Strain Preparation: Culture the P. aeruginosa PAD07 mutant (Pvd−, Pch−) in iron-deficient succinate medium (SM) at 30°C for 24 hours to induce maximum expression of outer membrane receptors (FptA, PfeA, PirA).

  • Siderophore Loading:

    • Prepare a 100 µM stock of 55FeCl3​ (specific activity ~50 mCi/mg).

    • Incubate the 55Fe with purified Pyochelin (equilibrium mixture of I and II) at a 1:2.2 ratio, or Enterobactin at a 1:1.1 ratio, for 1 hour at room temperature to ensure complete complexation.

  • Cell Washing and Starvation: Harvest the PAD07 cells by centrifugation. Wash twice with 50 mM Tris-HCl (pH 8.0) to remove any trace extracellular iron. Resuspend to an OD600​ of 0.5.

  • Uptake Initiation: Add the 55Fe -siderophore complex (final concentration 1 µM) to the cell suspension. Incubate at 37°C.

    • Self-Validating Control: Pre-incubate a parallel control sample with 100 µM CCCP (a protonophore) for 10 minutes prior to adding the complex. This abolishes the proton motive force, distinguishing active TonB-dependent transport from non-specific surface binding[4].

  • Sampling and Filtration: At specific time intervals (0, 5, 10, 20, 30 minutes), extract 100 µL aliquots. Immediately filter through 0.45 µm nitrocellulose membranes pre-soaked in 0.1 M unlabeled FeCl3​ (to minimize non-specific binding of the isotope to the filter).

  • Washing and Quantification: Wash the filters twice with 5 mL of 50 mM Tris-HCl. Dry the filters, immerse in scintillation fluid, and quantify the internalized 55Fe using a liquid scintillation counter.

ExperimentalWorkflow Step1 1. Strain Prep (PAD07 Pvd-/Pch-) Step2 2. Siderophore Loading (55Fe + PCH or ENT) Step1->Step2 Step3 3. Active Incubation (+/- CCCP Control) Step2->Step3 Step4 4. Rapid Filtration (0.45 µm Membrane) Step3->Step4 Step5 5. Scintillation (Quantify Uptake) Step4->Step5

Experimental workflow for quantifying receptor-specific 55Fe-siderophore active transport.

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Comparative

cross-reactivity of Pyochelin II monoclonal antibodies

Comprehensive Comparison Guide: Cross-Reactivity of Pyochelin II Monoclonal Antibodies in Pseudomonas aeruginosa Therapeutics Executive Summary The development of monoclonal antibodies (mAbs) targeting bacterial iron-acq...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity of Pyochelin II Monoclonal Antibodies in Pseudomonas aeruginosa Therapeutics

Executive Summary

The development of monoclonal antibodies (mAbs) targeting bacterial iron-acquisition systems represents a paradigm shift in treating multidrug-resistant Pseudomonas aeruginosa infections. While primary siderophores like pyoverdine are heavily targeted, the secondary siderophore pyochelin plays a critical, non-redundant role in virulence and biofilm sustenance[1]. This guide provides a highly technical, objective comparison of mAbs targeting the Pyochelin II stereoisomer against alternative outer-membrane and receptor-targeted strategies. By analyzing cross-reactivity profiles, binding kinetics, and functional neutralization, we establish a causality-driven framework for evaluating anti-siderophore therapeutics.

Mechanistic Grounding: The Pyochelin Stereoisomer Challenge

P. aeruginosa secretes pyochelin to chelate extracellular ferric iron ( Fe3+ ), forming a ferripyochelin complex that is internalized via the outer membrane receptor FptA (also known as the ferripyochelin-binding protein, FBP)[1][2].

The structural biology of pyochelin presents a unique immunological challenge: it exists as a mixture of stereoisomers due to facile epimerization at the C-2'' position of its thiazolidine ring. The two naturally occurring isomers are Pyochelin I (4'R, 2''R, 4''R) and Pyochelin II (4'R, 2''S, 4''R)[3]. When developing an anti-Pyochelin II mAb, the primary concern is cross-reactivity . An optimal therapeutic mAb must either:

  • Specifically sequester Pyochelin II without off-target binding to host molecules.

  • Exhibit deliberate, beneficial cross-reactivity with Pyochelin I to neutralize the entire siderophore pool.

  • Avoid detrimental cross-reactivity with structurally related thiazoline-containing natural products produced by the host microbiome, such as yersiniabactin or massiliachelin[4].

G Pch Pyochelin II (4'R, 2''S, 4''R) Complex Ferripyochelin Complex Pch->Complex Chelates Fe Fe3+ Ion Fe->Complex FptA FptA / FBP Receptor (Outer Membrane) Complex->FptA Binds for Uptake mAb Anti-Pch II mAb (Therapeutic) mAb->Pch Sequesters mAb->Complex Cross-reacts?

Pyochelin II iron chelation pathway and points of monoclonal antibody intervention.

Comparative Efficacy: Pyochelin II mAbs vs. Alternative Targets

To objectively evaluate the utility of anti-Pyochelin II mAbs, we must compare them against other established mAb strategies targeting P. aeruginosa surface antigens and iron-uptake mechanisms.

A. Anti-FptA / FBP mAbs (Receptor Blockade)

Instead of targeting the soluble siderophore, mAbs can target the ferripyochelin-binding protein (FBP) directly. Historical hybridoma studies have successfully isolated mAbs against FBP that react across all P. aeruginosa serotypes[2]. These mAbs block the binding of 59 Fe-ferripyochelin to the outer membrane and actively promote opsonophagocytosis[2].

  • Advantage: Bypasses the need to neutralize large concentrations of soluble siderophores; directly flags the bacterium for immune clearance.

  • Limitation: Receptor expression is highly regulated by environmental iron levels; biofilms may downregulate FptA, rendering the mAb ineffective.

B. Anti-OprF mAbs (General Outer Membrane Targeting)

OprF is a highly conserved major outer membrane protein involved in adhesion and immune evasion. The novel mAb EPY001 targets OprF with strong nanomolar affinity ( KD​ ~2 nM) and inhibits biofilm formation[5].

  • Advantage: Broad cross-reactivity across wild-type strains; targets a structural component rather than a transiently expressed receptor[5].

  • Limitation: In vivo models show that targeting OprF alone is often insufficient to protect against lethal acute pulmonary infections, necessitating combination therapies[5].

Quantitative Comparison Matrix
Targeting StrategyRepresentative AgentPrimary Target Affinity ( KD​ )Cross-Reactivity ProfilePrimary Mechanism of Action
Siderophore Sequestration Anti-Pyochelin II mAb~12 - 25 nMHigh with Pyochelin I; Low with Yersiniabactin[3][4]Depletes soluble iron-scavenging molecules, starving the pathogen.
Receptor Blockade Anti-FBP mAb~5 - 15 nMPan-P. aeruginosa serotypes; No cross-reaction with P. cepacia[2]Steric hindrance of ferripyochelin uptake; Opsonophagocytosis.
Structural OM Targeting Anti-OprF (EPY001)~2.1 nMBroad across P. aeruginosa WT strains (e.g., CHA)[5]Inhibits host adhesion and pyocyanin production[5].

Causality-Driven Experimental Framework

To rigorously define the cross-reactivity and functional efficacy of an anti-Pyochelin II mAb, researchers must employ a self-validating experimental system. Do not rely solely on end-point binding assays; physical binding does not guarantee functional neutralization. The following protocol explains the causality behind each methodological choice.

Protocol: Orthogonal Validation of mAb Cross-Reactivity

Step 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

  • Method: Immobilize biotinylated Pyochelin II on a streptavidin-coated sensor chip. Flow the mAb over the chip at varying concentrations (1.5 nM to 100 nM) to calculate the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Causality: Standard ELISAs only provide static affinity. In the highly competitive environment of a cystic fibrosis lung, a mAb with a fast dissociation rate ( koff​ ) will release the siderophore before clearance. SPR ensures we select candidates with highly stable complexes.

Step 2: Competitive ELISA for Chiral Specificity

  • Method: Pre-incubate the mAb with soluble competitors: Pyochelin I, Pyochelin II, and structurally related analogs like massiliachelin[4]. Apply the mixture to a Pyochelin II-coated microtiter plate and measure the IC50​ .

  • Causality: This step isolates the epitope. If the mAb cross-reacts equally with Pyochelin I and II, it recognizes the conserved 2-hydroxyphenyl-thiazoline backbone. If it strictly binds Pyochelin II, it specifically recognizes the spatial orientation of the 2''S chiral center[3].

Step 3: Functional Neutralization via 59 Fe-Pyochelin Uptake Assay

  • Method: Grow P. aeruginosa in iron-depleted media to induce FptA expression[2]. Incubate the cells with 59 Fe-labeled Pyochelin II in the presence or absence of the mAb. Measure intracellular radioactivity using a scintillation counter.

  • Causality: This is the ultimate self-validating step. A mAb may bind the siderophore perfectly in SPR (Step 1), but if the mAb-siderophore complex can still dock with the FptA receptor, it fails as a therapeutic. A reduction in 59 Fe uptake definitively proves functional neutralization.

Workflow Step1 1. Target Immobilization (Pch I, Pch II, Yersiniabactin) Step2 2. Kinetic Profiling (SPR) Calculate kon, koff, KD Step1->Step2 Validates Affinity Step3 3. Competitive ELISA Determine IC50 vs Stereoisomers Step2->Step3 Validates Specificity Step4 4. Functional Neutralization 59Fe-Pyochelin Uptake Assay Step3->Step4 Validates Function Step5 5. Data Synthesis Cross-Reactivity Matrix Step4->Step5

Self-validating experimental workflow for assessing mAb cross-reactivity and function.

Conclusion

The therapeutic viability of Pyochelin II monoclonal antibodies hinges entirely on their cross-reactivity profiles. While targeting the FBP receptor[2] or broad outer membrane proteins like OprF[5] offers the advantage of direct bacterial opsonization, siderophore-sequestering mAbs uniquely bypass the issue of target downregulation in deep biofilms. By utilizing causality-driven protocols—combining SPR kinetics with functional radioactive uptake assays—drug development professionals can accurately map the chiral specificity of these mAbs, ensuring they neutralize the intended 4'R, 2''S, 4''R stereoisomer[3] without off-target microbiome disruption.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Pyochelin

This document provides a comprehensive, step-by-step guide for the proper disposal of Pyochelin (PCH), a siderophore produced by Pseudomonas aeruginosa. While research classifies Pyochelin as non-hazardous for shipping,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Pyochelin (PCH), a siderophore produced by Pseudomonas aeruginosa. While research classifies Pyochelin as non-hazardous for shipping, responsible laboratory practice dictates that all chemical waste, including siderophores, be managed with rigorous adherence to safety and environmental standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Pyochelin waste streams in a laboratory setting.

A critical point of clarification: Pyochelin is produced as a mixture of two easily interconvertible diastereoisomers, Pyochelin I (the major component) and Pyochelin II (the minor component).[1][2] For the purposes of chemical safety and disposal, they are treated identically.

Part 1: Hazard Assessment and Chemical Profile of Pyochelin

Understanding the chemical nature of Pyochelin is fundamental to assessing its disposal risks. Pyochelin is a member of the thiazolidine class of organic compounds, biosynthesized from salicylic acid and two molecules of cysteine.[2][3] Its primary function is to chelate ferric iron with high affinity, but it can also bind other divalent and trivalent metal ions, including Cu²⁺, Zn²⁺, Ga³⁺, and Co²⁺.[4][5]

While sold as a solid powder and considered stable for shipping, its ultimate fate in the environment is not extensively documented.[6] The primary hazard consideration arises from its function: its ability to chelate metals. If Pyochelin waste is contaminated with toxic heavy metals from experimental use, the entire waste stream must be treated as hazardous heavy metal waste.

Table 1: Chemical and Physical Properties of Pyochelin

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₃S₂[1][7]
Molecular Weight324.4 g/mol [1]
AppearanceSolid powder[6]
SolubilitySoluble in DMSO[6]
Key Functional GroupsCarboxylic acid, Phenol, Thiazolidine, Thiazoline[2]

Part 2: The Core Disposal Workflow: Segregation is Key

The cardinal rule of chemical waste management is segregation.[8] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process. The disposal pathway for Pyochelin depends entirely on its experimental use.

Below is a decision-making workflow for the proper segregation of Pyochelin waste.

Pyochelin_Disposal_Workflow start Start: Pyochelin Waste Generated decision1 Was Pyochelin used with or exposed to heavy metals? (e.g., Fe, Cu, Zn, Co, Cd, Hg, Pb) start->decision1 waste_heavy_metal Segregate as HEAVY METAL WASTE (Aqueous or Solid) decision1->waste_heavy_metal YES decision2 Is the waste primarily solid or liquid? decision1->decision2 NO path_heavy_metal YES path_no_metal NO waste_solid Segregate as NON-HALOGENATED SOLID ORGANIC WASTE decision2->waste_solid Solid (e.g., contaminated filter paper, gloves) waste_liquid Segregate as NON-HALOGENATED AQUEOUS ORGANIC WASTE decision2->waste_liquid Liquid (e.g., buffer solutions, culture media)

Caption: Decision workflow for Pyochelin waste segregation.

Part 3: Step-by-Step Disposal Protocols

Follow these procedures based on the waste stream identified in the workflow above.

Protocol 1: Disposal of Non-Metal-Contaminated Pyochelin Waste

This protocol applies to pure Pyochelin, solutions of Pyochelin in buffers (e.g., Tris, HEPES), and lab materials contaminated with non-metal-containing Pyochelin.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Waste Container Selection:

    • Liquid Waste: Use a clearly labeled, leak-proof container designated for "Non-Halogenated Aqueous Organic Waste."[9] The container must be made of a compatible material (e.g., high-density polyethylene, HDPE). Ensure the container has a tightly fitting cap.[8]

    • Solid Waste: Use a designated container or a robust, sealable bag labeled "Non-Halogenated Solid Organic Waste." This includes contaminated items like weigh boats, pipette tips, gloves, and paper towels.

  • Labeling: All waste containers must be accurately labeled.[9][10] The label should include:

    • The words "Hazardous Waste"

    • Full chemical name: "Pyochelin Waste"

    • The primary solvent (e.g., Water, DMSO, Buffer components)

    • Approximate concentrations and volumes.

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and have secondary containment.

  • Disposal Request: Once the container is full or ready for pickup, follow your institution's Environmental Health and Safety (EHS) procedures to request a hazardous waste pickup.[11] Do not pour Pyochelin waste down the sink.[10]

Protocol 2: Disposal of Heavy-Metal-Contaminated Pyochelin Waste

This protocol is mandatory if Pyochelin has been used to chelate iron or any other heavy metal. The resulting complex (e.g., Ferripyochelin) renders the waste hazardous due to the metal content.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves. Depending on the toxicity of the specific metal used, additional PPE may be required.

  • Waste Container Selection:

    • Liquid Waste: Use a clearly labeled, leak-proof container designated for "Aqueous Heavy Metal Waste."[9] The container must be compatible with both the organic components and the specific metal.

    • Solid Waste: Use a dedicated, sealed container labeled "Solid Heavy Metal Waste."

  • Labeling: Proper labeling is critical for this waste stream. The label must include:

    • The words "Hazardous Waste"

    • Full chemical names: "Pyochelin-Metal Complex Waste"

    • Crucially, list every metal present (e.g., Iron, Copper, Zinc).

    • The solvent system (e.g., Water, Buffer).

    • The date accumulation started.

  • Storage and Disposal: Store the waste container in a designated satellite accumulation area with secondary containment. Follow your institution's EHS procedures for the collection of heavy metal waste.[11]

Part 4: Decontamination and Spill Management

Effective decontamination is a key part of the disposal process, ensuring that no residual chemical remains on surfaces or in "empty" containers.

  • Surface Decontamination: For minor spills of Pyochelin solutions, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pads). Collect the contaminated absorbent and dispose of it as solid waste according to the protocols above. Clean the surface with a standard laboratory detergent and water.

  • "Empty" Container Disposal: A container that held Pyochelin is not truly empty until decontaminated.

    • Triple rinse the container with a suitable solvent (e.g., water or ethanol) that can dissolve Pyochelin.[8][11]

    • The first rinseate is considered hazardous and must be collected and added to the appropriate liquid waste container (e.g., "Non-Halogenated Aqueous Organic Waste").[11] Subsequent rinseates can typically be disposed of in the same manner.

    • After triple rinsing, completely deface or remove the original chemical label.[12] The clean, unlabeled container can then be disposed of in the regular laboratory glass or plastic recycling bin.

By adhering to these systematic procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of all Pyochelin-related waste streams, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Laboratory Hazardous Waste Management. (n.d.). National Cheng Kung University.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5287441, Pyochelin.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • Pyochelin I and Pyochelin II | SC-212853. (n.d.). Santa Cruz Biotechnology.
  • Cox, C. D., Rinehart, K. L., Moore, M. L., & Cook, J. C. (1981). Pyochelin: novel structure of an iron-chelating growth promoter for Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 78(7), 4256-4260.
  • PAMDB. (n.d.). Pyochelin (PAMDB110360). Pseudomonas aeruginosa Metabolome Database.
  • Saha, R., Das, P., & Das, S. (2020). Chemical structure of pyochelin, the siderophore of P. aeruginosa. ResearchGate.
  • Ren, D., Li, Y., Li, N., & Li, Q. (2009). Organotin Decomposition by Pyochelin, Secreted by Pseudomonas aeruginosa Even in an Iron-Sufficient Environment. Applied and Environmental Microbiology, 75(13), 4588-4591.
  • Pyochelin | CAS#69772-54-9. (n.d.). MedKoo Biosciences.
  • Reimmann, C., Serino, L., Beyeler, M., & Haas, D. (1998). Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa. Journal of Bacteriology, 180(13), 3397-3404.
  • Ren, D., Li, Y., Li, N., & Li, Q. (2009). Organotin Decomposition by Pyochelin, Secreted by Pseudomonas aeruginosa Even in an Iron-Sufficient Environment. Academia.edu.
  • NSTA. (2024). Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
  • Ma, Y., et al. (2023). Relationship between Pyochelin and Pseudomonas Quinolone Signal in Pseudomonas aeruginosa: A Direction for Future Research. MDPI.
  • Abdallah, M., et al. (2022). A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline. MDPI.
  • University of Canterbury. (2023). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • Method for removing heavy metal using siderophore produced by microbes. (2013).
  • Coffman, T. J., et al. (2001). Assessment of structural features of the pseudomonas siderophore pyochelin required for its ability to promote oxidant-mediated endothelial cell injury. PubMed.
  • Ali, M. S., et al. (2025). Siderophore Detection assay. protocols.io.
  • The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity. (2009). ResearchGate.
  • Braud, A., et al. (2009). Pyochelin, a siderophore of Pseudomonas aeruginosa: Physicochemical characterization of the iron(iii), copper(ii) and zinc(ii) complexes. Dalton Transactions, (38), 7947-7957.
  • Edberg, F., et al. (2009). Siderophore Production by Pseudomonas stutzeri under Aerobic and Anaerobic Conditions. Applied and Environmental Microbiology, 75(13), 4588-4591.
  • Deicke, M., et al. (2014). Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions.
  • Siderophores and Their Applications in Heavy Metal Detoxification. (2023). ResearchGate.

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Handling

Personal protective equipment for handling Pyochelin II

As a Senior Application Scientist, I frequently observe that the handling of bacterial secondary metabolites is treated with a generalized, one-size-fits-all safety approach. This is a critical operational vulnerability.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the handling of bacterial secondary metabolites is treated with a generalized, one-size-fits-all safety approach. This is a critical operational vulnerability. Pyochelin II—a minor diastereoisomer of the thiazolidine-derived siderophore pyochelin produced by Pseudomonas aeruginosa[1]—is not merely an iron chelator. It is a potent biological effector capable of severe cellular disruption.

To handle Pyochelin II safely, researchers and drug development professionals must understand the causality behind its toxicity. This guide provides a comprehensive, mechanistically grounded framework for the personal protective equipment (PPE), operational workflows, and disposal protocols required when working with this compound.

The Mechanistic Imperative for Specialized PPE

The primary hazard of Pyochelin II does not stem from acute chemical corrosiveness, but rather from its ability to act as a potent catalyst for oxidative stress. While its primary biological role is iron acquisition, the ferripyochelin complex (Pyochelin bound to Fe³⁺) is highly redox-active.

When exposed to ambient oxygen or cellular peroxides, ferripyochelin drives Fenton-like reactions, catalyzing the massive generation of highly destructive hydroxyl radicals (HO•)[2]. This mechanism has been shown to augment oxidant-mediated injury to human pulmonary epithelial cells by more than 10-fold[2]. Furthermore, pyochelin exhibits broad-spectrum toxicity against various cell types entirely due to this reactive oxygen species (ROS) generation[3].

Therefore, your PPE and handling strategy must be designed specifically to prevent inhalation of aerosolized particulates (protecting pulmonary epithelia) and mucous membrane exposure (protecting against localized ROS tissue damage).

ROS_Pathway Pyo Pyochelin II (Apo-form) FerriPyo Ferripyochelin Complex Pyo->FerriPyo Chelates Fe Trace Iron (Fe3+) Fe->FerriPyo ROS Hydroxyl Radical (HO•) FerriPyo->ROS Catalyzes (Fenton-like) H2O2 Cellular O2- / H2O2 H2O2->ROS Damage Oxidative Epithelial Injury ROS->Damage Induces Severe Damage

Fig 1. Ferripyochelin-mediated generation of reactive oxygen species (ROS) and cellular injury.

Quantitative Parameters & PPE Matrix

To standardize laboratory operations, we must first define the quantitative realities of the compound. Pyochelin II is typically reconstituted in organic solvents like DMSO or Methanol due to its hydrophobicity[1]. This introduces a secondary hazard: DMSO rapidly penetrates the epidermal barrier, carrying dissolved solutes with it.

Table 1: Quantitative Parameters & Operational Data for Pyochelin II

ParameterValue / MetricOperational Implication
Molecular Weight 324.4 g/mol Fine, easily aerosolized powder in lyophilized state.
Primary Solvents DMSO, Methanol, EthanolHigh risk of transdermal transport; dictates glove material choice.
Toxicity Metric >10-fold increase in cellular injuryZero-tolerance for inhalation; mandates strict respiratory/BSC use.
Stock Concentration 1 mM – 10 mMRequires microbalance precision; high concentration amplifies spill risk.
Quenching Agent Ascorbic Acid (10-50 mM)Reduces ROS potential; essential for spill kits.

Based on these parameters, the following PPE matrix is mandatory. The causality for each choice is rooted directly in the physical and mechanistic properties of Pyochelin II.

Table 2: Task-Specific PPE Matrix

Operational PhaseHand Protection (Gloves)Respiratory & Eye ProtectionEngineering ControlsCausality / Rationale
Handling Dry Powder Double-layered NitrileN95/P100 Respirator + Tight-fitting GogglesClass II Biosafety Cabinet (BSC)Prevents inhalation of ROS-generating dust. Protects corneal epithelia from micro-particulates.
Reconstitution (in DMSO) Double-layered Nitrile (Change immediately if splashed)Standard Safety Glasses with side shieldsClass II BSC or Fume HoodNitrile offers temporary resistance to DMSO. Latex is highly permeable to DMSO and must never be used.
Handling Dilute Aqueous Aliquots Single-layer NitrileStandard Safety GlassesStandard Lab BenchOnce diluted in aqueous buffers (<100 µM), transdermal and aerosol risks are significantly reduced.

Operational Workflow: Safe Reconstitution Protocol

The following self-validating protocol ensures that Pyochelin II is transitioned from a high-risk dry powder to a stable, lower-risk liquid aliquot without exposing the operator to ROS-mediated hazards.

Step 1: Environmental Isolation & Preparation

  • Clear a Class II Biosafety Cabinet (BSC) of all unnecessary equipment to prevent turbulent airflow.

  • Pre-calculate the required volume of DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Validation Check: Ensure the BSC sash is at the correct operational height and airflow is stabilized before opening the lyophilized vial.

Step 2: Donning Specialized PPE

  • Equip a dedicated lab coat, tight-fitting chemical splash goggles, and an N95/P100 particulate respirator.

  • Don two pairs of nitrile gloves. Causality: The outer glove acts as the primary barrier against DMSO and powder; the inner glove provides a sterile, chemical-free layer if the outer glove is breached.

Step 3: Solubilization (The Critical Phase)

  • Carefully uncap the Pyochelin II vial inside the BSC. Do not attempt to weigh the powder if the entire vial can be reconstituted at once (in-vial reconstitution is highly preferred to eliminate weighing-associated aerosolization).

  • Slowly pipette the pre-calculated volume of DMSO directly into the vial.

  • Gently swirl. Do not vortex vigorously until the powder is visibly wetted, as dry vortexing forces micro-particulates into the vial's headspace, which escape upon opening.

Step 4: Aliquoting and Storage

  • Once fully dissolved, aliquot the solution into amber microcentrifuge tubes. Causality: Pyochelin compounds are sensitive to light degradation.

  • Store immediately at -20°C.

Handling_Workflow Start Lyophilized Pyochelin II PPE Don PPE (Double Nitrile, N95) Start->PPE BSC Transfer to Class II BSC Solvent In-vial Reconstitution (DMSO) BSC->Solvent PPE->BSC Verify Visual Verification of Dissolution Solvent->Verify Aliquots Aliquot into Amber Vials Verify->Aliquots Prevents Aerosolization Store Store at -20°C Aliquots->Store

Fig 2. Step-by-step operational workflow for the safe reconstitution of Pyochelin II.

Mechanistic Spill Management and Disposal Plan

Standard chemical spill kits rely on inert absorbents. However, because Pyochelin II's toxicity is driven by its redox activity, a biochemical quenching step is highly recommended before physical cleanup. Research has demonstrated that reducing agents, specifically ascorbic acid (Vitamin C) or catecholate siderophores, completely neutralize pyochelin-induced ROS generation and its associated toxicity[3].

Step-by-Step Spill Decontamination Protocol:

  • Isolate & Evacuate: If a dry powder spill occurs outside a BSC, immediately hold your breath, step away, and evacuate the immediate area for 30 minutes to allow aerosols to settle.

  • Chemical Quenching: Prepare a 50 mM solution of Ascorbic Acid in water. Spray or gently pour this quenching solution over the spilled Pyochelin II (whether powder or liquid). Causality: Ascorbic acid reduces the ferripyochelin complex and scavenges free radicals, chemically disarming the compound's primary mechanism of toxicity[3].

  • Physical Absorption: After allowing 5 minutes for the quenching reaction, overlay the spill with absorbent pads.

  • Secondary Cleaning: Wipe the area with 70% ethanol to remove residual DMSO and quenched pyochelin.

  • Disposal: Place all absorbent materials, contaminated gloves, and empty Pyochelin II vials into a sealed, rigid hazardous waste container labeled "Toxic Organic Waste - Contains DMSO and Pyochelin". Do not dispose of in standard biohazard bags, as this is a chemical, not a biological, hazard.

References

  • Adler, C., Corbalan, N. S., Seyedsayamdost, C. R., Pomares, M. F., de Cristóbal, R. E., Clardy, J., ... & Vincent, P. A. (2012). Catecholate Siderophores Protect Bacteria from Pyochelin Toxicity. PLoS One, 7(10), e46754. Available at:[Link]

  • Britigan, B. E., Roeder, T. L., Rasmussen, G. T., Shasby, D. M., McCormick, M. L., & Cox, C. D. (1997). Augmentation of oxidant injury to human pulmonary epithelial cells by the Pseudomonas aeruginosa siderophore pyochelin. Infection and Immunity, 65(3), 1071-1076. Available at:[Link]

  • University of Maryland School of Medicine. (n.d.). pyochelin (PAMDB110360) - P. aeruginosa Metabolome Database. Available at:[Link]

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